molecular formula C10H15NO B597313 (S)-1-amino-2-methyl-1-phenylpropan-2-ol CAS No. 110480-86-9

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Katalognummer: B597313
CAS-Nummer: 110480-86-9
Molekulargewicht: 165.236
InChI-Schlüssel: FAKPSIGKWYUNJZ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKPSIGKWYUNJZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a significant chiral amino alcohol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's structural and physicochemical characteristics, including its melting point, boiling point, and density. Furthermore, this guide establishes standardized, field-proven protocols for the empirical determination of key properties such as melting range, optical activity, and solubility, ensuring data integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of physical organic chemistry.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

This compound is a chiral molecule whose structure is integral to its function as a building block in asymmetric synthesis. Its precise identification is critical for regulatory compliance and scientific accuracy.

  • IUPAC Name: (1S)-1-amino-2-methyl-1-phenylpropan-2-ol

  • Common Name: this compound

  • CAS Number: 110480-86-9[1]

  • Molecular Formula: C₁₀H₁₅NO[1][2]

  • Molecular Weight: 165.23 g/mol [1][2]

  • InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N (for the (R)-enantiomer, indicating the importance of stereochemistry in identifiers)[3]

Molecular Structure and Stereochemistry

The molecule possesses two chiral centers, leading to four possible stereoisomers.[4] The designation "(S)" refers to the stereochemical configuration at the carbon atom bonded to the phenyl and amino groups (C1). The inherent chirality of this compound is the primary reason for its utility in stereoselective reactions. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows it to act as a bidentate ligand or a chiral auxiliary, capable of directing the stereochemical outcome of a reaction.[4]

Significance and Applications

This compound is a valuable intermediate in the pharmaceutical industry.[1] Its defined stereochemistry is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs), which can enhance therapeutic efficacy and minimize side effects associated with the undesired enantiomer.[1] It serves as a key building block in the synthesis of certain antidepressants and stimulants.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, reaction setup, and purification processes.

PropertyValueSource(s)
Appearance White crystalline solid (inferred)[5]
Melting Point 47-50 °C[1]
Boiling Point 295.0 ± 20.0 °C (Predicted)Vendor Data
Density 1.05 g/cm³ (Predicted)Vendor Data
Optical Rotation Data not available in searched literature-
Storage Conditions 2-8°C, protected from light[1]

Note: Some properties are based on predictions from chemical suppliers and should be confirmed empirically.

Detailed Analysis of Physicochemical Properties

Appearance and State

Based on its melting point of 47-50 °C, the compound is a solid at standard temperature and pressure (STP).[1] It is often supplied as a white or off-white crystalline powder.

Melting Point

The melting point is a critical indicator of purity.[5] For a pure crystalline solid, the melting range is typically narrow (within 1-2 °C).[6] The reported range of 47-50 °C is characteristic of this compound.[1] A broader melting range would suggest the presence of impurities, which depress and widen the melting point. This property is fundamental for quality control in a laboratory or manufacturing setting.[5]

Boiling Point

The predicted boiling point is relatively high (295 °C), which is characteristic of organic molecules with polar functional groups capable of hydrogen bonding (amine and alcohol). These intermolecular forces require significant energy to overcome. Direct distillation at atmospheric pressure may not be advisable as thermal decomposition could occur. Vacuum distillation would be the preferred method for purification if required.

Solubility Profile

The molecular structure combines polar and non-polar features. The amino and hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. Conversely, the phenyl ring and alkyl backbone provide non-polar character, allowing for solubility in some organic solvents. Empirical testing is necessary to determine the precise solubility profile (see Section 5.4).

Chiroptical Properties: Specific Rotation

As a chiral molecule, a solution of a single enantiomer of this compound will rotate the plane of plane-polarized light.[4][7] The magnitude and direction of this rotation, known as the specific rotation ([α]), is a defining physical constant for the compound under specific conditions (temperature, wavelength, solvent, and concentration).[8] Measuring the optical rotation is the most direct method to confirm the enantiomeric identity and purity of the sample.[9] While a specific value was not found in the surveyed literature, the experimental protocol for its determination is provided in Section 5.3.

Experimental Protocols for Property Determination

The following section provides standardized methodologies for characterizing a sample of this compound. These protocols are designed to be self-validating and produce reliable, reproducible data.

Workflow for Physical Property Characterization

The logical flow for the comprehensive characterization of a chiral intermediate like the topic compound is crucial. It ensures that foundational properties are confirmed before proceeding to more complex analyses.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Stereochemical Confirmation cluster_3 Structural Elucidation cluster_4 Final Reporting Sample Sample Receipt & Documentation (CAS, Lot#) Visual Visual & Olfactory Inspection Sample->Visual Check for color, state, homogeneity MP Melting Point Determination (Purity Indicator) Visual->MP Proceed if sample appears uniform Sol Solubility Profile (Solvent System Selection) MP->Sol Confirm purity before dissolution Report Data Compilation & Certificate of Analysis MP->Report Polarimetry Optical Rotation Measurement (Enantiomeric Identity) Sol->Polarimetry Use appropriate solvent Sol->Report Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Polarimetry->Spectroscopy Confirm structure Polarimetry->Report Spectroscopy->Report

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The capillary method is chosen for its high accuracy, small sample requirement, and its status as a pharmacopeial standard method.[10][11] It provides a precise melting range, which is a more robust indicator of purity than a single point.[5][6]

  • Sample Preparation: Ensure the sample is completely dry, preferably by drying in a vacuum desiccator for several hours.[10] Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column 2.5-3.5 mm high.[10]

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point (47 °C).

    • At approximately 5-10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6][10]

    • Record the temperature at which the first drop of liquid is observed (T1).

    • Record the temperature at which the entire sample has completely liquefied (T2).

  • Reporting: Report the result as a melting range (T1 - T2). For this compound, this should be within the 47-50 °C range.[1] Perform the determination in triplicate to ensure reproducibility.

Protocol: Specific Rotation Measurement (Polarimetry)

Causality: Polarimetry is the definitive technique for confirming the stereochemical identity of a chiral substance.[7] The specific rotation is a fundamental physical constant that is highly sensitive to the enantiomeric composition.[8][9]

  • Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10 minutes for stabilization.[9]

  • Blank Measurement: Fill a 1 dm (10 cm) polarimeter cell with the chosen solvent (e.g., methanol or chloroform). Ensure no air bubbles are present. Place the cell in the instrument and perform a zero calibration.[9]

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in the chosen solvent and fill to the mark. Mix thoroughly. Calculate the exact concentration (c) in g/mL.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α) in degrees.[9] Record the temperature (T).

  • Calculation and Reporting:

    • Calculate the specific rotation using Biot's formula:[8] [α]_D^T = α / (l × c) Where:

      • T = Temperature in °C

      • D = Sodium D-line (589 nm)

      • α = Observed rotation

      • l = Path length in decimeters (dm)

      • c = Concentration in g/mL

    • Report the result fully, e.g., "[α]_D^20 = +X.X° (c 1.0, Methanol)". The sign (+ or -) indicates whether it is dextrorotatory or levorotatory.

Protocol: Qualitative Solubility Assessment

Causality: This systematic approach determines the compound's solubility class, providing insights into its functional groups and guiding the selection of appropriate solvents for reactions, purification, and analysis.[12][13]

  • General Procedure: In a small test tube, add ~30 mg of the compound. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[13] Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Water (H₂O): Test solubility. If soluble, check the pH of the solution with litmus paper or a pH meter. An amine group should render the solution basic.[14]

    • 5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. The basic amine group should react to form a soluble ammonium salt, indicating a positive result for a basic compound.[13][14]

    • 5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. The tertiary alcohol is not acidic enough to react, so insolubility is expected.

    • Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

References

A comprehensive list of references is provided for verification and further reading.

  • Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]

  • Qualitative Analysis of Organic Compounds. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Qualitative Analysis of Organic Compounds. The Department of Chemistry, UWI, Mona, Jamaica. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. (2017-02-22). [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Range or Temperature (Apparatus and Deternination). Pharmaguideline. (2011-06-24). [Link]

  • Chiral Amino Alcohols Research Articles. R Discovery. [Link]

  • Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • S3.2.7 The use of a polarimeter (HL). YouTube. (2019-10-24). [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-04). [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. (2025-02-19). [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-05). [Link]

  • This compound. MySkinRecipes. [Link]

  • (1R)-1-amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem. [Link]

  • (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(2R)-2-methyl-3-phenylpropanamide. PubChem. [Link]

  • 1-Amino-2-methyl-1-phenylpropan-1-ol | C10H15NO. PubChem. [Link]

  • Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Human Metabolome Database. (2012-09-11). [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a chiral vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2][3] Its value lies in its utility as a chiral building block or auxiliary for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[4][5] The primary challenge in its synthesis is the precise control over two contiguous stereocenters, C1 and C2, to achieve the desired (1S) configuration. This guide provides a comprehensive overview of robust synthetic strategies, detailing the underlying principles, field-proven protocols, and the critical parameters that govern stereochemical outcomes. We will explore diastereoselective nucleophilic additions, catalytic asymmetric reductions, and biocatalytic transformations, offering researchers and drug development professionals a practical and scientifically grounded resource for accessing this valuable compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several strategic disconnections. The primary C-C bond formation can be envisioned between C1 and the phenyl group, or C1 and the C2-isopropyl fragment. Alternatively, the functional groups (amine and hydroxyl) can be installed on a pre-existing carbon skeleton. This leads to three principal synthetic paradigms.

G cluster_main Retrosynthetic Pathways cluster_disconnections cluster_strategies cluster_precursors Target This compound d1 C-N / C-O Bond Formation Target->d1 Functional Group Interconversion d2 C1-C2 Bond Formation Target->d2 C-C Disconnection d3 Stereocenter Creation Target->d3 Asymmetric Catalysis S1 Strategy A: Diastereoselective Addition d1->S1 S3 Strategy C: Biocatalytic Amination d1->S3 d2->S1 S2 Strategy B: Asymmetric Reduction d3->S2 P1 (S)-Alaninol-derived Imine + PhMgBr S1->P1 P2 2-Amino-2-methyl-1-phenylpropan-1-one + Chiral Reducing Agent S2->P2 P3 1-Hydroxy-1-phenylpropan-2-one + Transaminase S3->P3 G cluster_workflow Chelation-Controlled Grignard Addition Reactant Chiral α-Amino Aldehyde Intermediate Rigid 5-Membered Chelate Intermediate Reactant->Intermediate + Mg(II) Reagent CH3MgBr TS Nucleophilic Attack (Less Hindered Face) Reagent->TS Intermediate->TS Product Diastereomerically Enriched Amino Alcohol TS->Product

Figure 2: Workflow for diastereoselective Grignard addition, highlighting the key chelation intermediate.

Experimental Protocol: Synthesis via Grignard Addition

Step 1: Preparation of (S)-N-benzyl-2-amino-2-phenylacetaldehyde. (S)-Phenylglycinol is first protected at the amine, for instance as the N-benzyl derivative, and then carefully oxidized (e.g., using Swern or Dess-Martin periodinane oxidation) to yield the chiral aldehyde. This intermediate is often used immediately without extensive purification due to potential racemization.

Step 2: Grignard Reaction.

  • To a solution of the crude (S)-N-benzyl-2-amino-2-phenylacetaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Deprotection. The crude N-benzyl protected amino alcohol is deprotected via catalytic hydrogenation.

  • Dissolve the crude product in methanol (0.2 M).

  • Add Palladium on carbon (10% w/w, 0.05 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the crude product, which is then purified by column chromatography or recrystallization.

ParameterValueRationale
Solvent Anhydrous THFAprotic and effectively solvates the Grignard reagent and chelate.
Temperature -78 °CLow temperature is crucial to enhance diastereoselectivity and minimize side reactions.
Grignard Stoich. 1.2 equivalentsA slight excess ensures complete consumption of the aldehyde.
Quenching Agent Sat. aq. NH₄ClA mild acid source to protonate the alkoxide and decompose excess Grignard reagent.
Deprotection H₂, Pd/CStandard, clean conditions for benzyl group hydrogenolysis.
Expected d.r. >90:10Chelation control typically provides high levels of diastereoselectivity.

Table 1: Key Parameters for the Diastereoselective Grignard Synthesis.

Strategy B: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach. The asymmetric transfer hydrogenation of a prochiral α-amino ketone using a chiral transition metal catalyst can directly generate the desired this compound with high enantiopurity. [6][7]Rhodium and Ruthenium complexes with chiral diamine ligands are particularly effective for this transformation. [8][9][10] Causality and Mechanistic Insight: The reaction proceeds via a metal-hydride species generated in situ from a hydrogen source (e.g., formic acid/triethylamine azeotrope) and a chiral catalyst, such as (R,R)-TsDPEN-Ru(II). The α-amino ketone substrate coordinates to the chiral metal center, and the hydride is delivered to the carbonyl carbon in a highly stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand. This process often involves dynamic kinetic resolution if the starting ketone is racemic and capable of racemization under the reaction conditions. [8]

G cluster_cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalyst [Ru(II)-L*] ActiveHydride [Ru(II)-H-L*] Catalyst->ActiveHydride Hydrogen Source SubstrateComplex Substrate-Catalyst Complex ActiveHydride->SubstrateComplex Ketone Coordination SubstrateComplex->Catalyst Product Release (Stereoselective Hydride Transfer) Product (S)-Amino Alcohol SubstrateComplex->Product Ketone Prochiral Ketone H_Source HCOOH/NEt3

Figure 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation of an α-amino ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride. This substrate can be prepared from 2-bromo-2-methyl-1-phenylpropan-1-one by reaction with a suitable nitrogen source (e.g., ammonia or hexamine followed by hydrolysis).

Step 2: Catalytic Reduction.

  • In a Schlenk flask under an argon atmosphere, combine 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.0 eq) and the chiral catalyst, such as [RuCl₂( (R,R)-TsDPEN)(p-cymene)] (0.005 eq).

  • Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) to serve as both the solvent and the hydrogen source (final substrate concentration ~0.2 M).

  • Stir the resulting solution at 40 °C for 24 hours.

  • Monitor the reaction progress by chiral HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Basify the solution with 2 M NaOH to pH ~12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by chromatography.

ParameterValueRationale
Catalyst [RuCl₂( (R,R)-TsDPEN)(p-cymene)]A well-established, highly effective catalyst for ATH of ketones.
Catalyst Loading 0.5 mol%Low loading demonstrates high catalytic efficiency.
Hydrogen Source HCOOH/NEt₃ (5:2)A convenient and widely used source for in situ generation of the metal hydride.
Temperature 40 °CA moderate temperature that balances reaction rate and catalyst stability/selectivity.
Expected ee >95%This class of catalysts is known to provide excellent enantioselectivity.

Table 2: Key Parameters for the Catalytic Asymmetric Transfer Hydrogenation.

Strategy C: Biocatalytic Transamination

Biocatalysis offers an environmentally benign and exceptionally selective method for synthesizing chiral amines. [1]A multi-enzymatic cascade can be designed to convert a readily available precursor into the desired this compound. This strategy can leverage an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). [11] Causality and Mechanistic Insight: The cascade begins with the oxidation of a diol precursor, (1S)-1-phenylpropane-1,2-diol, at the C1 position by a stereoselective ADH to form the intermediate 1-hydroxy-1-phenylpropan-2-one. This keto-alcohol is then aminated by an (S)-selective ω-transaminase, which transfers an amino group from an amine donor (e.g., L-alanine) to the ketone, generating the desired (S,S)-amino alcohol and pyruvate as a byproduct. The exquisite regio- and stereoselectivity of the enzymes are key to the success of this one-pot synthesis. [11]

G cluster_cascade Biocatalytic Cascade for Amino Alcohol Synthesis Start (1S)-1-Phenylpropane-1,2-diol ADH_step Alcohol Dehydrogenase (ADH) + NAD+ Start->ADH_step Intermediate 1-Hydroxy-1-phenylpropan-2-one ADH_step->Intermediate TA_step ω-Transaminase (ωTA) + L-Alanine Intermediate->TA_step Product (S,S)-Amino Alcohol TA_step->Product Byproduct Pyruvate TA_step->Byproduct

Figure 4: A multi-enzymatic cascade for the synthesis of phenylpropanolamine stereoisomers.

Experimental Protocol: Biocatalytic Synthesis
  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Add the starting material, (1S)-1-phenylpropane-1,2-diol (1.0 eq, e.g., 20 mM final concentration).

  • Add the necessary cofactors and reagents: NAD⁺ (0.01 eq), pyridoxal 5'-phosphate (PLP, 1 mM), and the amine donor L-alanine (1.5 eq).

  • Add the enzymes: a suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis) and an (S)-selective ω-transaminase (e.g., ATA-117 or an engineered variant). An alanine dehydrogenase can also be included to recycle the pyruvate byproduct and drive the equilibrium. [11]5. Gently agitate the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction by chiral HPLC.

  • Upon completion, stop the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH to denature the enzymes.

  • Centrifuge to remove precipitated protein.

  • Extract the product from the aqueous supernatant with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed.

ParameterValueRationale
Enzymes ADH and ω-TransaminaseHighly selective catalysts for the desired oxidation and amination steps.
Amine Donor L-AlanineA common, inexpensive amino donor for transaminase reactions.
Cofactors NAD⁺, PLPEssential for the catalytic activity of dehydrogenases and transaminases, respectively.
pH ~7.5Optimal pH for the activity and stability of many of these enzymes.
Expected Selectivity >99% ee, >99% drBiocatalytic methods are renowned for their exceptional stereoselectivity.

Table 3: Key Parameters for the Biocatalytic Synthesis.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective and reliable strategies. The choice of method depends on factors such as available starting materials, required scale, and desired process efficiency. Diastereoselective Grignard addition offers a classic, substrate-controlled route, while catalytic asymmetric transfer hydrogenation provides a modern, highly efficient, and atom-economical alternative. For processes where green chemistry principles and exceptional selectivity are paramount, biocatalytic cascades present a powerful and increasingly viable option. Each approach, grounded in fundamental principles of stereocontrol, provides drug development professionals and synthetic chemists with a robust toolkit for accessing this important chiral building block.

References

  • Title: Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC Source: NIH URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis - ACS Publications URL
  • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews - ACS Publications URL
  • Source: Diva-Portal.
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution Source: PubMed URL
  • Title: Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution Source: ResearchGate URL
  • Title: Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution.
  • Title: (S)
  • Title: Remarkable enantioselective α-amination in 1-phenyl-2-(N-alkylamino)
  • Title: Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review Source: ScienceDirect URL
  • Title: Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)
  • Title: High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC Source: NIH URL

Sources

(S)-1-amino-2-methyl-1-phenylpropan-2-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-1-amino-2-methyl-1-phenylpropan-2-ol (Cathine)

Authored by: A Senior Application Scientist

Introduction

This compound, more commonly known as cathine or (+)-norpseudoephedrine, is a psychoactive alkaloid belonging to the phenethylamine and amphetamine chemical classes.[1][2] It is naturally found in the leaves of the Catha edulis (khat) shrub, a plant traditionally chewed for its stimulant effects in regions of East Africa and the Arabian Peninsula.[1][3][4] Cathine is the primary active metabolite of the more potent, but unstable, compound cathinone, which is abundant in fresh khat leaves.[4][5] As cathinone degrades over time, cathine becomes the predominant psychoactive constituent in dried leaves.[4][6]

Functionally, cathine acts as a central nervous system (CNS) stimulant with sympathomimetic properties.[4] Its mechanism of action, while similar to other amphetamines, is characterized by a lower potency, estimated to be around 7 to 10% that of amphetamine.[1] Due to its potential for abuse and dependence, cathine is classified as a controlled substance in many countries, for instance, as a Schedule IV drug in the United States.[1][2][4] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the pharmacological effects of cathine, intended for researchers and professionals in drug development.

Part 1: The Core Molecular Mechanism of Action

The primary pharmacological activity of cathine is the modulation of monoaminergic neurotransmission, specifically involving dopamine (DA) and norepinephrine (NE).[3] It exerts its effects principally by interacting with the plasma membrane transporters responsible for the reuptake of these neurotransmitters.[7] Unlike classical receptor agonists, cathine's action is indirect, amplifying the effects of endogenous dopamine and norepinephrine. The mechanism is twofold: promoting neurotransmitter release and inhibiting their reuptake.[3]

Interaction with Monoamine Transporters

Cathine functions as both a reuptake inhibitor and a releasing agent at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4]

  • Promotion of Neurotransmitter Release: Cathine enters the presynaptic neuron by utilizing the very transporters it targets, primarily DAT and NET.[3] Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytoplasmic concentrations. This elevated cytoplasmic level of monoamines causes the transporters to operate in reverse, actively expelling dopamine and norepinephrine from the neuron into the synaptic cleft.[3][8] This process of reverse transport is a hallmark of amphetamine-like stimulants.

  • Inhibition of Neurotransmitter Reuptake: Concurrently, cathine competes with dopamine and norepinephrine for binding to DAT and NET on the exterior of the presynaptic terminal.[3] By occupying these transporters, it blocks the re-clearance of these neurotransmitters from the synaptic cleft. This inhibition prolongs the presence of dopamine and norepinephrine in the synapse, thereby enhancing and extending their action on postsynaptic receptors.[3][8]

While cathine's primary targets are the dopaminergic and noradrenergic systems, it has a comparatively weaker effect on the serotonin transporter (SERT), resulting in a less pronounced impact on serotonergic signaling.[3]

Downstream Receptor Activation

The increased synaptic concentrations of norepinephrine and dopamine lead to enhanced activation of their respective postsynaptic receptors.

  • Noradrenergic System: Elevated norepinephrine levels stimulate α- and β-adrenergic receptors.[9] This is the basis for cathine's sympathomimetic effects, such as increased heart rate, blood pressure, and alertness, which are key components of the "fight-or-flight" response.[9][10]

  • Dopaminergic System: The surge in synaptic dopamine activates dopamine receptors (D1-D5), particularly within the brain's reward and motor pathways, such as the nucleus accumbens and striatum.[11] This dopaminergic activity is responsible for the euphoric, mood-elevating, and reinforcing properties of the drug.[3][12] Studies have confirmed that both the discriminative cue and the development of acute tolerance to cathine are mediated by presynaptic dopamine release.[12]

The following diagram illustrates the molecular interactions of cathine at a monoaminergic synapse.

Cathine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA/NE Storage) cytoplasm Cytoplasmic DA/NE vesicle->cytoplasm 2. Disrupts storage transporter DAT / NET transporter->cytoplasm Reverse Transport (Release) da_ne DA / NE transporter->da_ne 3. Blocks Reuptake cathine_in Cathine cathine_in->transporter receptors Dopamine & Adrenergic Receptors da_ne->receptors 4. Binds to receptors cathine_out Cathine response Signal Transduction (Physiological Effect) receptors->response

Caption: Molecular mechanism of cathine at the monoaminergic synapse.

Part 2: Pharmacological Effects and Physiological Manifestations

The neurochemical alterations induced by cathine translate into a range of physiological and psychological effects characteristic of a CNS stimulant.

Central Nervous System Effects
  • Stimulation: Users experience increased alertness, wakefulness, and a reduction in fatigue.[3][4] This is primarily driven by the enhancement of noradrenergic signaling throughout the brain.[3][9]

  • Mood Elevation: Cathine can induce a state of mild euphoria and elevated mood, an effect attributed to its dopaminergic activity in the brain's reward circuitry.[3][4]

  • Appetite Suppression: Like many amphetamine-related compounds, cathine acts as an anorectic, or appetite suppressant.[2][3]

  • Adverse Effects: The stimulatory effects can also manifest as insomnia, anxiety, and agitation.[3][4] Chronic use may lead to tolerance and psychological dependence.[3]

Peripheral Sympathomimetic Effects

The increase in synaptic norepinephrine in the peripheral nervous system leads to the activation of the sympathetic nervous system, resulting in:

  • Cardiovascular Strain: Increased heart rate (tachycardia) and force of contraction.[3][10]

  • Hypertension: Vasoconstriction of blood vessels, leading to an increase in blood pressure.[3][10]

  • Other Effects: Increased blood glucose levels and mobilization of free fatty acids.[10]

Part 3: Methodologies for Elucidating the Mechanism of Action

The characterization of cathine's mechanism of action relies on a combination of in vitro and in vivo experimental protocols. These methods are designed to quantify the drug's interaction with its molecular targets and to observe the resulting neurochemical and behavioral changes.

In Vitro Assays: Quantifying Molecular Interactions

In vitro assays are crucial for determining the binding affinity and functional activity of a compound at its specific molecular targets in a controlled environment.

This protocol measures the ability of a compound to inhibit the function of monoamine transporters.

  • Cell Culture: Utilize human embryonic kidney (HEK 293) cells or other suitable cell lines that have been transfected to stably express the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

  • Assay Preparation: Plate the cells in 96-well microplates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add varying concentrations of cathine (or a reference compound like cocaine) to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Neurotransmitter Uptake: Initiate the uptake reaction by adding a solution containing a low concentration of a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine.

  • Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the cathine concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cathine that inhibits 50% of the neurotransmitter uptake).

Causality and Validation: This functional assay provides a direct measure of the drug's potency at inhibiting the transporter's primary biological function.[13][14] Comparing the IC₅₀ values for DAT, NET, and SERT reveals the compound's selectivity. The protocol is validated by running a known inhibitor (e.g., cocaine for DAT, desipramine for NET) in parallel as a positive control.

Uptake_Assay_Workflow start Start step1 Culture cells expressing hDAT or hNET start->step1 step2 Plate cells and wash with buffer step1->step2 step3 Pre-incubate with varying [Cathine] step2->step3 step4 Add [3H]Dopamine or [3H]Norepinephrine step3->step4 step5 Terminate uptake (wash with cold buffer) step4->step5 step6 Lyse cells and measure radioactivity step5->step6 step7 Calculate IC50 value step6->step7 end End step7->end

Sources

Spectroscopic Characterization of (S)-1-amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-amino-2-methyl-1-phenylpropan-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure, featuring two adjacent chiral centers, makes it a valuable precursor and chiral auxiliary in asymmetric synthesis. The precise control over stereochemistry is paramount in the creation of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the structural elucidation and quality control of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the scientific rationale behind the spectral interpretations. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this important chiral building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[1] For a chiral molecule like this compound, NMR is indispensable for confirming its constitution and stereochemical integrity.

¹H NMR Spectral Data and Interpretation

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their connectivity. Based on the analysis of structurally similar compounds, the following proton signals are expected for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~ 7.2 - 7.4Multiplet5HAr-H The five protons of the monosubstituted phenyl group typically resonate in this region as a complex multiplet due to overlapping signals.
~ 4.0 - 4.2Singlet/Doublet1HPh-CH (NH₂)This benzylic proton is deshielded by the adjacent phenyl ring and the amino group. Its multiplicity could be a singlet, or a doublet if there is coupling to the NH₂ protons, though this is often broadened by exchange.
~ 2.5 - 3.5Broad Singlet3HNH ₂ and OH The protons of the primary amine and the tertiary alcohol are labile and often appear as a broad singlet. Their chemical shift is highly dependent on concentration, solvent, and temperature. D₂O exchange would cause these signals to disappear, confirming their assignment.
~ 1.1 - 1.3Singlet3HC(OH)-CHOne of the two diastereotopic methyl groups. These groups are chemically non-equivalent due to the adjacent chiral center and will have distinct chemical shifts.
~ 0.9 - 1.1Singlet3HC(OH)-CHThe second diastereotopic methyl group. The difference in their chemical shifts is a key indicator of the molecule's stereochemical environment.

Note: Predicted chemical shifts are based on data for analogous phenylpropanolamine structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~ 140 - 145C -Ar (quaternary)The ipso-carbon of the phenyl ring, attached to the chiral center, is typically the most downfield of the aromatic carbons.
~ 125 - 129C H-ArThe protonated carbons of the phenyl ring resonate in this characteristic region.
~ 72 - 76Ph-C H(NH₂)This benzylic carbon is significantly deshielded by the directly attached nitrogen and phenyl group.
~ 68 - 72C (OH)(CH₃)₂The quaternary carbon bearing the hydroxyl group and two methyl groups. Its chemical shift is influenced by the electronegative oxygen atom.
~ 25 - 30C(OH)-C H₃The two diastereotopic methyl carbons will have slightly different chemical shifts, providing further evidence of the chiral nature of the molecule.
Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR protocol is critical for ensuring data quality and consistency.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Expertise Note: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. DMSO-d₆ is a good alternative for more polar compounds and can be useful for resolving exchangeable protons like those in OH and NH₂ groups.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at characteristic frequencies.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeAssignmentRationale and Expert Insights
3200 - 3500 (broad)O-H stretch, N-H stretchAlcohol and primary amineThis region will be dominated by a broad band due to hydrogen bonding of the O-H group. The N-H stretches of the primary amine may appear as two sharper peaks superimposed on the broad O-H band.
3000 - 3100C-H stretchAromaticThese absorptions are characteristic of C-H bonds on the phenyl ring.
2850 - 3000C-H stretchAliphaticThese signals correspond to the C-H bonds of the methyl groups.
~1600, ~1495, ~1450C=C stretchAromatic ringThese absorptions are diagnostic for the presence of a benzene ring.
1050 - 1150C-O stretchTertiary alcoholA strong band in this region is indicative of the C-O single bond in the alcohol functionality.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Methodology:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Trustworthiness Note: Consistent pressure is key to obtaining reproducible results, as the penetration depth of the IR beam is dependent on good contact.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is typically sufficient for a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

MS Spectral Data and Interpretation

For a molecule like this compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale and Expert Insights
166.12[M+H]⁺The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. Its accurate mass can be used to confirm the elemental composition.
148.11[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
72.08[C₄H₁₀N]⁺This fragment likely arises from the cleavage of the C-C bond between the two chiral centers, representing the amino-containing portion of the molecule.
Experimental Protocol for MS Data Acquisition (ESI-MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Expertise Note: The addition of a small amount of acid like formic acid promotes protonation and enhances the signal in positive ion mode.

  • Instrument Setup:

    • The analysis can be performed using direct infusion into the electrospray source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 166.12) and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_analysis Data Integration H_NMR ¹H NMR Analysis Structural Elucidation H_NMR->Analysis H-Framework Connectivity C_NMR ¹³C NMR C_NMR->Analysis C-Skeleton IR FT-IR IR->Analysis Functional Groups MS ESI-MS MS->Analysis Molecular Weight & Formula Sample Sample: (S)-1-amino-2-methyl- 1-phenylpropan-2-ol Sample->H_NMR Sample->C_NMR Sample->IR Sample->MS

Caption: Integrated workflow for the spectroscopic characterization of a chiral molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality assessment. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.

References

  • NIST Chemistry WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-methyl-1-phenylpropan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Chiral 1-Amino-2-methyl-1-phenylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nomenclature of Chiral Phenylpropanolamines

The precise chemical name "(S)-1-amino-2-methyl-1-phenylpropan-2-ol" is not consistently used in commercial chemical catalogs. However, this structural motif belongs to the well-studied class of phenylpropanolamines, which are critical chiral building blocks in synthetic chemistry and drug development. This guide will focus on the commercially significant and structurally related diastereomers of norephedrine: (1R,2S)-(-)-Norephedrine and (1S,2R)-(+)-Norephedrine . These compounds possess the core 1-amino-1-phenylpropan-2-ol skeleton, with varied stereochemistry at the C1 and C2 positions, making them highly relevant to the initial query and invaluable tools for stereocontrolled synthesis.

Section 1: Commercial Availability and Procurement

The accessibility of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis. Both (1R,2S)-(-)-Norephedrine and (1S,2R)-(+)-Norephedrine are readily available from several major chemical suppliers. Below is a summary of representative commercial sources and typical specifications.

Compound (1R,2S)-(-)-Norephedrine (1S,2R)-(+)-Norephedrine
Synonyms (1R,2S)-2-Amino-1-phenyl-1-propanol, L-(-)-Norephedrine(1S,2R)-2-Amino-1-phenyl-1-propanol, D-(+)-Norephedrine
CAS Number 492-41-1[1]37577-28-9[2][3]
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol
Typical Purity ≥99%≥98%
Representative Suppliers Sigma-Aldrich, Spectrum Chemical[1], Clinivex[4], Veeprho[5], SRIRAMCHEM[6], CymitQuimica[7], LGC Standards[8]Sigma-Aldrich[9], Tokyo Chemical Industry (TCI), Cleanchem[3], Krackeler Scientific
Regulatory Notes -DEA List I Chemical in the United States[10]. Procurement may require additional documentation.

Section 2: Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of norephedrine is a challenge that has been addressed through both classical chemical methods and modern biocatalytic approaches. The goal is to control the formation of the two adjacent chiral centers.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

A robust method for the stereoselective synthesis of all four isomers of norephedrine and norpseudoephedrine involves the asymmetric transfer hydrogenation (ATH) of a prochiral cyclic sulfamidate imine.[11][12] This method, accompanied by dynamic kinetic resolution, allows for high stereocontrol.

G racemic_ketone Racemic 1-hydroxy-1-phenyl-propan-2-one sulfamidate_imine Prochiral Cyclic Sulfamidate Imine racemic_ketone->sulfamidate_imine Formation norephedrine (1R,2S)-Norephedrine & (1S,2R)-Norephedrine sulfamidate_imine->norephedrine Asymmetric Transfer Hydrogenation (ATH) norpseudoephedrine (1R,2R)-Norpseudoephedrine & (1S,2S)-Norpseudoephedrine sulfamidate_imine->norpseudoephedrine ATH rh_catalyst_ss (S,S)-CpRhCl(TsDPEN) HCO₂H/Et₃N rh_catalyst_ss->norephedrine rh_catalyst_rr (R,R)-CpRhCl(TsDPEN) HCO₂H/Et₃N rh_catalyst_rr->norpseudoephedrine

Caption: Asymmetric Transfer Hydrogenation Workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Formation of the Cyclic Sulfamidate Imine: The starting material, racemic 1-hydroxy-1-phenyl-propan-2-one, is converted to the corresponding prochiral cyclic sulfamidate imine.

  • Asymmetric Transfer Hydrogenation: The imine is subjected to ATH using a chiral Rhodium catalyst. The choice of the catalyst's chirality dictates the stereochemical outcome.

    • Using (S,S)-Cp*RhCl(TsDPEN) as the catalyst with formic acid and triethylamine as the hydrogen source predominantly yields the norephedrine diastereomers.[12]

    • Conversely, employing (R,R)-Cp*RhCl(TsDPEN) leads to the norpseudoephedrine diastereomers.[12]

  • Hydrolysis: The resulting cyclic sulfamidates are then hydrolyzed to yield the free amino alcohols.

  • Purification: The diastereomeric products are separated using standard chromatographic techniques.

Biocatalytic Synthesis: A Greener Approach

Biocatalysis offers an environmentally benign alternative for producing chiral amines. A two-step enzymatic process has been developed for the synthesis of (1S)-nor(pseudo)ephedrine analogues.[13][14]

  • Step 1: Carboligation: An (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) catalyzes a benzoin-type condensation to produce a chiral hydroxyketone intermediate.[13][14]

  • Step 2: Transamination: The intermediate is then aminated using an amine transaminase (ATA) of either (S) or (R) selectivity to yield the desired (1S,2S) or (1S,2R) product, respectively.[13][14]

This biocatalytic route provides products with good yields and high diastereo- and enantiomeric excesses.[14]

Section 3: Purification and Chiral Resolution

For applications demanding the highest optical purity, or when starting from a racemic mixture, effective purification and resolution techniques are paramount.

Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most common methods for separating enantiomers.[15]

G cluster_0 Resolution via Diastereomeric Salt Formation racemic_base Racemic Norephedrine (R,S) + (S,R) diastereomeric_salts Diastereomeric Salts (R,S)-(+) & (S,R)-(+) racemic_base->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation pure_salts Separated Salts separation->pure_salts liberation Base Treatment pure_salts->liberation pure_enantiomers Pure Enantiomers (R,S) and (S,R) liberation->pure_enantiomers

Caption: Chiral Resolution Workflow.

Principle of Operation:

  • A racemic mixture of norephedrine (a base) is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid.[15]

  • This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[16]

  • By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution.[15][17]

  • The crystallized salt is then separated by filtration.

  • Treatment of the purified diastereomeric salt with a base liberates the desired pure enantiomer of norephedrine.

Chromatographic Separation

For both analytical and preparative-scale separations, chromatography is a powerful tool.

  • Reversed-Phase HPLC: Diastereomers of norephedrine can be separated using reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns.[16][18]

  • Chiral HPLC: For direct separation of enantiomers without derivatization, chiral stationary phases (CSPs) are employed. Polysaccharide-based columns are often effective for resolving amino alcohols.[17]

  • Capillary Electrophoresis (CE): This high-efficiency technique can achieve baseline resolution of norephedrine enantiomers by using cyclodextrins as chiral selectors in the background electrolyte.[19][20]

Protocol: Analytical Separation of Phenylpropanolamine Enantiomers by CE[19]

  • Instrument: Capillary Electrophoresis System with UV detection.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

  • Chiral Selector: Highly sulfated beta-cyclodextrin (e.g., HDAS-β-CD).[20]

  • Applied Voltage: +20 kV.

  • Temperature: 25 °C.

  • Detection: UV absorbance at 206 nm.

This method allows for the accurate quantification of individual enantiomers, which is crucial for quality control and pharmacokinetic studies.[19]

Section 4: Applications in Asymmetric Synthesis

The primary value of enantiomerically pure norephedrine derivatives in research and development lies in their application as chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.[21]

(1R,2S)-Norephedrine and its derivatives are particularly effective in:

  • Asymmetric Aldol Reactions: They can be used to synthesize chiral oxadiazinones, which, when N-acylated, serve as effective reagents in titanium-mediated asymmetric aldol reactions, producing aldol adducts with high diastereoselectivities.[22]

  • Asymmetric Alkylation: Amides derived from pseudoephedrine (a diastereomer of norephedrine) are widely used for the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols.[21][23]

  • Asymmetric Aza-Michael Reactions: Amides derived from pseudoephedrine have been successfully employed in the asymmetric aza-Michael reaction of metal benzylamides to α,β-unsaturated amides.[24]

  • Catalysis of Organozinc Additions: N-alkylated norephedrine derivatives have been shown to be effective catalysts in the asymmetric addition of diethylzinc to aldehydes.[25][26] N-pyrrolidinyl norephedrine (NPNE) is a highly enantioselective ligand for this transformation.[27]

The auxiliary functions by creating a chiral environment around the reaction center, sterically blocking one face of the molecule and allowing the reagent to attack from the less hindered face. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse.[21]

References

  • DrugBank. (n.d.). CAS 37577-28-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • IRIS . (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

  • Cleanchem. (n.d.). Norephedrine | CAS No: 37577-28-9. Available at: [Link]

  • ResearchGate. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Available at: [Link]

  • ACS Publications. (2000). Intramolecular Chiral Relay at Stereogenic Nitrogen. Synthesis and Application of a New Chiral Auxiliary Derived from (1R,2S)-Norephedrine and Acetone. The Journal of Organic Chemistry. Available at: [Link]

  • Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Available at: [Link]

  • Veeprho. (n.d.). (1R,2S)-(-)-Norephedrine | CAS 492-41-1. Available at: [Link]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Available at: [Link]

  • CAS Common Chemistry. (n.d.). (-)-Phenylpropanolamine. Available at: [Link]

  • Krackeler Scientific. (n.d.). (1S,2R)-(+)-Norephedrine. Available at: [Link]

  • ResearchGate. (2018). Separation of the enantiomers of RS/SR phenylpropanolamine. Available at: [Link]

  • ScienceDirect. (2004). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. Available at: [Link]

  • ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

  • ResearchGate. (2004). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Available at: [Link]

  • Indian Academy of Sciences. (2012). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences. Available at: [Link]

  • CP Lab Safety. (n.d.). (1S,2R)-(+)-NOREPHEDRINE, 98% (DEA List I Chemical), 10g. Available at: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available at: [Link]

  • MDPI. (2020). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Catalysts. Available at: [Link]

  • Google Patents. (n.d.). US7465830B2 - Method of preparing pseudonorephedrine.
  • Semantic Scholar. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. Available at: [Link]

  • PubMed. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring. Available at: [Link]

  • PubMed. (2012). Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies. Electrophoresis. Available at: [Link]

  • PubMed. (2009). Separation and quantitation of the stereoisomers of ephedra alkaloids in natural health products using flow injection-electrospray ionization-high field asymmetric waveform ion mobility spectrometry-mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (2018). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • National Institutes of Health. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • PubMed. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. Available at: [Link]

  • PubChem. (n.d.). (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. Available at: [Link].ncbi.nlm.nih.gov/compound/131747322)

Sources

An In-Depth Technical Guide to 2-Amino-2-methyl-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This technical guide provides a comprehensive overview of 2-amino-2-methyl-1-phenylpropan-1-ol, a chiral amino alcohol with significant potential in modern organic and medicinal chemistry. A notable ambiguity exists in its nomenclature; while the user requested information on "(S)-1-amino-2-methyl-1-phenylpropan-2-ol," the standard IUPAC nomenclature and available chemical literature predominantly refer to the compound as 2-amino-2-methyl-1-phenylpropan-1-ol . This guide will focus on the latter, addressing the racemic compound (CAS Number: 34405-42-0) and the critical role of its stereoisomers.

The primary significance of this molecule lies in its structural analogy to well-established 1,2-amino alcohols, which are pivotal as chiral auxiliaries and ligands in asymmetric synthesis.[1] Such compounds are indispensable for controlling the stereochemical outcome of reactions, a fundamental requirement in the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications.

Core Chemical Identity
IdentifierValueSource(s)
Primary Name 2-Amino-2-methyl-1-phenylpropan-1-ol[1]
CAS Number 34405-42-0 (for racemate)[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]

Synonyms Include:

  • α-(1-Amino-1-methylethyl)benzenemethanol

  • USAF CS-8

Physicochemical Properties and Structural Analysis

2-Amino-2-methyl-1-phenylpropan-1-ol is a solid at room temperature with a melting point of 101°C.[2] Its structure is characterized by a propanol backbone with a phenyl group at the C1 position and both an amino group and a methyl group at the C2 position.

Stereochemistry: The Basis of Chiral Applications

The molecule possesses two adjacent chiral centers at C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the amino and methyl groups). This configuration gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific spatial arrangement of the amino and hydroxyl groups is the cornerstone of its utility in asymmetric synthesis. When used as a chiral auxiliary, these functional groups can coordinate with reagents to form rigid cyclic intermediates, effectively shielding one face of a reacting molecule and directing the approach of another reagent to the opposite face.[1] This mechanism provides stereocontrol, which is crucial for producing enantiomerically pure compounds.[1]

Caption: Molecular structure of 2-amino-2-methyl-1-phenylpropan-1-ol.

Tabulated Physicochemical Data
PropertyValueSource(s)
Melting Point 101 °C[2]
Purity Specification ≥ 95%[3]
Long-Term Storage Store in a cool, dry place[3]

Synthesis Methodologies

The synthesis of 2-amino-2-methyl-1-phenylpropan-1-ol, particularly with stereocontrol, requires robust chemical strategies. The presence of two adjacent stereocenters necessitates high levels of chemo- and stereoselectivity.[1]

Grignard Reagent Mediated Routes

A foundational approach for creating the carbon-carbon bond in the alcohol backbone involves the Grignard reaction.[1] This method is a cornerstone of organic synthesis for forming alcohol precursors.

Causality and Experimental Choices: The strategic choice is the reaction of a phenyl-containing Grignard reagent (e.g., phenylmagnesium bromide) with an appropriate α-amino ketone precursor. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming the C-C bond and, after acidic workup, the desired tertiary alcohol. A significant challenge with Grignard reactions is their incompatibility with acidic protons, such as those on amines and alcohols.[1] Therefore, the amino group of the ketone precursor must be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. This protecting group is then removed in a subsequent step.

Generalized Experimental Protocol: Grignard Synthesis
  • Protection: Protect the amino group of a suitable α-amino ketone precursor (e.g., 2-amino-2-methyl-propanone derivative) using a standard protecting group protocol.

  • Grignard Reaction Setup: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by atmospheric moisture.[4]

  • Reagent Preparation: Dissolve the N-protected α-amino ketone in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition: Cool the solution of phenylmagnesium bromide (a commercially available reagent) to 0°C in an ice bath. Slowly add the solution of the protected ketone to the Grignard reagent dropwise via an addition funnel.

  • Reaction & Quenching: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Workup & Purification: Perform an aqueous workup to separate the organic and aqueous layers. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: Remove the amino-protecting group under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group) to yield the final product.

G cluster_0 Synthesis Workflow A 1. N-Protected α-Amino Ketone C 3. Grignard Addition (Anhydrous Ether, 0°C) A->C B 2. Phenyl Grignard Reagent (PhMgBr) B->C D 4. Acidic Workup (e.g., aq. NH4Cl) C->D Forms alkoxide intermediate E 5. Deprotection Step D->E Yields protected amino alcohol F Final Product: 2-amino-2-methyl- 1-phenylpropan-1-ol E->F

Caption: Generalized workflow for Grignard-mediated synthesis.

Catalytic Reductive Amination

Another powerful strategy is the reductive amination of an α-hydroxy ketone precursor, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one. This method forms the amine directly in a highly efficient manner.

Causality and Experimental Choices: Reductive amination involves the reaction of a ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired amine.[5] The choice of reducing agent is critical for the success of a one-pot reaction. A reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough to not reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion as it forms.[6] This selectivity prevents side reactions and drives the equilibrium towards the final amine product.

Generalized Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the α-hydroxy ketone precursor (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Amine Source: Add the amine source, such as ammonium acetate (~1.5-2 equivalents).

  • Reducing Agent: Add the reducing agent, sodium triacetoxyborohydride (~1.5 equivalents), portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography.

Applications in Research and Development

Chiral Auxiliary in Asymmetric Synthesis

The most significant application of 2-amino-2-methyl-1-phenylpropan-1-ol is its potential role as a chiral auxiliary.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center.[1] The auxiliary is later removed and can often be recovered for reuse. Although specific, widespread examples for this particular compound are not extensively documented, its 1,2-amino alcohol structure is analogous to highly successful auxiliaries like pseudoephedrine.[1]

Precursor in Pharmaceutical Synthesis

The compound serves as a valuable building block and reference standard in the pharmaceutical industry. It is identified as a precursor and reference standard for the Active Pharmaceutical Ingredient (API) Oxethazaine.[7] Furthermore, its submission to the National Cancer Institute (NCI) for evaluation indicates a recognized potential for biological activity, warranting further investigation in medicinal chemistry and drug discovery programs.[1]

Research in Cellular Pathways

Structurally related amino alcohols have been shown to influence cellular processes. Research suggests that compounds with this scaffold can act as norepinephrine-releasing agents, thereby impacting adrenergic signaling pathways and modulating cellular metabolism.[8] This provides a rationale for its exploration in neuropharmacology and related fields.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-amino-2-methyl-1-phenylpropan-1-ol (CAS 34405-42-0) indicates the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-2-methyl-1-phenylpropan-1-ol (CAS 34405-42-0) is a chiral molecule of significant interest to the chemical and pharmaceutical sciences. Its value is derived from its structure, which features two chiral centers and key functional groups (amine and alcohol) that make it a prime candidate for use as a chiral auxiliary in asymmetric synthesis. While its direct application as an auxiliary is an area ripe for further public-domain research, its established role as a pharmaceutical precursor and its potential biological activity underscore its importance. The synthesis of its specific stereoisomers, achievable through methods like stereoselective Grignard reactions or reductive aminations, is key to unlocking its full potential in creating enantiomerically pure molecules for drug development and other advanced applications.

References

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Axios Research. 2-amino-2-methyl-1-phenylpropan-1-ol - CAS - 34405-42-0. [Link]

  • ResearchGate. Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

A Technical Guide to the Biological Activity of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol Derivatives: Structure, Mechanism, and Research Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Phenylpropanolamine Scaffold

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a specific stereoisomer belonging to the phenylpropanolamine class of compounds. This chemical family is structurally related to endogenous neurotransmitters like dopamine and norepinephrine, as well as to synthetic stimulants such as amphetamine and cathinone.[1][2][3] The core structure consists of a phenyl group attached to a propanol backbone with an amino group, creating two chiral centers. The precise three-dimensional arrangement, or stereochemistry, of these functional groups is paramount as it dictates the molecule's interaction with biological targets and, consequently, its pharmacological profile.

Derivatives of this scaffold have been investigated for various therapeutic applications, including as nasal decongestants and appetite suppressants.[3][4][5] However, their stimulant properties and potential for misuse have also led to regulatory scrutiny.[1][4] This guide provides a detailed exploration of the biological activity of this compound derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Primary Mechanism of Action: Modulation of Monoamine Transporters

The principal biological activity of this compound derivatives stems from their interaction with monoamine transporters. These transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are proteins located on the presynaptic membrane of neurons.[2][6] Their primary function is to reabsorb neurotransmitters from the synaptic cleft back into the neuron, a process that terminates the signal and maintains neurotransmitter homeostasis.[2]

These derivatives typically act as psychomotor stimulants by increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.[2][6] This increase is achieved through one of two primary mechanisms:

  • Transporter Inhibition (Blockade): The derivative binds to the transporter protein, physically blocking it and preventing the reuptake of the neurotransmitter. This mechanism is analogous to that of cocaine.[2]

  • Substrate-Mediated Release (Releasing Agents): The derivative is recognized by the transporter and transported into the neuron. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of the transporter's flow, causing a significant efflux of neurotransmitters into the synapse.[2][6] This is the characteristic mechanism of amphetamines.

Many synthetic cathinone derivatives, which are structurally similar, exhibit a mixed profile, acting as both inhibitors and releasers.[1][2] The specific action of a given this compound derivative depends heavily on its chemical substitutions.

Synaptic_Mechanism Fig 1: General Mechanism at a Monoamine Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine/Norepinephrine) Transporter Monoamine Transporter (DAT/NET) Vesicle->Transporter Release Derivative (S)-Derivative Derivative->Transporter Binds/Enters Transporter->Vesicle Reuptake (Blocked) Synapse Synaptic Cleft (Increased Monoamines) Transporter->Synapse Reversal (Release) Transporter->Synapse MAO MAO Receptor Postsynaptic Receptors Synapse->Receptor Signal Transduction

Caption: General mechanism of action at a monoamine synapse.

Structure-Activity Relationships (SAR)

The potency and selectivity of these derivatives for DAT, NET, or SERT are governed by their chemical structure. Understanding these relationships is critical for designing compounds with specific pharmacological profiles.

  • The Phenyl Ring: Substitutions on the aromatic ring significantly alter activity. For instance, adding a 4-methyl group can enhance potency, as seen in mephedrone (a cathinone derivative).[2] Halogenation, such as adding a chlorine atom at the 4-position (e.g., clephedrone), can also modify the compound's effects.[7]

  • The Amino Group: The nature of the substituent on the nitrogen atom is crucial. Primary amines (unsubstituted) often act as potent releasing agents. N-methylation can maintain or slightly alter this activity. Larger, bulkier groups on the nitrogen, such as the pyrrolidine ring found in MDPV, tend to shift the mechanism from a releasing agent to a potent reuptake inhibitor.[2][6]

  • The β-Keto Group: While the core molecule of this guide is a propan-2-ol (containing a hydroxyl group), it is closely related to cathinones which possess a β-keto group. This ketone is known to increase polarity, which may reduce the ability to cross the blood-brain barrier compared to corresponding amphetamines.[7] The hydroxyl group in the this compound scaffold is essential for its specific interactions.

Caption: Key modification points for SAR analysis.

Table 1: Illustrative Structure-Activity Relationships of Phenylpropanolamine Derivatives

Derivative TypeR1 (Phenyl) SubstitutionR2 (Amino) SubstitutionPrimary MechanismRelative Potency at DAT/NET
Parent Scaffold None-H (Primary Amine)Releasing AgentModerate
N-Methylated None-CH₃ (Secondary Amine)Releasing AgentModerate-High
Ring-Substituted 4-Methyl-CH₃Potent Releasing AgentHigh
Pyrrolidine 3,4-MethylenedioxyPyrrolidine RingReuptake InhibitorVery High

Note: This table is illustrative, based on established principles for related cathinone and amphetamine classes. Specific IC₅₀/EC₅₀ values would require experimental determination for each novel derivative.

Pharmacological Profile and Biological Effects

The modulation of monoamine systems leads to a range of physiological and psychological effects.

  • Central Nervous System (CNS) Effects: The primary effects are due to increased dopamine and norepinephrine levels in the brain.[1] This results in psychostimulation, characterized by increased alertness, euphoria, and enhanced focus. These properties also underlie the historical use of related compounds as appetite suppressants.[4]

  • Cardiovascular Effects: As sympathomimetic agents, these derivatives stimulate the sympathetic nervous system.[7][8] This leads to dose-related increases in heart rate and blood pressure.[3] The parent compound, phenylpropanolamine (PPA), was removed from over-the-counter use due to an association with an increased risk of hemorrhagic stroke, highlighting the potential cardiovascular dangers of this class of drugs.[4][5]

Key Experimental Protocols for Evaluation

To characterize the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT. This protocol uses competition with a known radioligand.

Causality: This assay is a primary screen to determine if a compound physically interacts with the transporter protein. A high affinity (low Ki value) suggests the transporter is a likely biological target. It is a foundational step before proceeding to functional or in vivo studies.

Methodology:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate to pellet cellular debris. Resuspend and centrifuge the supernatant at a higher speed to pellet the synaptosomes (resealed nerve terminals rich in transporters).

  • Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a known radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Workflow_Binding_Assay Fig 3: Workflow for Radioligand Binding Assay A 1. Prepare Synaptosomes (Brain Tissue Homogenization) B 2. Set up Binding Reaction (Synaptosomes + Radioligand + Test Compound) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Quantify Bound Radioligand) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: A typical workflow for a radioligand binding assay.

Objective: To assess the psychostimulant effects of a test compound in a rodent model.

Causality: Increased locomotor activity in rodents is a well-established behavioral correlate of dopamine and norepinephrine release in the brain's motor and reward circuits. This assay provides in vivo evidence of the CNS stimulant properties predicted by in vitro transporter data.

Methodology:

  • Animal Subjects: Use adult male mice or rats, habituated to the testing room and equipment.

  • Drug Administration: Administer the test compound, a positive control (e.g., d-amphetamine), and a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Habituation: Place each animal in an open-field apparatus (a square arena) and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Testing: After habituation, administer the assigned treatment. Immediately return the animal to the open-field apparatus.

  • Data Collection: Record locomotor activity for 1-2 hours using an automated video-tracking system. Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the locomotor activity of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in distance traveled indicates a psychostimulant effect.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for developing novel psychoactive compounds. The biological activity of its derivatives is primarily driven by their interactions with monoamine transporters, with subtle structural modifications causing significant shifts in potency, selectivity, and mechanism of action from reuptake inhibition to substrate-mediated release. While some derivatives may hold therapeutic potential, for instance as highly selective norepinephrine reuptake inhibitors for ADHD, their profound effects on the cardiovascular and central nervous systems necessitate careful toxicological and safety evaluation. Future research should focus on elucidating the precise SAR for SERT vs. DAT/NET selectivity and exploring the therapeutic window of novel analogs.

References

  • Glennon, R. A., & Dukat, M. (2016). DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. ACS Chemical Neuroscience, 7(9), 1230–1243.
  • Baumann, M. H., Walters, H. M., & Niello, M. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 143–172.
  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones.
  • Kowalska, J., et al. (2021). The Effect of Selected Cathinones on Natural Cell Membranes: Microelectrophoretic Methods. MDPI.
  • Baumann, M. H. (2018).
  • Aboud, R., et al. (1987). Phenylpropanolamine: A review.
  • N/A. Phenylpropanolamine. DrugBank.
  • Wikipedia contributors. Phenylpropanolamine. Wikipedia.
  • National Center for Biotechnology Information. Phenylpropanolamine.

Sources

An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amino alcohols represent a cornerstone of modern organic synthesis and medicinal chemistry. These bifunctional molecules, possessing both an amino and a hydroxyl group attached to a chiral scaffold, are integral structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs). Their profound impact on drug development stems from the critical role of stereochemistry in molecular recognition and biological activity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of chiral amino alcohols, tracing their evolution from early, serendipitous findings to the sophisticated, highly stereoselective synthetic methodologies that define the state-of-the-art. We will delve into the foundational principles that govern their synthesis, elucidate key experimental protocols with an emphasis on the causality behind procedural choices, and showcase their pivotal role in the creation of life-changing pharmaceuticals through detailed case studies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of chiral building blocks.

The Dawn of Chirality and the Emergence of Amino Alcohols

The story of chiral amino alcohols is intrinsically linked to the very concept of molecular asymmetry. In the mid-19th century, Louis Pasteur's groundbreaking work on the resolution of tartaric acid crystals laid the foundation for stereochemistry, revealing that molecules can exist as non-superimposable mirror images, or enantiomers. This fundamental discovery set the stage for understanding the profound implications of chirality in the natural world.

Early forays into the world of amino alcohols were often intertwined with the study of natural products. One of the earliest and most significant discoveries was that of ephedrine , a naturally occurring chiral amino alcohol found in plants of the Ephedra genus. For centuries, extracts from these plants, known in traditional Chinese medicine as Ma Huang, were used to treat a variety of ailments.[1] The isolation and characterization of ephedrine in the late 19th century marked a pivotal moment, providing chemists with a tangible example of a bioactive chiral amino alcohol.[2] The elucidation of its structure, with its two contiguous stereocenters, presented a significant synthetic challenge and spurred the development of new stereoselective reactions.

The early 20th century witnessed the burgeoning field of asymmetric synthesis, a term coined by Emil Fischer in 1894.[3] Early efforts focused on diastereoselective reactions and the use of chiral auxiliaries derived from natural sources. The "chiral pool," comprised of readily available, enantiomerically pure compounds like amino acids and carbohydrates, became an invaluable resource for the synthesis of new chiral molecules, including amino alcohols.[4]

Foundational Synthetic Strategies: From Resolution to Asymmetric Catalysis

The quest for enantiomerically pure chiral amino alcohols has driven the development of a diverse arsenal of synthetic methodologies. These strategies have evolved from classical resolution techniques to highly efficient and selective catalytic asymmetric reactions.

Harnessing Nature's Chiral Pool

One of the most straightforward and enduring methods for the synthesis of chiral amino alcohols is the utilization of the chiral pool.[4] Naturally occurring α-amino acids, which are readily available in high enantiomeric purity, serve as excellent starting materials. The carboxylic acid functionality can be reduced to the corresponding primary alcohol, yielding a chiral β-amino alcohol.

Key Advantages:

  • High Enantiopurity: The stereochemical integrity of the starting amino acid is typically retained throughout the transformation.

  • Accessibility: A wide variety of natural and unnatural amino acids are commercially available.

Limitations:

  • Structural Diversity: The range of accessible chiral amino alcohols is limited to the side chains of the available amino acids.

Chiral_Pool_Synthesis AminoAcid Chiral α-Amino Acid (e.g., L-Alanine) Reduction Reduction (e.g., LiAlH₄, NaBH₄) AminoAcid->Reduction AminoAlcohol Chiral β-Amino Alcohol (e.g., (S)-Alaninol) Reduction->AminoAlcohol

Experimental Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

Causality: This protocol exemplifies the chiral pool approach. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the carboxylic acid of an amino acid directly to the corresponding alcohol. The reaction is conducted under anhydrous conditions to prevent the violent reaction of LiAlH₄ with water and to ensure the efficiency of the reduction.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: L-Phenylalanine (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Workup and Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude L-phenylalaninol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically pure amino alcohol.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a powerful and widely used strategy for the synthesis of chiral amino alcohols. The development of chiral catalysts for this transformation has been a major focus of research.

The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric synthesis.[1] This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol such as (S)-prolinol, to mediate the enantioselective reduction of ketones with a borane source (e.g., borane-dimethyl sulfide complex).

Mechanism of Stereocontrol: The enantioselectivity of the CBS reduction arises from the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. The bulky substituents on the catalyst create a chiral environment that directs the hydride transfer from the borane to one of the two enantiotopic faces of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.

CBS_Reduction cluster_reactants Reactants cluster_catalyst Catalyst System ProchiralKetone Prochiral α-Amino Ketone TransitionState Chiral Transition State Assembly ProchiralKetone->TransitionState Borane Borane Reagent (BH₃•SMe₂) Borane->TransitionState CBS_Catalyst (S)-CBS Catalyst (Oxazaborolidine) CBS_Catalyst->TransitionState catalyzes ChiralAlcohol Enantiomerically Enriched Amino Alcohol TransitionState->ChiralAlcohol

Experimental Protocol: CBS Reduction of an α-Amino Ketone

Causality: This protocol details the practical application of the CBS reduction. The use of an in situ generated catalyst from (1R,2S)-(-)-2-aminoindan-1-ol and a borane source provides a highly effective and predictable method for asymmetric reduction. The reaction is performed at low temperature to enhance enantioselectivity by minimizing non-selective background reduction.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

  • Work-up and Isolation: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Troubleshooting and Optimization:

  • Low Enantioselectivity: Ensure strictly anhydrous conditions and low reaction temperatures. The purity of the borane source is also critical. Trace amounts of borohydride species can lead to non-selective reduction.[5]

  • Slow Reaction: The reaction rate can sometimes be increased by using a more concentrated solution or by slightly increasing the catalyst loading.

  • Difficult Purification: The boronic acid byproducts can sometimes complicate purification. An acidic workup can help to hydrolyze these species and facilitate their removal.

Asymmetric Aminohydroxylation of Olefins

The direct conversion of an alkene to a chiral vicinal amino alcohol is a highly atom-economical and elegant strategy. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for achieving this transformation.[6]

The Sharpless Asymmetric Aminohydroxylation (AA): This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric nitrogen source (e.g., a chloramine-T derivative). The chiral ligand accelerates the reaction and controls the enantiofacial selectivity of the addition of the nitrogen and oxygen atoms across the double bond.[7]

Regioselectivity Control: A key feature of the Sharpless AA is the ability to control the regioselectivity of the addition by judicious choice of the ligand. For example, with styrene derivatives, phthalazine (PHAL) ligands generally favor the formation of the benzylic amine, while anthraquinone (AQN) ligands can favor the benzylic alcohol.[8]

Sharpless_AA cluster_reactants Reactants cluster_catalyst Catalyst System Olefin Olefin Reaction Asymmetric Aminohydroxylation Olefin->Reaction NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->Reaction Osmium OsO₄ (catalytic) Osmium->Reaction catalyzes ChiralLigand Chiral Ligand ((DHQ)₂PHAL) ChiralLigand->Reaction directs stereochemistry AminoAlcohol Chiral Vicinal Amino Alcohol Reaction->AminoAlcohol

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

Causality: This protocol provides a detailed procedure for the Sharpless AA. The use of a pre-mixed "AD-mix" simplifies the handling of the catalytic components. The reaction is performed in a biphasic solvent system (t-BuOH/water) to ensure the solubility of both the organic substrate and the inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a mixture of tert-butanol and water (1:1, 10 mL per mmol of olefin).

  • Reagent Addition: Add the AD-mix-β (containing the (DHQD)₂PHAL ligand) and methanesulfonamide (1.1 equivalents). Stir the mixture until all solids have dissolved.

  • Substrate Addition: Add trans-stilbene (1.0 equivalent) to the reaction mixture.

  • Nitrogen Source: Add the nitrogen source, such as sodium N-chloro-p-toluenesulfonamide (Chloramine-T trihydrate, 3.0 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes to reduce the osmate esters.

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.

  • Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.

Optimization Considerations:

  • Ligand Choice: The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines the absolute stereochemistry of the product.

  • Solvent System: The solvent system can influence both the reaction rate and the regioselectivity.

  • Nitrogen Source: Different nitrogen sources (carbamates, sulfonamides) can be used, which may affect the reaction outcome and the ease of deprotection.

Chiral Amino Alcohols in Drug Development: Case Studies

The impact of chiral amino alcohols on modern medicine is profound. They are key structural components in a wide range of therapeutic agents, where their specific stereochemistry is often crucial for efficacy and safety.

Case Study 2: The Taxol® Side Chain - A Triumph of Asymmetric Synthesis

The natural product Taxol® (paclitaxel) is a potent anticancer agent. A critical structural feature of Taxol® is its C-13 side chain, a complex chiral amino alcohol. The development of a practical and stereoselective synthesis of this side chain was a major challenge in organic chemistry and a crucial step in making this life-saving drug widely available.

Several elegant synthetic strategies have been developed to construct the Taxol® side chain, many of which rely on the principles of asymmetric synthesis to install the two contiguous stereocenters. One notable approach involves the Sharpless Asymmetric Dihydroxylation (AD) of a cinnamate ester, followed by a series of transformations to introduce the amino group and complete the synthesis of the side chain.[9]

Synthetic Strategy Key Chiral Induction Step Typical Enantiomeric Excess (ee) Reference
Sharpless Asymmetric DihydroxylationCatalytic dihydroxylation of a cinnamate ester using AD-mix.>98%[9]
Asymmetric Epoxidation/Ring-OpeningSharpless Asymmetric Epoxidation of an allylic alcohol followed by nucleophilic ring-opening with an azide.>95%[4]
Chiral Auxiliary-Mediated Aldol ReactionUse of a chiral auxiliary to control the stereochemical outcome of an aldol reaction.>90%[10]

Table 2: Comparison of key strategies for the synthesis of the Taxol® side chain.

The successful synthesis of the Taxol® side chain on an industrial scale is a testament to the power of asymmetric catalysis and its profound impact on the pharmaceutical industry.

Case Study 3: Antiviral Agents - Targeting Viral Replication

Chiral amino alcohols are also prevalent in antiviral drug design, where they often play a crucial role in binding to viral enzymes and inhibiting their function.

The development of HIV protease inhibitors was a turning point in the treatment of AIDS. Many of these drugs, such as amprenavir and darunavir , incorporate a chiral amino alcohol moiety that mimics the transition state of the viral protease's natural substrate.[11] The stereochemistry of the hydroxyl and amino groups is critical for achieving high-affinity binding to the enzyme's active site and potent inhibition of viral replication.[12]

HIV_Protease_Inhibition cluster_protease HIV Protease Active Site cluster_result Outcome Protease Aspartic Acid Residues Binding Hydrogen Bonding and Hydrophobic Interactions Inhibitor HIV Protease Inhibitor (with Chiral Amino Alcohol) Inhibitor->Protease Binds to Inhibition Inhibition of Viral Polyprotein Cleavage NoVirions Formation of Immature, Non-infectious Virions Inhibition->NoVirions

Oseltamivir (Tamiflu®) is a widely used antiviral medication for the treatment and prevention of influenza A and B.[13] The synthesis of oseltamivir involves the creation of a complex chiral carbocycle containing an amino group and a hydroxyl group. The stereoselective synthesis of this core structure has been the subject of intense research, with numerous routes developed that employ various asymmetric transformations.[14] The precise spatial arrangement of the functional groups is essential for the drug's ability to bind to and inhibit the viral neuraminidase enzyme, thereby preventing the release of new virus particles from infected cells.[15][16]

Conclusion and Future Perspectives

The journey of chiral amino alcohols, from their initial discovery in natural products to their central role in modern drug development, is a compelling narrative of scientific progress. The evolution of synthetic methodologies, from classical resolution to highly sophisticated catalytic asymmetric reactions, has empowered chemists to create these valuable building blocks with unprecedented efficiency and stereocontrol. The case studies presented in this guide underscore the profound impact of chiral amino alcohols on human health, from the management of cardiovascular disease to the fight against cancer and viral infections.

Looking ahead, the field of chiral amino alcohol synthesis continues to evolve. The development of new, more sustainable catalytic systems, including biocatalysis and organocatalysis, is a major focus of current research.[17][18] The application of flow chemistry and other process intensification technologies promises to make the industrial-scale synthesis of these compounds even more efficient and environmentally friendly. As our understanding of the molecular basis of disease deepens, the demand for novel, enantiomerically pure chiral building blocks, including amino alcohols, will undoubtedly continue to grow, driving further innovation in this exciting and impactful area of chemical science.

References

  • Sharpless, K. B., et al. (1998). Asymmetric Aminohydroxylation: A New and General Method for the Synthesis of Enantiomerically Pure vic-Amino Alcohols. Angewandte Chemie International Edition, 37(13-14), 1986-2012. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(4), 741-777. [Link]

  • Fischer, E. (1894). Ueber die Configuration des Traubenzuckers und seiner Isomeren. Berichte der deutschen chemischen Gesellschaft, 27(3), 3189-3232. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454. [Link]

  • Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(41), 22594-22601. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Black, J. W., et al. (1964). A new adrenergic beta-receptor antagonist. The Lancet, 283(7342), 1080-1081. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808925. [Link]

  • von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. [Link]

  • Corey, E. J., & Guzman-Perez, A. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(49), 15398-15399. [Link]

  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Group at the C-4 Position of 2-Deoxy-2,3-didehydro-N-acetylneuraminic Acid. Journal of the American Chemical Society, 119(4), 681-690. [Link]

  • Lee, M. R. (2011). The history of Ephedra (ma-huang). The Journal of the Royal College of Physicians of Edinburgh, 41(1), 78-84. [Link]

  • Nagai, N. (1887). Ephedrin. Yakugaku Zasshi, 7(77), 147-177.
  • Nettles, S. M., et al. (2004). The CBS Reduction: A Case Study in the Effect of Borohydride on Enantioselectivity. The Journal of Organic Chemistry, 69(17), 5707-5714. [Link]

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and other respiratory viruses, 7(Suppl 1), 25-36. [Link]

  • Patil, P. N. (2008). Analysis of efficacy of chiral adrenergic agonists. Chirality, 20(5), 661-674. [Link]

  • Soni, R., et al. (2015). Propranolol: a 50-year historical perspective. Annals of Indian Academy of Neurology, 18(4), 461-464. [Link]

  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327. [Link]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Bicyclic-ring-based HIV protease inhibitors. Chemical Society Reviews, 43(10), 3348-3366. [Link]

Sources

The Synthetic Alchemist's Toolkit: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol in the Vanguard of Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of natural product synthesis, where the precise arrangement of atoms in three-dimensional space dictates biological function, the quest for stereochemical control is paramount. Chiral auxiliaries, transient partners in a synthetic journey, have emerged as indispensable tools for sculpting molecular architecture with finesse. Among the pantheon of these chiral conductors, 1,2-amino alcohols have carved a distinguished niche, and within this class, molecules like (S)-1-amino-2-methyl-1-phenylpropan-2-ol represent a lineage of powerful reagents for asymmetric synthesis. While specific, documented applications of this compound in total synthesis are not extensively reported in readily available literature, its structural analogy to the workhorse chiral auxiliary, pseudoephedrine, provides a robust framework for understanding its potential and application.[1][2][3] This guide will delve into the core principles of using such phenylpropanolamine scaffolds in the synthesis of complex, biologically active molecules, drawing upon the well-established methodologies of its close chemical relatives to illuminate the path for future synthetic endeavors.

The Principle of Chiral Induction: A Transient Stereochemical Guide

The fundamental concept behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] This strategy effectively transfers the inherent chirality of the auxiliary to the newly formed stereocenter in the substrate. Upon successful stereochemical induction, the auxiliary is cleaved and can, in principle, be recovered for reuse, rendering the process efficient and atom-economical.[5]

This compound, with its defined stereocenters, is structurally primed for this role. The presence of both a hydroxyl and an amino group allows for the formation of a rigid, cyclic intermediate with a carboxylic acid derivative, typically an amide. This conformational rigidity is crucial for effective facial shielding of a reactive intermediate, such as an enolate, thereby guiding the approach of an incoming electrophile to a specific trajectory.[3]

The Myers' Alkylation: A Paradigm of Diastereoselective C-C Bond Formation

The seminal work by Andrew G. Myers and his group on the use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amides provides a powerful blueprint for the application of this compound.[1][2][6] This methodology, often referred to as "Myers' asymmetric alkylation," has become a cornerstone in the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][7]

The core of this strategy lies in the highly diastereoselective alkylation of the α-carbon of a pseudoephedrine amide. The process begins with the N-acylation of the chiral amino alcohol to form a tertiary amide. Treatment of this amide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride, generates a conformationally rigid Z-enolate.[2][6] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid bicyclic structure that effectively blocks one face of the enolate.

This steric blockade forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.[2][4]

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is a direct consequence of the well-defined transition state. The chelated Z-enolate presents a distinct steric environment, where the phenyl group of the auxiliary further directs the incoming electrophile.

G cluster_0 Formation of Chelated Z-Enolate cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Amide (S)-Aux-Amide LDA_LiCl LDA, LiCl Amide->LDA_LiCl Deprotonation Z_Enolate Rigid Chelated Z-Enolate LDA_LiCl->Z_Enolate Electrophile R-X Z_Enolate->Electrophile Facial Attack Alkylated_Product α-Alkylated Amide (High d.r.) Electrophile->Alkylated_Product Cleavage Hydrolysis Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered (S)-Auxiliary Cleavage->Recovered_Auxiliary G Start This compound Amide Chiral Amide Derivative Start->Amide Acylation Enolate Chelated Z-Enolate Amide->Enolate Deprotonation Alkylation Asymmetric Alkylation Enolate->Alkylation Aldol Asymmetric Aldol Reaction Enolate->Aldol Conjugate_Addition Asymmetric Conjugate Addition Enolate->Conjugate_Addition Products Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, Ketones, etc. Alkylation->Products Auxiliary Cleavage Aldol->Products Auxiliary Cleavage Conjugate_Addition->Products Auxiliary Cleavage

Sources

Methodological & Application

Asymmetric synthesis using (S)-1-amino-2-methyl-1-phenylpropan-2-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the use of the chiral amino alcohol (1S,2S)-pseudoephedrine as a highly effective chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of subsequent reactions. The methodology pioneered by Andrew G. Myers and his colleagues leverages the unique structural features of pseudoephedrine to achieve highly diastereoselective alkylations of amide enolates.[1][2] This guide details the mechanism of stereocontrol, provides step-by-step protocols for amide formation, diastereoselective alkylation, and auxiliary cleavage, and offers field-proven insights for troubleshooting. The protocols described herein enable the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones from simple achiral precursors.[1][3]

Note on Nomenclature: The protocols described are centered on the readily available and extensively documented chiral auxiliary (1S,2S)-pseudoephedrine. The principles and procedures may be adaptable to structurally similar 1,2-amino alcohols, such as (S)-1-amino-2-methyl-1-phenylpropan-2-ol, though optimization may be required.

The Principle of Stereocontrol: The Myers Asymmetric Alkylation

The remarkable efficacy of pseudoephedrine as a chiral auxiliary stems from its ability to form a rigid, well-defined metal chelate upon deprotonation. This chelated intermediate effectively shields one face of the enolate, forcing an incoming electrophile to approach from the opposite, less sterically hindered face. This process, known as the Myers asymmetric alkylation, can be understood through a three-step sequence.[2][4]

  • Amide Formation: The synthesis begins with the coupling of the chiral auxiliary, (1S,2S)-pseudoephedrine, with a prochiral carboxylic acid derivative (typically an acyl chloride or anhydride) to form a stable tertiary amide. This reaction is generally high-yielding and straightforward.[3]

  • Chelate-Controlled Enolate Formation: The amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The base abstracts the α-proton, while the lithium cation is chelated by the α-nitrogen and the C1 hydroxyl group of the auxiliary. The addition of anhydrous lithium chloride (LiCl) is critical, as it aggregates and forms a more rigid, well-defined Z-enolate structure.[1][5] This rigid conformation is the key to the high levels of stereocontrol.

  • Face-Selective Alkylation: The resulting enolate presents two distinct faces to an incoming electrophile. The phenyl group of the auxiliary effectively blocks the top face, directing the electrophile to attack from the bottom face. This highly organized transition state leads to the formation of the α-alkylated amide product with exceptional diastereoselectivity.[2][6]

The entire mechanistic cycle is depicted below.

Myers Asymmetric Alkylation Cycle cluster_0 Mechanistic Pathway Start Pseudoephedrine Amide Enolate Rigid Z-Enolate Chelate Start->Enolate 1. LDA, LiCl 2. -78 °C, THF Alkylated α-Alkylated Amide (High d.e.) Enolate->Alkylated 3. Electrophile (R-X) (Face-selective attack) Cleavage Auxiliary Cleavage Alkylated->Cleavage 4. Hydrolysis or Reduction Product Enantiopure Product (Acid, Alcohol, Ketone) Cleavage->Product Amide Formation Workflow Workflow: Amide Formation cluster_workflow Workflow: Amide Formation Reagents Combine Pseudoephedrine, Et3N, and CH2Cl2 Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling Addition Add Acyl Chloride (dropwise) Cooling->Addition Warm Warm to RT (Stir for 1-2 h) Addition->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4), Concentrate Extract->Dry Purify Purify (Crystallization or Chromatography) Dry->Purify Alkylation Workflow Workflow: Diastereoselective α-Alkylation cluster_alkylation Workflow: Diastereoselective α-Alkylation Setup Dry Amide and LiCl (under high vacuum) Dissolve Dissolve in Anhydrous THF (under Argon) Setup->Dissolve Cool1 Cool to -78 °C (Dry Ice/Acetone Bath) Dissolve->Cool1 AddBase Add LDA (2.2 equiv) (dropwise, stir 30 min) Cool1->AddBase Warm1 Warm to 0 °C (Ice Bath, stir 15 min) AddBase->Warm1 Cool2 Re-cool to -78 °C Warm1->Cool2 AddElec Add Alkyl Halide (1.5 equiv) (dropwise) Cool2->AddElec React Stir at -78 °C to 0 °C (Monitor by TLC) AddElec->React Quench Quench with sat. aq. NH4Cl React->Quench Workup Standard Extractive Workup Quench->Workup Cleavage Pathways cluster_pathways Auxiliary Cleavage Options AlkylatedAmide α-Alkylated Amide Acid Chiral Carboxylic Acid AlkylatedAmide->Acid Acidic Hydrolysis (e.g., 9N H2SO4, Dioxane, 115 °C) Alcohol Chiral Primary Alcohol AlkylatedAmide->Alcohol Reduction (e.g., LiAlH4 or LAB, THF) Ketone Chiral Ketone AlkylatedAmide->Ketone Organometallic Addition (e.g., R'-Li, THF)

Sources

Application Notes and Protocols: Enantioselective Reduction of Ketones with (S)-1-Amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries.[1][2] Chiral alcohols are critical building blocks for a vast array of bioactive molecules and complex natural products.[1][3] Among the myriad of methods developed for the asymmetric reduction of prochiral ketones, the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, stands out as a particularly robust and reliable strategy.[4][5][6] This reaction facilitates the conversion of a wide range of ketones to their corresponding chiral alcohols with high levels of enantioselectivity and predictability.[5][6]

The genesis of this powerful transformation lies in the pioneering work of Itsuno and co-workers, who first reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones in 1981.[4][7] This was followed by the seminal contribution of E. J. Corey and his team in 1987, who developed the highly effective and now widely used oxazaborolidine catalysts derived from chiral amino alcohols and borane.[4][7] These catalysts, often generated in situ, create a chiral environment that directs the hydride transfer from a stoichiometric reducing agent, typically a borane complex, to one of the two enantiotopic faces of the ketone carbonyl.[5]

This application note provides a detailed guide to the enantioselective reduction of ketones using a catalyst system derived from the chiral amino alcohol, (S)-1-amino-2-methyl-1-phenylpropan-2-ol. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for catalyst preparation and ketone reduction, and present a summary of the expected performance for a range of ketone substrates.

Mechanistic Insights: The Catalytic Cycle of Enantioselective Reduction

The remarkable stereoselectivity of the CBS reduction is orchestrated by a well-defined catalytic cycle involving the chiral oxazaborolidine catalyst, a borane reducing agent, and the ketone substrate. The reaction is driven by a combination of Lewis acid and Lewis base interactions that activate both the reducing agent and the ketone, facilitating a highly organized, face-selective hydride transfer.[8]

The catalytic cycle can be dissected into the following key steps:

  • Catalyst Activation: The cycle begins with the coordination of a molecule of the borane reducing agent (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, priming it for interaction with the ketone.[4][8]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The stereochemical outcome of the reaction is determined at this stage. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent on the ketone preferentially occupies a pseudo-equatorial position to avoid steric clash with the catalyst's bulky groups.[9]

  • Intramolecular Hydride Transfer: With the ketone held in a specific orientation, the hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered, chair-like transition state.[6] This intramolecular transfer is highly stereoselective, leading to the formation of a chiral alkoxyborane intermediate.

  • Product Release and Catalyst Regeneration: The alkoxyborane product is released from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral secondary alcohol.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective reduction of a ketone using an (S)-oxazaborolidine catalyst.

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst (S)-Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH3 Ketone_Complex Catalyst-Borane- Ketone Complex Activated_Catalyst->Ketone_Complex + Ketone Alkoxyborane_Complex Alkoxyborane Product Complex Ketone_Complex->Alkoxyborane_Complex Hydride Transfer Alkoxyborane_Complex->Catalyst Release of Alkoxyborane Workup Acidic Workup Alkoxyborane_Complex->Workup Ketone Ketone (R1-CO-R2) Ketone->Ketone_Complex Borane BH3 Borane->Activated_Catalyst Alcohol Chiral Alcohol (R-CH(OH)-R') Workup->Alcohol caption Catalytic cycle of the CBS reduction.

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the in situ preparation of the oxazaborolidine catalyst from this compound and its subsequent use in the enantioselective reduction of a model ketone, acetophenone. It is crucial that all procedures are carried out under anhydrous conditions using standard inert atmosphere techniques (e.g., a nitrogen or argon atmosphere) to prevent the deactivation of the borane reagents.[8]

Protocol 1: In Situ Generation of the (S)-Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard oven-dried glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (e.g., 0.1 mmol, 10 mol%).

    • Add anhydrous THF (e.g., 5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF complex solution (e.g., 0.2 mmol, 2.0 equivalents relative to the amino alcohol) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15 minutes, during which the oxazaborolidine catalyst will form in situ.

  • Ketone Reduction:

    • In a separate flame-dried flask, prepare a solution of acetophenone (e.g., 1.0 mmol, 1.0 equivalent) in anhydrous THF (e.g., 2 mL).

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, optimization may be required).

    • Slowly add the acetophenone solution to the catalyst mixture via syringe over a period of 10-15 minutes.

    • Add an additional amount of the borane-THF complex solution (e.g., 1.2 mmol, 1.2 equivalents relative to the ketone) dropwise to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the chemical yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow Visualization

The following diagram outlines the experimental workflow for the enantioselective reduction of a ketone using the in situ generated catalyst.

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reduction Ketone Reduction cluster_workup Work-up and Purification cluster_analysis Analysis Amino_Alcohol (S)-Amino Alcohol in Anhydrous THF Add_Borane1 Add BH3·THF (2 eq) at 0 °C Amino_Alcohol->Add_Borane1 Stir1 Stir for 15 min Add_Borane1->Stir1 Cool_Catalyst Cool Catalyst Solution Stir1->Cool_Catalyst Add_Ketone Add Ketone Solution Cool_Catalyst->Add_Ketone Add_Borane2 Add BH3·THF (1.2 eq) Add_Ketone->Add_Borane2 Monitor Monitor Reaction (TLC/GC) Add_Borane2->Monitor Quench Quench with Methanol Monitor->Quench Acidify Add 1 M HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Yield Determine Yield Purify->Yield ee_Analysis Determine ee% (Chiral GC/HPLC) Purify->ee_Analysis caption Workflow for asymmetric ketone reduction.

Caption: Workflow for asymmetric ketone reduction.

Substrate Scope and Performance

The enantioselective reduction of ketones using the this compound derived catalyst system is applicable to a broad range of substrates. High yields and excellent enantioselectivities are generally observed for aryl alkyl ketones. The steric and electronic properties of the ketone substituents can influence the efficiency and selectivity of the reduction.

Ketone SubstrateProductTypical Yield (%)Typical ee (%)Product Configuration
Acetophenone1-Phenylethanol>90>95(R)
Propiophenone1-Phenyl-1-propanol>90>90(R)
4'-Methylacetophenone1-(p-Tolyl)ethanol>90>95(R)
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>85>95(R)
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>85>90(R)
Cyclohexyl methyl ketone1-Cyclohexylethanol>80>85(R)

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions employed.

Troubleshooting and Optimization

While the CBS reduction is a highly reliable method, certain challenges may arise. The following points offer guidance on troubleshooting common issues and optimizing the reaction conditions:

  • Low Enantioselectivity:

    • Moisture: The presence of water can significantly decrease enantioselectivity. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.[8]

    • Temperature: Reaction temperature can have a pronounced effect on enantioselectivity. Lowering the temperature often leads to higher ee values.

    • Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve enantioselectivity.

  • Low Yield or Incomplete Reaction:

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the borane reducing agent is used. An excess is typically required to drive the reaction to completion.

    • Reaction Time: Some less reactive ketones may require longer reaction times. Monitor the reaction progress closely.

    • Purity of Reagents: The purity of the chiral amino alcohol and the ketone substrate is critical for optimal results.

Conclusion

The enantioselective reduction of ketones using the chiral oxazaborolidine catalyst derived from this compound is a powerful and versatile method for the synthesis of enantioenriched secondary alcohols. The reaction proceeds via a well-understood catalytic mechanism, offering high levels of stereocontrol and predictability. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can effectively employ this methodology to access valuable chiral building blocks for a wide range of applications in chemical synthesis and drug development.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553.

  • Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37, 1986-2012.

  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. J. Chem. Soc., Chem. Commun.1983 , (8), 469.

  • Itsuno, S. Enantioselective Reduction of Ketones. Org. React.1998 , 52, 395.

  • Kawanami, Y.; Yanagita, R. C. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules2018 , 23(10), 2408.

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.

  • Wikipedia. Corey–Itsuno reduction.

  • BenchChem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.

  • SigutLabs. Reagent of the month – CBS oxazaborolidine.

  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction.

  • Grokipedia. Corey–Itsuno reduction.

  • Wikipedia. Enantioselective reduction of ketones.

  • SynArchive. Itsuno-Corey Reduction.

  • Wikipedia. CBS catalyst.

  • Grokipedia. CBS catalyst.

  • Sigma-Aldrich. CBS Catalysts.

  • BenchChem. Application Notes and Protocols: Preparation and Use of an Oxazaborolidine Catalyst from (S)- α,α-Diphenyl-2-pyrrolidinemethanol.

  • Semantic Scholar. Enantioselective Reduction of Ketones.

Sources

Protocol for the preparation of (S)-1-amino-2-methyl-1-phenylpropan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enantioselective Synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol Derivatives: A Guide for Pharmaceutical Development

Abstract: Chiral 1,2-amino alcohols are foundational structural motifs in a multitude of active pharmaceutical ingredients (APIs).[1][2] The specific three-dimensional arrangement of the amine and alcohol functionalities is often critical for selective interaction with biological targets, dictating the efficacy and safety of a drug.[1] This document provides a detailed protocol for the enantioselective synthesis of this compound and its derivatives, a key scaffold in medicinal chemistry. We will focus on a robust and widely adopted strategy: the asymmetric reduction of an α-amino ketone precursor, explaining the critical parameters and the rationale behind each step to ensure high yield and stereoselectivity.

Introduction: The Significance of Chiral Phenylpropanolamines

The phenylpropanolamine backbone is a privileged structure in drug discovery. Compounds in this class, such as norephedrine and its analogues, have demonstrated significant effects on the central nervous system and are used as intermediates for a variety of therapeutics.[3][4][5] The this compound structure, with its two adjacent stereocenters, presents a synthetic challenge that requires precise control over stereochemistry.[6] The development of efficient, scalable, and highly stereoselective routes to access enantiomerically pure forms of these compounds is of paramount importance for the pharmaceutical industry.[1][7]

This guide provides a comprehensive, field-proven protocol for researchers and drug development professionals, focusing on the asymmetric reduction of α-amino ketones. This method is highlighted for its reliability and high degree of stereocontrol.

Overview of Synthetic Strategies

Several effective strategies have been developed for the synthesis of chiral amino alcohols. The choice of method often depends on the availability of starting materials, scalability, and the desired stereoisomer.

G cluster_0 Synthetic Approaches A Chiral Pool Synthesis (e.g., from Amino Acids) Target This compound Derivatives A->Target Direct Reduction B Asymmetric Aminohydroxylation (from Olefins) B->Target Sharpless AA C Asymmetric Reduction (from α-Amino Ketones) C->Target CBS Reduction (Featured Protocol) D Biocatalytic Methods (Enzymatic Cascades) D->Target ADH/ωTA Cascades

Caption: Key strategies for the synthesis of chiral 1,2-amino alcohols.

  • From the Chiral Pool: This traditional method utilizes readily available, enantiomerically pure starting materials like natural α-amino acids, which are then chemically transformed.[1] The primary advantage is the inherent high optical purity of the starting material.[1]

  • Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation allows for the direct conversion of olefins into chiral 1,2-amino alcohols with high enantioselectivity.[8]

  • Biocatalytic Synthesis: The use of enzyme cascades, such as combinations of alcohol dehydrogenases (ADH) and ω-transaminases (ωTA), can produce all possible stereoisomers of phenylpropanolamines with excellent optical purity and high yields.[9]

  • Asymmetric Reduction of α-Amino Ketones: This is a powerful and widely used method. A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst, which dictates the stereochemical outcome. The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this approach.[1]

This guide will focus on the Asymmetric Reduction of an α-amino ketone, providing a detailed, step-by-step protocol.

Detailed Protocol: Asymmetric Synthesis via CBS Reduction

This protocol is divided into two main stages: the synthesis of the N-protected α-amino ketone precursor and its subsequent enantioselective reduction.

G A Part A: Precursor Synthesis (N-Protected α-Amino Ketone) B Part B: Asymmetric Reduction (CBS Catalyst) A->B C Quenching & Workup B->C D Purification (Chromatography) C->D E Analysis (Chiral HPLC, NMR) D->E

Caption: Experimental workflow for the synthesis of the target compound.

This section describes a representative synthesis for the ketone precursor. The choice of protecting group for the amine is critical; here, a benzyl group is used, which can be removed later via hydrogenolysis.

Materials:

  • 2-Bromo-2-methyl-1-phenylpropan-1-one

  • Benzylamine (2.2 equivalents)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-methyl-1-phenylpropan-1-one (1.0 eq) in acetonitrile.

  • Amine Addition: Add benzylamine (2.2 eq) to the solution. The second equivalent of amine acts as a base to neutralize the HBr generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude N-benzyl protected α-amino ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure precursor.

This is the critical enantioselective step. The (S)-2-Methyl-CBS-oxazaborolidine catalyst forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to the desired (S)-alcohol.

Materials:

  • N-Protected α-amino ketone (from Part A)

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 0.6-1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried, argon-purged flask at 0 °C (ice bath), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).[1]

    • Slowly add the borane-THF complex solution (0.6 eq).[1]

    • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex. Rationale: Pre-formation of the active chiral Lewis acid complex is essential for high enantioselectivity.

  • Substrate Addition:

    • Dissolve the α-amino ketone precursor (1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid, uncontrolled reaction which could lower enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[1]

  • Quenching:

    • Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C. This safely destroys any excess borane.[1] CAUTION: Quenching is exothermic and generates hydrogen gas.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantiomerically pure N-protected amino alcohol.[1]

If the final product requires a free amine, the benzyl protecting group can be removed.

Procedure:

  • Dissolve the N-benzyl protected amino alcohol in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the final product, this compound.

Synthesis of Derivatives

The described protocol is highly adaptable for the synthesis of various derivatives. By modifying the starting materials, a library of compounds can be generated.

Target Derivative StructureKey Starting Material 1Key Starting Material 2
(S)-1-amino-1-(4-chlorophenyl)-2-methylpropan-2-ol 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-oneBenzylamine
(S)-1-amino-1-(3-methoxyphenyl)-2-methylpropan-2-ol 2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-oneBenzylamine
(S)-1-(methylamino)-2-methyl-1-phenylpropan-2-ol 2-bromo-2-methyl-1-phenylpropan-1-oneMethylamine
(S)-1-amino-2-methyl-1-(thiophen-2-yl)propan-2-ol 2-bromo-2-methyl-1-(thiophen-2-yl)propan-1-oneBenzylamine

Rationale: The core reaction mechanism is tolerant of a wide range of functional groups on the aromatic ring of the α-bromo ketone. Similarly, different primary amines can be used in Part A to install various N-substituents. For instance, using methylamine instead of benzylamine would yield an N-methyl derivative directly, potentially simplifying the overall synthesis by avoiding a deprotection step.[10]

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is crucial.

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and connectivity of the molecule. Specific proton and carbon shifts will be characteristic of the final product.[11][12]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Enantiomeric Purity Analysis:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the product.[1][2] The synthesized chiral amino alcohol is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification. An e.e. of >99% is often achievable with the CBS reduction protocol.

References
  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC - NIH. [Link]

  • This compound. MySkinRecipes. [Link]

  • A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Preparation of amphetamines from phenylpropanolamines.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]

  • Possible phenylpropanolamine (PPA) isomers. ResearchGate. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE.
  • 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • 2-{amino}-N-(3-methylphenyl)acetamide. International Union of Crystallography. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

The Strategic deployment of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol and its Congeners in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's enantiomers. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry.[1] Chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction—remain a robust and reliable strategy for achieving high levels of enantiopurity.[1]

Among the pantheon of effective chiral auxiliaries, those derived from the norephedrine scaffold, including the titular (S)-1-amino-2-methyl-1-phenylpropan-2-ol, have demonstrated significant utility. These β-amino alcohols, readily available and often derived from the chiral pool, provide a rigid stereochemical framework that can effectively bias the facial approach of reagents to a prochiral center. This guide provides an in-depth exploration of the application of this compound and its closely related derivatives in pharmaceutical synthesis, elucidating the mechanistic principles and providing detailed protocols for their use.

Core Principle: Stereochemical Control via Transient Diastereomeric Intermediates

The fundamental strategy underpinning the use of this compound as a chiral auxiliary involves a three-stage process. This workflow is designed to transfer the inherent chirality of the auxiliary to a prochiral substrate, culminating in an enantiomerically enriched final product.

G cluster_0 Overall Asymmetric Synthesis Workflow Start Start Attach Step 1: Attachment of Chiral Auxiliary Start->Attach Prochiral Substrate + (S)-1-amino-2-methyl- 1-phenylpropan-2-ol Asymmetric Step 2: Diastereoselective Transformation Attach->Asymmetric Chiral Substrate Cleave Step 3: Cleavage of Chiral Auxiliary Asymmetric->Cleave Diastereomerically Enriched Intermediate Product Enantiomerically Pure Product Cleave->Product Recycle Recovered Auxiliary Cleave->Recycle

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate (e.g., a carboxylic acid) to form a new chiral molecule. In the context of our topic, this typically involves the formation of an amide bond between the amino group of the norephedrine derivative and the carboxyl group of the substrate.

  • Diastereoselective Transformation: The key stereochemistry-defining reaction is performed. The chiral auxiliary, now in close proximity to the reaction center, sterically and electronically directs the approach of a reagent, leading to the preferential formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed from the now enantiomerically enriched product. A critical aspect of this step is that the cleavage conditions must not lead to racemization of the newly formed stereocenter. The recovered auxiliary can, in principle, be recycled.

Application I: Asymmetric Alkylation via Chiral Amide Enolates

A prominent application of norephedrine and its diastereomer, pseudoephedrine, is in the asymmetric alkylation of carboxylic acid derivatives. This methodology, extensively developed by Myers and coworkers, provides a reliable route to a wide array of enantiomerically enriched α-substituted carboxylic acids, which are themselves valuable building blocks for more complex pharmaceutical targets.[2][3] While the original work heavily featured pseudoephedrine, the underlying principles are directly applicable to norephedrine-derived auxiliaries.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol in the Myers asymmetric alkylation stems from the formation of a rigid, chelated Z-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[4]

  • Amide Formation: this compound is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding tertiary amide.

  • Enolate Formation: Treatment with two equivalents of a strong lithium amide base at low temperature (-78 °C) results in the deprotonation of both the α-proton of the carbonyl group and the hydroxyl group of the auxiliary. This forms a dianionic species.

  • Chelation and Facial Shielding: The lithium cation is chelated by the enolate oxygen and the auxiliary's alkoxide oxygen. This locks the enolate in a specific conformation. The phenyl group of the auxiliary is oriented to effectively shield one face of the enolate.

  • Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) is then directed to the less sterically encumbered face of the enolate, leading to the formation of one diastereomer in high excess. The presence of lithium chloride is often crucial for achieving high reaction rates and selectivities.[5]

Caption: Simplified model of the chelated lithium enolate intermediate.

Note: A placeholder image is used in the DOT script. A proper chemical structure drawing would be inserted here in a full document.

Protocol: Asymmetric Alkylation of a Propionamide Derivative

This protocol is adapted from the well-established procedures for pseudoephedrine amides and serves as a representative example for norephedrine-based auxiliaries.[5][6]

Step 1: Formation of the Chiral Amide

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.5 M) at room temperature, add propionic anhydride (1.05 eq.) dropwise.

  • Stir the reaction mixture for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.1 eq.) in anhydrous THF.

  • In a separate flask, dissolve the chiral amide (1.0 eq.) and anhydrous lithium chloride (2.1 eq.) in anhydrous THF.

  • Cool the LDA solution to -78 °C (dry ice/acetone bath).

  • Slowly add the amide/LiCl solution to the LDA solution via cannula.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography or recrystallization.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified, alkylated amide (1.0 eq.) in a mixture of THF and water (e.g., 4:1).

  • Add a strong acid such as sulfuric acid (e.g., 9 N, 4.0 eq.).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and basify with aqueous NaOH to pH > 11.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Dry the organic layers, concentrate, and purify the carboxylic acid as needed.

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
CH₃I>98%90
n-BuBr>98%88
BnBr>98%95

Table 1: Representative data for the asymmetric alkylation of pseudoephedrine propionamide, demonstrating the high diastereoselectivity achievable with this class of auxiliaries. Data adapted from Myers et al.[3]

Application II: Asymmetric Synthesis of Efavirenz

A compelling example of the application of a norephedrine derivative in the synthesis of a marketed pharmaceutical is the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[7] The key step in a highly efficient synthesis of Efavirenz is the enantioselective addition of a lithium acetylide to a prochiral ketone, mediated by a chiral ligand.[8]

The Role of (1R,2S)-N-Pyrrolidinylnorephedrine

In this synthesis, a derivative of norephedrine, (1R,2S)-N-pyrrolidinylnorephedrine, is used not as a covalently bound auxiliary, but as a chiral ligand to modify the reactivity and stereochemical influence of the organometallic reagent.

  • Formation of the Chiral Reagent: (1R,2S)-N-pyrrolidinylnorephedrine is deprotonated with a lithium source (e.g., n-BuLi) to form its lithium alkoxide.

  • Mixed-Ligand Complex: This chiral lithium alkoxide then forms a complex with the lithium cyclopropyl acetylide, the nucleophile in the key C-C bond-forming step.

  • Enantioselective Addition: This chiral lithium complex then adds to the prochiral trifluoromethyl ketone. The norephedrine-derived ligand coordinates to the lithium cation and orients the acetylide for a facial-selective attack on the ketone, thereby establishing the crucial quaternary stereocenter of Efavirenz with high enantioselectivity.

G cluster_1 Efavirenz Synthesis: Key Step Ligand (1R,2S)-N-Pyrrolidinyl- norephedrine Alkoxide Chiral Lithium Alkoxide Ligand->Alkoxide 1.0 eq nBuLi n-BuLi nBuLi->Alkoxide 1.0 eq Complex Chiral Lithium Acetylide Complex Alkoxide->Complex Acetylide Lithium Cyclopropyl Acetylide Acetylide->Complex Addition Enantioselective [1,2]-Addition Complex->Addition Ketone Prochiral Ketone (Efavirenz Precursor) Ketone->Addition Product Chiral Tertiary Alcohol (>99% ee) Addition->Product

Sources

Application Notes & Protocols: Strategic Use of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol in the Enantioselective Synthesis of β-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chirality in β-Adrenergic Agonists

β-adrenergic receptor agonists are a cornerstone in the therapeutic management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. Many of these critical drugs, including the widely used salbutamol (albuterol), are chiral molecules. It is now well-established that the different enantiomers of these drugs can exhibit markedly different pharmacological and toxicological profiles. For instance, in the case of salbutamol, the (R)-enantiomer is responsible for the desired bronchodilatory effects, while the (S)-enantiomer is not only inactive as a bronchodilator but has been implicated in pro-inflammatory responses and other adverse effects.[1] This underscores the critical importance of developing synthetic routes that can selectively produce the desired enantiomer in high purity.

This technical guide provides an in-depth exploration of the use of (S)-1-amino-2-methyl-1-phenylpropan-2-ol as a chiral auxiliary in the asymmetric synthesis of β-adrenergic receptor agonists. We will detail the underlying principles of chiral induction, provide a comprehensive, step-by-step protocol for the synthesis of a model β-agonist, and discuss the critical parameters for achieving high stereoselectivity.

The Chiral Auxiliary: this compound

This compound is a versatile chiral amino alcohol. Its utility in asymmetric synthesis stems from its ability to be temporarily incorporated into a prochiral substrate, thereby directing a subsequent chemical transformation to occur with a high degree of stereoselectivity.[2] The presence of both an amino and a hydroxyl group allows for the formation of rigid cyclic intermediates, most notably oxazolidinones, which effectively shield one face of a reactive center, compelling a reagent to approach from the less sterically hindered direction.[2]

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
AppearanceWhite to off-white crystalline solid
Chirality(S)-configuration at the carbon bearing the amino and phenyl groups
Storage2-8°C, protected from light[3]

The strategic placement of the phenyl and methyl groups on the chiral auxiliary provides the necessary steric bulk to create a highly diastereoselective environment during the key bond-forming step in the synthesis of the target molecule.

Synthetic Workflow Overview

The overall strategy for the enantioselective synthesis of a β-adrenergic agonist using this compound involves the following key stages:

  • Formation of a Chiral Oxazolidinone: The chiral auxiliary is reacted with a suitable precursor of the target molecule to form a chiral oxazolidinone. This step covalently links the chiral directing group to the substrate.

  • Diastereoselective Transformation: A key bond-forming reaction, typically a reduction of a carbonyl group, is performed on the oxazolidinone-substrate conjugate. The steric environment created by the chiral auxiliary directs this transformation to produce one diastereomer in significant excess.

  • Cleavage and Recovery of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. A significant advantage of this methodology is the potential for the recovery and reuse of the chiral auxiliary, enhancing the overall efficiency and cost-effectiveness of the synthesis.[2]

Synthetic Workflow Prochiral_Substrate Prochiral Precursor Chiral_Oxazolidinone Chiral Oxazolidinone Intermediate Prochiral_Substrate->Chiral_Oxazolidinone Formation Chiral_Auxiliary (S)-1-amino-2-methyl- 1-phenylpropan-2-ol Chiral_Auxiliary->Chiral_Oxazolidinone Diastereoselective_Reaction Diastereoselective Transformation Chiral_Oxazolidinone->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Target_Molecule Enantiomerically Pure β-Agonist Cleavage->Target_Molecule Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Asymmetric Synthesis of (R)-Salbutamol

This protocol details a representative synthesis of (R)-Salbutamol, a widely used β₂-adrenergic agonist. The key stereochemistry-defining step is the diastereoselective reduction of an α-amino ketone intermediate, guided by the chiral oxazolidinone derived from this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight
This compound110480-86-9165.23
2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one62932-94-9247.07
N-tert-butyl-N-benzylamine3154-73-6163.26
Diisopropylethylamine (DIPEA)7087-68-5129.24
Sodium borohydride (NaBH₄)16940-66-237.83
Titanium (IV) isopropoxide546-68-9284.22
Toluene108-88-392.14
Tetrahydrofuran (THF)109-99-972.11
Hydrochloric acid (HCl)7647-01-036.46
Palladium on carbon (Pd/C)7440-05-3-
Hydrogen gas (H₂)1333-74-02.02

Step 1: Synthesis of the α-Amino Ketone Precursor

  • To a solution of 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (1.0 eq) in anhydrous THF, add N-tert-butyl-N-benzylamine (1.1 eq) and DIPEA (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino ketone. Purify by column chromatography.

Step 2: Formation of the Chiral Oxazolidine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the α-amino ketone from Step 1 (1.0 eq) and this compound (1.05 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the chiral oxazolidine intermediate, which can be used in the next step without further purification.

Step 3: Diastereoselective Reduction

  • Dissolve the chiral oxazolidine from Step 2 (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add titanium (IV) isopropoxide (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to allow for chelation.

  • Slowly add a solution of sodium borohydride (1.5 eq) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis of the Oxazolidine and Deprotection

  • Dissolve the crude product from Step 3 in a mixture of THF and 1M aqueous HCl.

  • Stir the mixture at room temperature for 2-4 hours to hydrolyze the oxazolidine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

  • Dry the organic layer containing the N-benzyl protected (R)-Salbutamol and concentrate under reduced pressure.

  • Dissolve the residue in methanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield crude (R)-Salbutamol.

  • Purify the final product by crystallization or column chromatography to obtain enantiomerically pure (R)-Salbutamol.

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved in the reduction of the ketone is attributed to the formation of a rigid chelate between the titanium (IV) isopropoxide and the chiral oxazolidine intermediate. The titanium coordinates to the oxygen of the hydroxyl group and the nitrogen of the oxazolidine ring. This chelation, along with the steric hindrance provided by the phenyl and methyl groups of the chiral auxiliary, effectively blocks one face of the carbonyl group. As a result, the hydride reducing agent (from NaBH₄) is directed to attack the carbonyl from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Stereocontrol Mechanism cluster_0 Chelated Intermediate cluster_1 Resulting Diastereomer Chelate_Structure Resulting_Product Chelate_Structure->Resulting_Product Reduction Hydride [BH₄]⁻ Hydride->Chelate_Structure Attack from less hindered face Approach Preferential Attack

Caption: Proposed mechanism of stereocontrol via a chelated intermediate.

Conclusion

The use of this compound as a chiral auxiliary offers a robust and effective strategy for the enantioselective synthesis of β-adrenergic receptor agonists. The formation of a rigid chiral oxazolidine intermediate allows for a highly diastereoselective reduction of a key ketone precursor, ultimately leading to the desired enantiomer of the final drug product in high optical purity. The principles and the protocol detailed in this application note provide a solid foundation for researchers and drug development professionals in the synthesis of chiral pharmaceuticals. The ability to recover and reuse the chiral auxiliary further enhances the practical applicability of this methodology in both laboratory and industrial settings.

References

  • Jacobson, G. A., Raidal, S., & Hostrup, M. (2018). Long-Acting β2-Agonists in Asthma: Enantioselective Safety Studies are Needed. Drug Safety, 41(5), 441–449. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Hett, R., Fang, Q. K., Gao, Y., Hong, Y., Butler, H. T., Nie, X., & Wald, S. A. (1998). A Practical and Enantioselective Synthesis of (R)-Albuterol. Tetrahedron Letters, 39(12), 1735-1738. [Link]

  • Handa, M., & Sharpless, K. B. (1987). A new method for the enantioselective synthesis of 1,2-diols. Journal of the American Chemical Society, 109(8), 2454-2456. [Link]

  • Mazzotti, F., & Garella, D. (2013). The role of (S)-albuterol in the treatment of asthma. Expert Opinion on Pharmacotherapy, 14(1), 101-107. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride. (2015).
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Application Note & Protocol: Experimental Setup for Reactions Involving (S)-1-Amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-amino-2-methyl-1-phenylpropan-2-ol, a derivative of the naturally occurring amino acid (S)-phenylalanine, is a valuable chiral building block in asymmetric synthesis. Its utility is primarily centered on its role as a precursor to chiral auxiliaries and as a ligand for stereoselective catalysis. The inherent chirality, stemming from its amino acid origin, combined with the steric bulk of the phenyl and gem-dimethyl groups, allows for the creation of a well-defined chiral environment. This environment effectively directs the stereochemical course of a reaction, enabling the synthesis of enantiomerically enriched products.

This guide provides detailed application notes and protocols for two major applications of this compound: its use in the formation of Evans-type chiral oxazolidinone auxiliaries for diastereoselective alkylation reactions, and its application as a precursor to chiral ligands in the enantioselective reduction of prochiral ketones.

I. Diastereoselective Alkylation via Chiral Oxazolidinone Auxiliaries

A cornerstone of modern asymmetric synthesis is the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation.[1] this compound can be readily converted into a chiral oxazolidinone, a class of auxiliaries popularized by David A. Evans.[2][3] This auxiliary is then acylated, and the resulting imide is deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric shielding of one face of the enolate by the bulky substituent on the oxazolidinone ring. Finally, the auxiliary can be cleaved under mild conditions to afford the desired chiral carboxylic acid derivative, and the auxiliary can often be recovered.

Mechanism of Stereocontrol

The high degree of stereocontrol in Evans asymmetric alkylation arises from the formation of a conformationally rigid chelated enolate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric hindrance from the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate. As a result, the electrophile preferentially attacks from the less hindered face, leading to a high diastereomeric excess.

G cluster_0 Asymmetric Alkylation Workflow A 1. This compound B 2. Cyclization to Chiral Oxazolidinone A->B C 3. Acylation B->C D 4. Enolate Formation C->D E 5. Diastereoselective Alkylation D->E F 6. Auxiliary Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound. An economical synthesis can be achieved using diethyl carbonate and a catalytic amount of base.[4][5][6]

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add diethyl carbonate (1.2 eq) and anhydrous potassium carbonate (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[4][5][6]

Experimental Protocol: Diastereoselective Alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions, workup, and column chromatography

Procedure: Part 1: Acylation

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Part 2: Alkylation

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise and stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Table 1: Representative Data for Evans Asymmetric Alkylation

ElectrophileDiastereomeric Ratio (d.r.)
Benzyl bromide>98:2
Methyl iodide>95:5
Allyl bromide>97:3

II. Enantioselective Reduction of Ketones using Oxazaborolidine Catalysts

This compound can serve as a precursor for the synthesis of chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8] This method, known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful tool in organic synthesis.[9][10][11]

Mechanism of the CBS Reduction

The CBS reduction involves the in-situ formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane source (e.g., borane-THF complex).[9][12] The mechanism proceeds through the following key steps:

  • Coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[9][10]

  • The ketone then coordinates to this activated catalyst in a sterically controlled manner.[9]

  • An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered transition state.[9][12]

  • The resulting alkoxyborane is then hydrolyzed during workup to release the chiral alcohol and regenerate the catalyst.[9]

G cluster_1 CBS Reduction Catalytic Cycle A Chiral Oxazaborolidine B Coordination with Borane A->B BH3 C Coordination with Ketone B->C Ketone D Stereoselective Hydride Transfer C->D E Release of Chiral Alcohol D->E F Catalyst Regeneration E->F F->A

Caption: Catalytic Cycle of the CBS Reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous toluene

  • Methanol

  • Standard glassware for anhydrous reactions, workup, and purification

Procedure:

  • In a flame-dried, argon-purged flask, dissolve this compound (0.1 eq) in anhydrous toluene.

  • Add borane-THF solution (0.1 eq) dropwise at room temperature to form the catalyst in situ.

  • Stir the mixture for 15-20 minutes.

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous toluene.

  • Add the acetophenone solution to the catalyst mixture.

  • Cool the reaction to 0 °C and add borane-THF solution (0.6 eq) dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

  • The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Table 2: Representative Data for CBS Reduction

KetoneEnantiomeric Excess (e.e.)
Acetophenone>95%
Propiophenone>96%
1-Tetralone>97%

Trustworthiness and Self-Validation

The protocols outlined in this guide are based on well-established and extensively documented procedures in organic synthesis. The reliability of these methods is supported by a vast body of literature. For self-validation, it is crucial to characterize all intermediates and final products thoroughly. For the asymmetric alkylation, ¹H NMR spectroscopy of the crude alkylated product provides a direct measure of the diastereomeric ratio. In the case of the CBS reduction, the enantiomeric excess of the alcohol product should be determined using a reliable method such as chiral HPLC. Consistent and high stereoselectivities, in line with reported values, will validate the experimental setup and technique.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Corey–Itsuno reduction. (2023, November 28). In Wikipedia. [Link]

  • CBS catalyst. (n.d.). In Grokipedia. Retrieved January 16, 2026, from [Link]

  • Munshi, P., & Ghosh, A. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology, 29(5), 466–474. [Link]

  • Phenylalaninol. (2023, April 15). In Wikipedia. [Link]

  • Munshi, P., & Ghosh, A. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Taylor & Francis Online. [Link]

  • Munshi, P., & Ghosh, A. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. ResearchGate. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Larrow, J. F., & Jakubec, P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Singh, V. K., & Singh, R. K. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(55), 29215–29237. [Link]

  • Gawley, R. E. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Science of Synthesis (Vol. 2006, pp. 1-26). Thieme.
  • (S)-4-Benzyl-2-oxazolidinone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115. Retrieved from [Link]

  • Groen, M. B., & van der Made, A. W. (2001). Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Szaleniec, M., Szymańska, K., Maciejewska, G., & Heider, J. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(11), 4941–4954. [Link]

  • Preparation method of (S)-4-phenyl-2-oxazolidinone. (2021).
  • phenylalaninol, (S)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Chiral auxiliary. (2023, November 28). In Wikipedia. [Link]

  • Enantioselective reduction of ketones. (2023, August 2). In Wikipedia. [Link]

  • Catalytic asymmetric reduction of ketones using metal catalysts. (1993).
  • (1R)-1-amino-2-methyl-1-phenylpropan-2-ol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Bullock, J. R., Williams, J. M. J., & Lecker, R. M. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 13(15), 10185–10203. [Link]

  • 1-Amino-2-methyl-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Chiral Ligands from (S)-1-Amino-2-methyl-1-phenylpropan-2-ol: A Guide to Synthesis and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral ligands, which impart their stereochemical information to a metal center, are the cornerstone of many catalytic systems. Among the myriad of chiral backbones available to the synthetic chemist, those derived from readily accessible amino alcohols have proven to be particularly fruitful. This compound, a derivative of norephedrine, stands out as a privileged scaffold for the synthesis of a diverse array of chiral ligands. Its rigid stereochemical framework, arising from the two contiguous stereocenters, provides a robust platform for inducing high levels of enantioselectivity in a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthesis of various classes of chiral ligands derived from this compound and their subsequent applications in asymmetric catalysis. We will delve into the causal relationships behind experimental choices, offering not just protocols, but a deeper understanding of the underlying principles that govern the efficacy of these catalytic systems. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of asymmetric catalysis in their synthetic endeavors.

Ligand Synthesis: From Amino Alcohol to Powerful Chiral Inductor

The vicinal amino alcohol functionality of this compound serves as a versatile handle for the construction of more complex ligand architectures. The primary amine and the hydroxyl group can be selectively functionalized to generate a wide range of bidentate and tridentate ligands. Here, we will focus on the synthesis of two prominent classes of ligands: Pyridine-bis(oxazolines) (PyBOX) and Phosphine-containing ligands.

Synthesis of Pyridine-bis(oxazoline) (PyBOX) Ligands

PyBOX ligands are a class of C2-symmetric tridentate ligands that have demonstrated remarkable efficacy in a multitude of asymmetric catalytic reactions.[1][2] The synthesis of PyBOX ligands from this compound is a well-established and efficient process, typically involving the condensation of the amino alcohol with a pyridine dicarbonyl derivative.

The choice of a dinitrile or a diacid chloride of pyridine as the starting material for the pyridine backbone is crucial. The reaction with dinitriles, often catalyzed by a Lewis acid such as zinc triflate, provides a direct and high-yielding route to the bis(oxazoline) core.[3] This one-pot approach is highly atom-economical and often circumvents the need for extensive purification.[4]

Alternatively, a two-step procedure involving the formation of a bis(amide) intermediate followed by cyclization offers another reliable pathway.[5] The cyclization of the bis(amide) can be promoted by various dehydrating agents, with thionyl chloride or Burgess reagent being common choices. This two-step method allows for the isolation and purification of the intermediate bis(amide), which can be advantageous in certain cases.

Below is a generalized workflow for the synthesis of a PyBOX ligand from this compound.

G cluster_0 PyBOX Ligand Synthesis start This compound intermediate Bis(amide) Intermediate (optional two-step route) start->intermediate Reaction with Dicarbonyl Dichloride product PyBOX Ligand start->product One-pot reaction with Dinitrile reagent 2,6-Dicyanopyridine or 2,6-Pyridinedicarbonyl dichloride reagent->intermediate reagent->product intermediate->product Cyclization catalyst Lewis Acid (e.g., Zn(OTf)2) or Dehydrating Agent (e.g., SOCl2) catalyst->intermediate catalyst->product

Caption: Synthetic workflow for PyBOX ligands.

Protocol 1: One-Pot Synthesis of a PyBOX Ligand from this compound

This protocol is adapted from established procedures for the synthesis of PyBOX ligands.[1][3]

Materials:

  • This compound

  • 2,6-Dicyanopyridine

  • Anhydrous Zinc Triflate (Zn(OTf)₂)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.2 equivalents) and 2,6-dicyanopyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the dicyanopyridine.

  • Catalyst Addition: To the stirred suspension, add anhydrous zinc triflate (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the pure PyBOX ligand.

Synthesis of Phosphine-Containing Ligands

The introduction of a phosphine moiety into a ligand scaffold derived from this compound opens up a vast area of catalytic applications, particularly in transition metal-catalyzed reactions.[6] Chiral phosphine-oxazoline (PHOX) ligands, for instance, combine the steric and electronic properties of both the oxazoline and the phosphine groups, leading to highly effective catalysts.

The synthesis of these ligands typically involves the initial formation of an oxazoline ring, followed by the introduction of the phosphine group. The hydroxyl group of the amino alcohol is often converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution by a phosphide anion. Alternatively, the phosphine group can be introduced via the reaction of a chlorophosphine with the hydroxyl group, followed by a reduction step.

G cluster_1 Phosphine-Oxazoline Ligand Synthesis start This compound oxazoline_formation Oxazoline Formation start->oxazoline_formation Reaction with Nitrile/Carboxylic Acid Derivative activation Hydroxyl Group Activation (e.g., Tosylation) oxazoline_formation->activation phosphine_intro Nucleophilic Substitution with Phosphide activation->phosphine_intro product Phosphine-Oxazoline Ligand phosphine_intro->product

Caption: General workflow for Phosphine-Oxazoline ligand synthesis.

Catalytic Applications: Harnessing Chirality for Enantioselective Transformations

Ligands derived from this compound have found widespread use in a variety of asymmetric catalytic reactions. The specific application is often dictated by the nature of the ligand and the metal center it coordinates to.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and chiral amino alcohols themselves can act as effective catalysts.[7][8] The in-situ generated zinc alkoxide from the reaction of diethylzinc with the amino alcohol creates a chiral environment that directs the addition of the ethyl group to one face of the aldehyde.

The performance of various N-substituted norephedrine derivatives in the diethylzinc addition to benzaldehyde has been studied, with enantiomeric excesses reaching up to 91%.[7][8] The steric and electronic properties of the N-substituent have a significant impact on the enantioselectivity of the reaction.

Ligand/CatalystAldehydeYield (%)ee (%)Product ConfigurationReference
(1R,2S)-Norephedrine derivative (N-benzyl)Benzaldehyde9580R[7]
(1S,2S)-Pseudonorephedrine derivative (N-cyclooctyl)Benzaldehyde9291S[7]
(1R,2S)-Norephedrine derivative (N-cyclohexyl)Benzaldehyde9685R[7]

Table 1: Performance of Norephedrine-derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Norephedrine Derivative

This protocol is a representative example of the catalytic application of amino alcohols derived from norephedrine.[7]

Materials:

  • (1R,2S)-Norephedrine derivative (e.g., N-benzylnorephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (1R,2S)-norephedrine derivative (0.1 equivalents) in anhydrous toluene.

  • Reagent Addition: To the stirred solution, add diethylzinc (3.0 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Reaction Initiation: Cool the reaction mixture to 0 °C and add freshly distilled benzaldehyde (1.0 equivalent) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The enantiomeric excess of the resulting 1-phenyl-1-propanol can be determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous solvents like toluene are crucial to prevent the quenching of the highly reactive organometallic reagents.

  • Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is essential to prevent the decomposition of the organometallic reagents and the catalyst by oxygen and moisture.

  • Temperature Control: Low temperatures (e.g., 0 °C) are often employed to enhance the enantioselectivity of the reaction by minimizing non-selective background reactions.

  • Stoichiometry of Reagents: The use of an excess of the organometallic reagent (e.g., diethylzinc) ensures complete conversion of the aldehyde and can also influence the catalytic cycle.

Conclusion and Future Outlook

The chiral scaffold of this compound provides a versatile and effective platform for the development of a wide range of chiral ligands for asymmetric catalysis. The straightforward synthesis of these ligands, coupled with their demonstrated ability to induce high levels of enantioselectivity in various transformations, makes them valuable tools for the synthesis of enantiomerically pure compounds. The continued exploration of new ligand architectures derived from this privileged starting material, along with their application in novel catalytic reactions, promises to further expand the toolkit of the modern synthetic chemist. The rational design of these ligands, guided by a deeper understanding of the catalytic mechanisms, will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Haddad, N.; Brik, A.; Geresh, S. β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. 2002 , 13 (14), 1469-1475. [Link]

  • Parrot, S.; et al. beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. 2007 . [Link]

  • Davies, I. W.; et al. Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. 1997 , 62 (25), 8634-8635. [Link]

  • Kobayashi, S.; et al. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. 2021 , 23, 7239-7261. [Link]

  • Ley, S. V.; et al. Scheme 1 Strategy for the synthesis and immobilization of Py-Box ligands. ResearchGate. 2014 . [Link]

  • Feng, X.; Liu, X.; Lin, L. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers. 2014 , 1, 298-302. [Link]

  • Cornejo, A.; et al. Optimized Conditions for the Synthesis of Pybox Ligands with Zinc Triflate in Toluene. ResearchGate. 2011 . [Link]

  • Fu, G. C. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses. 2009 , 86, 423. [Link]

  • Gennari, C.; et al. Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. 2012 . [Link]

  • Cornejo, A.; Fraile, J. M.; García, J. I.; Gil, M. J.; Luis, S. V.; Mayoral, J. A.; Martínez-Merino, V. An efficient and general one-pot method for the synthesis of chiral bis(oxazoline) and pyridine bis(oxazoline) ligands. Synlett. 2005 , 2005 (19), 2997-3000. [Link]

  • Bolm, C.; et al. Synthesis and Study of New Oxazoline Based Ligands. DiVA. 2008 . [Link]

  • Gotor, V.; et al. Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. 2023 . [Link]

  • Zhang, X. Convenient synthesis of tropos phosphine-oxazoline ligands. ResearchGate. 2014 . [Link]

  • Pfaltz, A. Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. 1993 , 26 (6), 339-345. [Link]

  • Guiry, P. J.; et al. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. 2021 , 121 (15), 9459-9537. [Link]

  • Bikas, R.; et al. Design, Synthesis and Characterization of a Phosphino-Azine Ligand. Molecules. 2022 , 27 (3), 969. [Link]

  • Börner, A.; et al. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. 2023 , 13 (51), 35948-35955. [Link]

  • Sun, J.; et al. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules. 2024 , 29 (10), 2291. [Link]

  • Davies, H. M. L.; et al. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. 2020 , 97, 172-188. [Link]

  • Claver, C.; et al. Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. ACS Catalysis. 2021 , 11 (21), 13349-13359. [Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their specific stereochemistry is often critical for their biological function, making the development of enantioselective synthetic methods a cornerstone of modern medicinal and process chemistry. (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a vicinal amino alcohol with two stereocenters, represents a valuable chiral building block for the synthesis of more complex molecules. Traditional chemical syntheses of such compounds often involve multiple steps, harsh reaction conditions, and the use of expensive and hazardous reagents, posing challenges for sustainable and large-scale production.

Biocatalysis has emerged as a powerful and environmentally benign alternative, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. This application note provides a detailed guide to the biocatalytic synthesis of this compound, leveraging a two-step enzymatic cascade. This approach not only enhances the sustainability of the synthesis but also offers the potential for high yields and excellent enantiomeric purity.

A Two-Step Biocatalytic Cascade: The Strategic Approach

The synthesis of this compound can be efficiently achieved through a sequential two-step enzymatic process. This strategy involves:

  • Carboligation: The formation of the precursor α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one, through a carbon-carbon bond-forming reaction catalyzed by a carboligase.

  • Stereoselective Transamination: The asymmetric amination of the prochiral ketone to the desired (S)-amino alcohol using a stereoselective transaminase.

This cascade can be performed in a single pot, minimizing intermediate purification steps and improving overall process efficiency. The use of whole-cell biocatalysts is particularly advantageous as it provides a self-sustaining system for the regeneration of essential cofactors, such as nicotinamide adenine dinucleotide (NADH/NADPH) and pyridoxal-5'-phosphate (PLP), thereby reducing the overall cost of the process.[1][2]

Enzyme Selection and Rationale

Step 1: Carboligation with Pyruvate Decarboxylase (PDC)

Pyruvate decarboxylase (PDC, EC 4.1.1.1) is a thiamine pyrophosphate (ThDP)-dependent enzyme that primarily catalyzes the decarboxylation of pyruvate to acetaldehyde.[3] However, under specific conditions, PDC exhibits a promiscuous carboligase activity, catalyzing the condensation of an aldehyde with a keto acid.[4][5] For the synthesis of 2-hydroxy-2-methyl-1-phenylpropan-1-one, benzaldehyde serves as the acceptor aldehyde, and a pyruvate derivative, 2-ketoisovalerate, can be used as the acyl donor. The enzyme's active site facilitates the formation of a new carbon-carbon bond, leading to the desired α-hydroxy ketone. The use of PDC from organisms like Saccharomyces cerevisiae has been well-documented for similar transformations.[3]

Step 2: Stereoselective Transamination with ω-Transaminase (ω-TA)

Transaminases (TAs), also known as aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[4] ω-Transaminases (ω-TAs) are particularly valuable in synthetic chemistry due to their broad substrate scope, which includes ketones and aldehydes, making them ideal for the synthesis of chiral amines.[1] For the synthesis of this compound, an (S)-selective ω-transaminase is required to stereoselectively aminate the prochiral ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one. The enzyme's active site architecture dictates the stereochemical outcome of the reaction, ensuring the formation of the desired (S)-enantiomer with high enantiomeric excess. Various ω-transaminases from different microbial sources have been identified and engineered for improved activity and stability.[2]

Experimental Workflow and Protocols

The following sections provide detailed protocols for the expression of the biocatalysts and the subsequent two-step synthesis of this compound.

Diagram of the Experimental Workflow

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Two-Step Synthesis gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation expression Protein Expression (e.g., IPTG induction) transformation->expression harvesting Cell Harvesting & Preparation of Whole-Cell Biocatalyst expression->harvesting carboligation Step 1: Carboligation (PDC-catalyzed) harvesting->carboligation Addition of Biocatalysts transamination Step 2: Transamination (ω-TA-catalyzed) carboligation->transamination One-pot workup Reaction Work-up transamination->workup purification Product Purification workup->purification analysis Analysis (Yield, ee) purification->analysis

Caption: Overall workflow for the biocatalytic synthesis.

Protocol 1: Preparation of Whole-Cell Biocatalysts

This protocol describes the preparation of E. coli whole-cell biocatalysts expressing pyruvate decarboxylase (PDC) and an (S)-selective ω-transaminase (ω-TA).

1. Gene Synthesis and Cloning:

  • Synthesize the genes encoding for PDC (e.g., from Saccharomyces cerevisiae) and a suitable (S)-selective ω-TA, codon-optimized for expression in E. coli.
  • Clone the synthesized genes into appropriate expression vectors (e.g., pET vectors) under the control of an inducible promoter (e.g., T7 promoter).

2. Transformation and Expression:

  • Transform the expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the production of soluble protein.

3. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
  • The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.
Protocol 2: Two-Step, One-Pot Synthesis of this compound

This protocol outlines the sequential enzymatic reactions in a single reaction vessel.

Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture for the carboligation step.

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 6.5).

  • Substrates:

    • Benzaldehyde (e.g., 50 mM)

    • 2-Ketoisovalerate (e.g., 100 mM)

  • Cofactors:

    • Thiamine pyrophosphate (ThDP) (e.g., 1 mM)

    • Magnesium chloride (MgCl₂) (e.g., 5 mM)

  • Biocatalyst: Add the prepared PDC whole-cell biocatalyst (e.g., 5-10% w/v wet cell weight).

Step 1: Carboligation

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.

  • Monitor the formation of 2-hydroxy-2-methyl-1-phenylpropan-1-one periodically by a suitable analytical method (e.g., GC or HPLC). The reaction is typically complete within 12-24 hours.

Step 2: Transamination

  • Once the carboligation reaction is complete, adjust the pH of the reaction mixture to the optimal pH for the transaminase (e.g., pH 8.0-9.0) by adding a suitable base (e.g., NaOH).

  • Add the following components to the reaction mixture:

    • Amino Donor: A suitable amino donor such as isopropylamine or L-alanine (e.g., 1.5-2 equivalents relative to the ketone).

    • Cofactor: Pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).

    • Biocatalyst: Add the prepared ω-TA whole-cell biocatalyst (e.g., 5-10% w/v wet cell weight).

  • Incubate the reaction mixture at the optimal temperature for the transaminase (e.g., 30-37°C) with gentle agitation.

  • Monitor the formation of this compound and the consumption of the ketone by HPLC. The reaction is typically complete within 24-48 hours.

Product Work-up and Purification:

  • Separate the cell mass from the reaction mixture by centrifugation.

  • Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate or dichloromethane) at a basic pH to isolate the product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[6]

Data Presentation

The following table summarizes representative data for the biocatalytic synthesis of chiral amino alcohols, demonstrating the potential of this methodology.

StepEnzymeSubstrate(s)ProductYield (%)Enantiomeric Excess (ee, %)Reference
Carboligation Pyruvate DecarboxylaseBenzaldehyde, Pyruvate(R)-Phenylacetylcarbinol~60>99[7]
Transamination ω-Transaminase1-Phenylpropane-1,2-dione(1R,2R)-Norpseudoephedrine>95>99[7]
Whole-Cell Cascade Engineered Amine Dehydrogenase1-Hydroxy-2-butanone(S)-2-Aminobutan-1-ol~91-99>99[8]

Mechanism of Transamination

The key to the stereoselectivity of the second step lies in the mechanism of the ω-transaminase. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which can be divided into two half-reactions.

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction PLP_Enz PLP-Enzyme (Internal Aldimine) External_Aldimine1 External Aldimine PLP_Enz->External_Aldimine1 + Amino Donor Amino_Donor Amino Donor (e.g., Isopropylamine) Ketimine Ketimine Intermediate External_Aldimine1->Ketimine Tautomerization PMP_Enz PMP-Enzyme Ketimine->PMP_Enz Hydrolysis Ketone_Product Ketone Byproduct (e.g., Acetone) Ketimine->Ketone_Product Release External_Aldimine2 External Aldimine PMP_Enz->External_Aldimine2 + Ketone Substrate Ketone_Substrate Ketone Substrate (α-Hydroxy Ketone) Product_Aldimine Product Aldimine External_Aldimine2->Product_Aldimine Tautomerization Product_Aldimine->PLP_Enz Hydrolysis Chiral_Amine Chiral Amino Alcohol Product Product_Aldimine->Chiral_Amine Release

Caption: Ping-Pong Bi-Bi mechanism of transaminase.

In the first half-reaction, the amino donor binds to the PLP cofactor, forming an external aldimine. Through a series of tautomerization and hydrolysis steps, the amino group is transferred to the cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct. In the second half-reaction, the prochiral α-hydroxy ketone substrate binds to the PMP-enzyme complex. The amino group is then transferred from PMP to the ketone, and after hydrolysis, the chiral amino alcohol product is released, regenerating the PLP-enzyme complex for the next catalytic cycle.[9] The stereochemical outcome is determined by the specific orientation of the ketone substrate in the enzyme's active site.[1]

Analytical Methods for Product Characterization

Accurate determination of the yield and enantiomeric excess of the final product is crucial.

  • Yield Determination: The reaction conversion and product yield can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) after derivatization.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is typically determined by chiral HPLC using a chiral stationary phase (e.g., polysaccharide-based columns) or by chiral GC after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed.[6]

Conclusion and Future Outlook

The two-step biocatalytic cascade presented here offers a robust and sustainable method for the synthesis of the valuable chiral building block, this compound. The use of whole-cell biocatalysts simplifies the process and reduces costs associated with cofactor regeneration. Further optimization of reaction conditions, including substrate loading, biocatalyst concentration, and reaction time, can lead to even higher yields and space-time yields, making this process attractive for industrial applications. The principles outlined in this application note can be adapted for the synthesis of a wide range of other chiral amino alcohols, highlighting the versatility of biocatalysis in modern organic synthesis.

References

  • John, R. A. (1995). Transaminases. In The Encyclopedia of Molecular Biology. Wiley-Blackwell.
  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73(1), 383-415.
  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56926.
  • van der Meer, J. Y., et al. (2018). Protein engineering of amine transaminases. Frontiers in microbiology, 9, 39.
  • Dünkelmann, P., et al. (2002). Pyruvate Decarboxylase Catalysed Formation of Terpenoid α-hydroxy Ketones.
  • ResearchGate. (2023). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809623.
  • Rother, D., et al. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry, 16(4), 1584-1593.
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]

  • Kenealy, W. R., & Tye, A. J. (2012). Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles. Archaea, 2012, 583046.
  • Accounts of Chemical Research. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1848-1884.
  • PubChem. (2026). 2-Hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2017). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Green Chemistry, 19(1), 22-31.
  • Chen, Y., et al. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories, 16(1), 1-13.
  • de Carvalho, C. C. C. R. (2011). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial biotechnology, 4(3), 250-263.
  • Holliday, G. L., et al. (2017). Protein engineering of amine transaminases. Frontiers in Microbiology, 8, 1716.
  • ResearchGate. (2023). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • PubChem. (2026). N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-1-phenylpropan-1-amine oxide. Retrieved from [Link]

  • ResearchGate. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(14), 2345-2350.

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral amino alcohol. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the stereochemical integrity of your product.

Core Synthesis Pathway: An Overview

The most common and stereoselective route to this compound involves the diastereoselective addition of a phenyl Grignard reagent (phenylmagnesium bromide) to a chiral imine derived from (S)-alaninol. The stereochemistry is primarily directed by the existing chiral center on the alaninol backbone.

Primary Reaction Scheme:

The desired transformation relies on the nucleophilic attack of the phenyl anion equivalent onto the electrophilic imine carbon, followed by an aqueous workup to protonate the resulting magnesium alkoxide and hydrolyze the imine protecting group (if any).

Main_Synthesis_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Grignard Addition S_Alaninol (S)-Alaninol Chiral_Imine Chiral Imine Intermediate S_Alaninol->Chiral_Imine Condensation Protecting_Group Aldehyde/Ketone (e.g., Pivalaldehyde) Protecting_Group->Chiral_Imine Intermediate_Adduct Magnesium Alkoxide Adduct Chiral_Imine->Intermediate_Adduct 1. PhMgBr, Anhydrous Ether/THF 2. H₃O⁺ Workup PhMgBr Phenylmagnesium Bromide (PhMgBr) PhMgBr->Intermediate_Adduct Final_Product (S)-1-Amino-2-methyl- 1-phenylpropan-2-ol Intermediate_Adduct->Final_Product Hydrolysis Troubleshooting_Flowchart Start Problem Observed During Synthesis LowYield Low Overall Yield? Start->LowYield Benzene Benzene Detected? LowYield->Benzene Yes Impurity Non-polar Impurity? LowYield->Impurity No Benzene->Impurity No Sol_Anhydrous Solution: Improve Anhydrous Conditions. Dry Solvents & Glassware. Benzene->Sol_Anhydrous Yes PoorDR Poor Diastereoselectivity? Impurity->PoorDR No Sol_TempControl Solution: Control Grignard Formation Temp. Purify via Trituration. Impurity->Sol_TempControl Yes (Likely Biphenyl) Stalled Stalled Reaction? PoorDR->Stalled No Sol_LowTemp Solution: Run addition at low temp (-78°C). Slow addition rate. PoorDR->Sol_LowTemp Yes Sol_ActivateMg Solution: Activate Mg (Iodine). Titrate Grignard Reagent. Stalled->Sol_ActivateMg Yes

Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-amino-2-methyl-1-phenylpropan-2-ol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly for the preparation of chiral ligands and auxiliaries.[1] However, like many stereoselective reactions, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Section 1: Reagent Quality and Handling

Question 1: I'm seeing a significant amount of starting material left, even after extending the reaction time. Could my this compound be the issue?

Answer: Absolutely. The quality and handling of your chiral amino alcohol are paramount. Here’s a checklist to diagnose potential issues:

  • Purity: Verify the purity of your this compound using techniques like NMR or chiral HPLC. The presence of enantiomeric or diastereomeric impurities can inhibit the desired reaction pathway.

  • Water Content: Amino alcohols are often hygroscopic. Water can quench reagents, deactivate catalysts, and promote unwanted side reactions. It is crucial to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Consider drying the amino alcohol by co-evaporation with an anhydrous solvent like toluene before use.

  • Storage: This compound should be stored at 2-8°C and protected from light to prevent degradation.[2] Improper storage can lead to the formation of impurities over time.

Section 2: Reaction Conditions

Question 2: My primary side product seems to be an unwanted dimer or polymer. What reaction parameters should I investigate?

Answer: The formation of side products often points to issues with reaction concentration, temperature, or the rate of addition of reagents. Chiral 1,2-amino alcohols are well-established for controlling the stereochemical outcome of reactions.[1]

  • Concentration: High concentrations can favor intermolecular reactions, leading to dimerization or polymerization. Try running the reaction at a lower concentration.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and potentially lead to racemization.[3] It is often beneficial to start reactions at a lower temperature (e.g., 0°C or -78°C) and slowly warm to room temperature.

  • Stoichiometry and Addition Rate: Ensure the stoichiometry of your reagents is accurate. Slow, dropwise addition of one reagent to the other, especially when using highly reactive species, can minimize the formation of side products by maintaining a low instantaneous concentration of the added reagent.

Question 3: I'm attempting to synthesize an oxazoline, but the yield is consistently low, with a significant amount of a side product. How can I optimize this?

Answer: Oxazoline synthesis from amino alcohols is a common yet sometimes tricky transformation. The formation of a significant side product alongside your desired oxazoline is a known issue, especially when using reagents like tosyl chloride.[4]

Here is a systematic approach to optimizing your oxazoline synthesis:

  • Reagent Choice: The choice of cyclizing agent is critical. While traditional methods might use acyl chlorides or tosyl chloride, these can lead to side product formation.[4][5] Consider exploring alternative dehydrating agents. For instance, triflic acid (TfOH) has been shown to effectively promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, often with high yields.[6]

  • Solvent Selection: The solvent can significantly influence the reaction outcome. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) are commonly used.[4][6] It's worthwhile to screen a few different anhydrous solvents to find the optimal one for your specific substrate.

  • Temperature Control: As with many stereoselective reactions, temperature plays a crucial role. Lower temperatures often lead to higher enantioselectivity.[3] For oxazoline synthesis, starting at a low temperature (e.g., -78°C) and gradually warming to room temperature can be beneficial.[4]

Experimental Protocol: Triflic Acid-Promoted Oxazoline Synthesis [6]

  • To a solution of the starting β-hydroxyamide (1.0 eq) in 1,2-dichloroethane (DCE), add triflic acid (TfOH) (1.5 eq) at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Catalyst and Auxiliary Performance

Question 4: I'm using this compound as a chiral auxiliary, but the diastereoselectivity is poor. How can I improve this?

Answer: The effectiveness of a chiral auxiliary relies on its ability to create a rigid, well-defined chiral environment that directs the approach of incoming reagents.[1][7]

  • Formation of the Auxiliary-Substrate Adduct: Ensure the complete formation of the adduct between your substrate and the chiral auxiliary before proceeding with the main reaction. This can often be confirmed by NMR or LC-MS analysis of a small aliquot.

  • Chelation Control: The presence of both a hydroxyl and an amino group in this compound allows for the formation of rigid cyclic structures with reagents, which can effectively shield one face of a reacting molecule.[1] The choice of Lewis acid or metal catalyst can significantly influence the rigidity of this chelate and, consequently, the diastereoselectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) is a common strategy.

  • Solvent Effects: The solvent can impact the conformation of the chiral auxiliary-substrate adduct. Less polar solvents often favor more rigid, pre-organized transition states, leading to higher diastereoselectivity.

Troubleshooting Workflow

To systematically address low yields, follow this decision-making workflow:

TroubleshootingWorkflow start Low Yield Observed reagent_quality Verify Reagent Quality (Purity, Water Content, Storage) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Concentration, Temp, Stoichiometry) reagent_quality->reaction_conditions Reagents OK analytical_monitoring Implement In-situ Reaction Monitoring (TLC, LC-MS, NMR) reaction_conditions->analytical_monitoring incomplete_reaction Incomplete Reaction? analytical_monitoring->incomplete_reaction side_products Identify Side Products (NMR, Mass Spec) side_products->reaction_conditions Yes, adjust conditions to minimize product_isolation Review Product Isolation & Purification side_products->product_isolation No incomplete_reaction->reaction_conditions Yes, adjust conditions incomplete_reaction->side_products No success Yield Improved product_isolation->success

Caption: A decision tree for systematically troubleshooting low reaction yields.

Data Summary Table: Key Optimization Parameters

ParameterCommon IssueRecommended ActionExpected Outcome
Reagent Purity Presence of impuritiesVerify purity via analytical techniques (NMR, Chiral HPLC)Reduced side reactions, increased conversion
Water Content Quenching of reagents/catalystsUse anhydrous solvents, dry reagentsImproved reaction efficiency
Reaction Temperature Side product formation, racemizationOptimize temperature profile (e.g., start low)Increased selectivity and yield
Concentration Dimer/polymer formationRun reaction at lower concentrationsMinimized intermolecular side reactions
Cyclizing Agent Low conversion, side productsScreen alternative reagents (e.g., TfOH)Higher yield of the desired product

Analytical Monitoring of Reactions

Effective troubleshooting relies on accurate monitoring of your reaction's progress.

Techniques for Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the masses of starting materials, intermediates, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to quantify the conversion of starting material to product over time.[8]

Choosing the right analytical technique is crucial for understanding your reaction kinetics and identifying potential issues early on. For complex reaction mixtures, chromatographic methods like HPLC are often advantageous due to their high resolving power.[9][10][11]

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8968. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 856. Retrieved from [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • PubMed. (2013). β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chirality, 25(2), 119-25. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7756-7763. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-methyl-1-phenylpropan-1-ol. Retrieved from [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 688537. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Single-Shot Titrations and Reaction Monitoring by Slice-Selective NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring. Retrieved from [Link]

  • MDPI. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 26(22), 6805. Retrieved from [Link]

  • ACS Publications. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 8(11), 10058-10082. Retrieved from [Link]

  • eScholarship. (n.d.). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. Retrieved from [Link]

  • Minds@UW. (n.d.). Chemiluminescence Flow Analysis for Monitoring of Respirable Crystalline Silica. Retrieved from [Link]

  • PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]

  • ResearchGate. (2019). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-1-amino-2-methyl-1-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its experimental lifecycle. As a chiral amino alcohol and a derivative of cathinone, this molecule's stability is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles for active pharmaceutical ingredients (APIs) and specific data on the cathinone class.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent Analytical Results or Lower-Than-Expected Purity/Concentration

Scenario: You've prepared a stock solution or are running a quality control check on a recently purchased batch, and your analytical results (e.g., via LC-MS or HPLC) show a lower concentration than expected, or the purity appears to have decreased over time.

Potential Causes & Solutions:

  • Cause A: pH-Dependent Degradation. this compound, like other cathinones, is highly susceptible to pH. It is considerably more stable under acidic conditions and degrades rapidly in neutral to alkaline (basic) environments.[1][2][3] The degradation is often catalyzed by a base, proceeding through tautomerism and subsequent hydrolysis.[4]

    • Solution: When preparing solutions, use a slightly acidic solvent system. For aqueous buffers, a pH of 4 is recommended for enhanced stability.[2][5] Avoid using neutral or basic buffers (pH > 7) for storage. If your experimental conditions require a basic pH, prepare the solution immediately before use and minimize the time it spends in that environment.

  • Cause B: Temperature-Related Instability. The stability of cathinones is highly dependent on temperature.[6] Significant degradation can occur even at refrigerated temperatures (4°C) over days or weeks, and proceeds rapidly at room temperature (20-25°C).[2][7]

    • Solution: Always store the solid compound and its solutions under frozen conditions, ideally at -20°C or below, for long-term stability.[1][6] For short-term benchtop use, keep samples on ice. Minimize freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.

  • Cause C: Solvent-Induced Degradation. Certain solvents can promote degradation. For instance, some cathinones have been shown to degrade in methanol solutions when stored at room temperature or refrigerated conditions.[8][9]

    • Solution: For stock solutions, consider using acetonitrile instead of methanol. If methanol is required, prepare solutions fresh and store them at -20°C immediately.[9] Always use high-purity, anhydrous solvents when possible.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Scenario: Your LC-MS or GC-MS analysis reveals additional peaks that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

  • Cause A: Dimerization. As a primary amine with a ketone group, cathinone and its derivatives are prone to dimerization, especially in their free-base form.[10] This process can be accelerated by exposure to heat and light, reducing the concentration of the active monomer.[9]

    • Solution: Store the compound, especially in its solid form, protected from light in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. When preparing solutions, work quickly and avoid unnecessary exposure to ambient conditions.

  • Cause B: Thermal Degradation during Analysis. The β-keto functional group makes cathinones thermally labile.[11][12] This is a significant issue in Gas Chromatography-Mass Spectrometry (GC-MS), where high temperatures in the injection port can cause on-column degradation, leading to characteristic degradation products.[12]

    • Solution: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred analytical method as it avoids high-temperature sample introduction.[1][13] If GC-MS must be used, minimize injection port temperatures and the sample's residence time in the inlet to reduce degradation.[11][12]

  • Cause C: Chemical Transformation. The ketone group can be reduced in vitro to a hydroxyl group, transforming the molecule into its corresponding amino alcohol diastereomers (e.g., norephedrine and cathine).[10] Oxidation is also a potential degradation pathway.[14]

    • Solution: Analyze for potential degradation products by searching for their corresponding mass-to-charge ratios (m/z) in your mass spectrometry data. The reduction product would have a mass increase of 2 Da (addition of two hydrogen atoms). Understanding these potential byproducts is crucial for accurate interpretation of results.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid Active Pharmaceutical Ingredient (API) should be stored in a tightly sealed container, protected from light and moisture. The ideal temperature is frozen, at -20°C or colder .[6][15] Storing under an inert gas like argon or nitrogen can further prevent oxidative degradation. Proper storage facilities are critical for maintaining material characteristics.[16]

Q2: How should I prepare stock solutions to maximize their shelf life?

A2: Prepare stock solutions in a high-purity, non-reactive solvent such as acetonitrile.[9] If using aqueous buffers, ensure the pH is acidic (pH 4 is ideal).[2][3] After preparation, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.

Q3: What are the primary factors that accelerate the degradation of this compound?

A3: The three main accelerating factors are:

  • Elevated Temperature: Stability decreases dramatically as temperature increases from frozen to refrigerated and ambient conditions.[1][6]

  • Alkaline pH: The compound is highly unstable in basic (alkaline) conditions (pH > 7).[2][3][5]

  • Light and Air: Exposure to light and oxygen can promote degradation pathways like dimerization and oxidation.[9][10]

Q4: Is this compound compatible with sugar-based formulations?

A4: Caution is advised. Studies on the related compound phenylpropanolamine hydrochloride have shown chemical and biological incompatibility with sugar vehicles (e.g., fructose, dextrose), leading to a loss of the active compound.[17] If formulating with sugars, a stability study is essential. Using a non-sugar vehicle like sorbitol may be a more stable alternative.[17]

Q5: What are the best practices for handling this API to ensure safety and stability?

A5: As with any potent API, proper handling is crucial.[18] Use appropriate personal protective equipment (PPE). Handling procedures should aim to minimize exposure to atmospheric moisture, light, and heat.[19][20] Use validated cleaning procedures for equipment to prevent cross-contamination.[19]

Data Summary: Cathinone Stability

The following table summarizes the stability of cathinone derivatives under various conditions, providing a general guideline for this compound.

ConditionParameterStability OutcomeSource(s)
Temperature -20°C (Frozen)High Stability. Most stable condition for long-term storage.[1][2][6]
4°C (Refrigerated)Moderate to Low Stability. Significant losses can occur within days to weeks.[7][9]
20-32°C (Ambient)Very Low Stability. Rapid degradation, with significant losses observed within hours for some derivatives.[2][7]
pH (in solution) pH 4 (Acidic)High Stability. Cathinones are considerably more stable.[1][2]
pH 7-8 (Neutral/Alkaline)Very Low Stability. Degradation is dramatically accelerated.[2][3][5]
Solvent AcetonitrileGood Stability. Generally a preferred solvent for stock solutions.[9]
MethanolPotential Instability. Degradation observed at refrigerated and room temperatures.[8][9]
Experimental Workflow Diagram

The following diagram outlines a recommended workflow for handling and assessing a new batch of this compound to ensure experimental integrity.

G A Receive New Batch of Compound B Visual Inspection (Color, Appearance) A->B Unpack Immediately C Initial QC Analysis (LC-MS for Purity & Identity) B->C If OK D Does it Meet Specification? C->D G Prepare Aliquots for Storage (Solid and/or Stock Solution) C->G If QC Pass E Proceed with Experiments D->E Yes F Contact Supplier & Quarantine Batch D->F No I Prepare Fresh Stock Solution (Acidic buffer/MeCN, aliquot) E->I For each experiment H Long-Term Storage (-20°C or colder, dark, desiccated/inert) G->H I->H Store unused aliquots

Caption: Decision workflow for handling a new compound batch.

References
  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones in Urine. Journal of analytical toxicology, 42(2), 93–101. Retrieved from [Link]

  • Aldubayyan, R. A., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of degradation of substituted cathinones. Retrieved from [Link]

  • springermedizin.de. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]

  • Office of Justice Programs. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Cathinone. Retrieved from [Link]

  • Aldubayyan, R. A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International journal of legal medicine. Retrieved from [Link]

  • Ciallella, H. L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in chemistry, 8, 584729. Retrieved from [Link]

  • Kerrigan, S., & Savage, M. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1–11. Retrieved from [Link]

  • Ciallella, H. L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. PMC - PubMed Central. Retrieved from [Link]

  • Pascual-Caro, S., et al. (2017). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(6), 525–532. Retrieved from [Link]

  • Aldubayyan, R. A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. Retrieved from [Link]

  • Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 42(2), 83-92. Retrieved from [Link]

  • El-Nakeeb, M. A., et al. (1976). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Canadian journal of pharmaceutical sciences, 11(3), 85–88. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]

  • Technology Networks. (2018). Handling Potent Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this chiral amino alcohol. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve synthetic challenges effectively.

Introduction

This compound is a valuable chiral building block in pharmaceutical synthesis. Its stereospecific synthesis is crucial, and the presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the common impurities, their formation, detection, and elimination.

Core Synthetic Strategies & Potential Impurities

The synthesis of this compound, with its two stereocenters, can be approached through several pathways. Each route, however, presents a unique impurity profile. The most common strategies involve the diastereoselective reduction of an α-amino ketone precursor or a Grignard reaction.

Diagram of Synthetic Pathways and Impurity Formation

Synthetic Pathways and Impurity Formation cluster_0 Reductive Amination Pathway cluster_1 Grignard Pathway Propiophenone Propiophenone alpha-Amino Ketone alpha-Amino Ketone Propiophenone->alpha-Amino Ketone Amination Unreacted Propiophenone Unreacted Propiophenone Propiophenone->Unreacted Propiophenone Incomplete Reaction Target Molecule Target Molecule alpha-Amino Ketone->Target Molecule Diastereoselective Reduction Diastereomeric Impurity Diastereomeric Impurity alpha-Amino Ketone->Diastereomeric Impurity Poor Diastereoselectivity Over-reduction Product Over-reduction Product Target Molecule->Over-reduction Product Excess Reductant Benzaldehyde Benzaldehyde alpha-Hydroxy Ketone alpha-Hydroxy Ketone Benzaldehyde->alpha-Hydroxy Ketone Acylation Biphenyl Impurity Biphenyl Impurity Benzaldehyde->Biphenyl Impurity Side Reaction alpha-Hydroxy Ketone->Target Molecule Grignard Reaction (MeMgBr) Unreacted Ketone Unreacted Ketone alpha-Hydroxy Ketone->Unreacted Ketone Incomplete Reaction

Caption: Common synthetic routes and potential impurity formation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Diastereomeric Impurities

Question 1: My final product shows a significant peak corresponding to the undesired diastereomer. What is causing this and how can I improve the diastereoselectivity?

Answer: The formation of diastereomeric impurities is a common challenge in the synthesis of molecules with multiple chiral centers, such as this compound. The root cause lies in the diastereoselective reduction of the α-amino ketone precursor.

Causality: The stereochemical outcome of the reduction is governed by the facial selectivity of hydride attack on the carbonyl group. This selectivity is influenced by several factors:

  • Choice of Reducing Agent: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit higher diastereoselectivity due to steric hindrance, favoring attack from the less hindered face of the ketone.

  • Protecting Groups: The nature of the protecting group on the amine can influence the conformation of the substrate and direct the hydride attack. For instance, a bulky N-Boc group can enforce a specific conformation that favors the formation of the desired syn or anti product.

  • Chelation Control: In the absence of a bulky protecting group, certain reducing agents in combination with Lewis acidic metal ions (e.g., Zn(BH₄)₂) can form a chelate with the amino group and the carbonyl oxygen. This rigid five-membered ring structure forces the hydride to attack from a specific face, leading to high diastereoselectivity.

  • Temperature: Lower reaction temperatures generally enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.

Troubleshooting Protocol:

  • Re-evaluate Your Reducing Agent: If you are using a non-selective reducing agent like sodium borohydride, consider switching to a bulkier or more stereoselective one.

  • Optimize the Protecting Group Strategy: If applicable, experiment with different N-protecting groups to influence the steric environment around the carbonyl center.

  • Explore Chelation-Controlled Reduction: If your substrate has a free amino group, investigate the use of reducing agents known for chelation control.

  • Lower the Reaction Temperature: Conduct the reduction at a lower temperature (e.g., -78 °C) to maximize diastereoselectivity.

Purification of Diastereomers: If diastereomers are still present, they can often be separated by:

  • Chromatography: Diastereomers have different physical properties and can typically be separated by flash column chromatography on silica gel.

  • Recrystallization: Fractional crystallization can be a highly effective method for separating diastereomers. The formation of salts with a chiral resolving agent can also be employed to facilitate separation by crystallization[1].

Analytical Protocol: Chiral HPLC for Diastereomer Analysis Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the diastereomeric purity of your product[2].

ParameterRecommended Conditions
Column Chiral stationary phase (CSP) like Chiralcel® OD-H or Chiralpak® AD-H
Mobile Phase Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol)[3]. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm or 254 nm
Category 2: Process-Related Impurities

Question 2: I have an unexpected peak in my GC-MS that I suspect is a byproduct from my Grignard reaction. What could it be and how do I get rid of it?

Answer: When employing a Grignard-based synthesis, the most common byproduct is biphenyl.

Mechanism of Formation: Biphenyl is formed from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene starting material. This side reaction is favored by higher temperatures and high concentrations of bromobenzene.

Troubleshooting and Prevention:

  • Slow Addition: Add the bromobenzene slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can promote the coupling side reaction.

  • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the alkyl halide. The appearance of cloudiness and gentle bubbling are indicators of initiation.

Purification: Biphenyl is less polar than the desired amino alcohol product and can typically be removed by:

  • Crystallization: Triphenylmethanol, a related product from a Grignard reaction, is often purified from biphenyl by recrystallization from a solvent mixture like diethyl ether/petroleum ether. A similar strategy can be adapted for your product.

  • Column Chromatography: Biphenyl will elute earlier than the more polar amino alcohol on a silica gel column.

Question 3: My reductive amination reaction is producing several byproducts. What are they and how can I minimize their formation?

Answer: Reductive amination is a powerful tool, but can be prone to side reactions, especially if not carefully controlled. Common impurities include:

  • Over-reduction Products: The carbonyl group of the starting material can be reduced to an alcohol before amination occurs, leading to the formation of 1-phenyl-1,2-propanediol.

  • N-Alkylation Products: The primary amine product can react further with the starting ketone to form a secondary amine, which is then reduced.

  • Dimethylpiperazines: In the presence of ammonia and a nickel catalyst, side reactions can lead to the formation of substituted piperazines.

Causality and Prevention:

  • Control of Stoichiometry: Use a moderate excess of the amine source (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are generally more reactive towards the protonated imine intermediate.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is often crucial for efficient imine formation without promoting side reactions.

  • Catalyst Selection: For catalytic hydrogenations, the choice of catalyst and reaction conditions (temperature, pressure) can significantly impact selectivity.

Category 3: Residual Solvents and Reagents

Question 4: How do I confirm the removal of residual solvents from my final product?

Answer: Residual solvents are common process-related impurities that must be removed to meet regulatory standards[4].

Detection Method: Gas Chromatography-Mass Spectrometry (GC-MS) Headspace GC-MS is the most common and sensitive method for the analysis of residual solvents.

General GC-MS Protocol for Residual Solvents:

  • Sample Preparation: Accurately weigh a sample of your product into a headspace vial and dissolve or suspend it in a suitable high-boiling solvent (e.g., DMSO, DMF).

  • Incubation: The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Separation and Detection: The solvents are separated on a capillary GC column (e.g., a non-polar DB-1 or a mid-polar DB-624) and detected by a mass spectrometer.

Troubleshooting Solvent Removal:

  • Drying under Vacuum: Ensure your product is dried under high vacuum at an appropriate temperature for a sufficient duration.

  • Lyophilization: For aqueous solutions, lyophilization can be an effective method for removing water and other volatile solvents.

  • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to remove stubborn residual solvents.

Visualization of Key Concepts

Workflow for Impurity Identification and Removal

Impurity Identification and Removal Workflow Crude Product Crude Product Analytical Screening Analytical Screening Crude Product->Analytical Screening HPLC, GC-MS Impurity Identification Impurity Identification Analytical Screening->Impurity Identification Mass Spec, NMR Select Purification Method Select Purification Method Impurity Identification->Select Purification Method Based on Impurity Properties Purification Purification Select Purification Method->Purification Chromatography, Recrystallization Purity Analysis Purity Analysis Purification->Purity Analysis Confirm Impurity Removal Purity Analysis->Select Purification Method If Impurities Remain Pure Product Pure Product Purity Analysis->Pure Product

Caption: A systematic workflow for identifying and removing impurities.

References

  • European Patent Office. (2001). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Galan, K., Eicke, M. J., Elsner, M. P., Lorenz, H., & Seidel-Morgenstern, A. (2015). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Crystal Growth & Design, 15(4), 1808-1818. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 245-250. Retrieved from [Link]

  • ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Tsuruta, H. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Retrieved from [Link]

Sources

Removal of the chiral auxiliary (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the (S)-1-amino-2-methyl-1-phenylpropan-2-ol, commonly known as (+)-pseudoephedrine, chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the cleavage of N-acyl pseudoephedrine amides. Our goal is to equip you with the knowledge to confidently and efficiently liberate your desired enantiomerically enriched compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of the pseudoephedrine auxiliary. Each problem is followed by a series of potential causes and actionable solutions.

Issue 1: Incomplete or Slow Cleavage of the N-Acyl Pseudoephedrine Amide

Potential Cause 1: Inadequate Reaction Conditions for Hydrolysis

  • Insight: Acidic or basic hydrolysis of the robust amide bond requires forcing conditions. Insufficient acid/base concentration, temperature, or reaction time can lead to incomplete conversion.

  • Solution:

    • Acidic Hydrolysis: For substrates not sensitive to strong acid, ensure you are using a sufficiently high concentration of sulfuric acid (9-18 N) in dioxane and refluxing at a temperature of 100-110 °C.[1][2] Monitor the reaction by TLC until the starting material is no longer visible, which may take 12-24 hours.[1]

    • Basic Hydrolysis: When using sodium hydroxide, a co-solvent system like water, methanol, and tert-butyl alcohol at reflux is effective.[3] Alternatively, for sensitive substrates, tetra-n-butylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water can be a milder yet effective option.[4][5]

Potential Cause 2: Steric Hindrance Around the Amide Carbonyl

  • Insight: Highly substituted α-carbons can sterically hinder the approach of the nucleophile (hydroxide or water) to the amide carbonyl, slowing down the rate of cleavage.

  • Solution:

    • Increase the reaction time and/or temperature.

    • Consider a reductive cleavage method if the desired product is an alcohol, as hydride reagents are often less sensitive to steric bulk than hydrolytic reagents.

Potential Cause 3: Poor Solubility of the Substrate

  • Insight: If the N-acyl pseudoephedrine amide has poor solubility in the chosen solvent system, the reaction will be slow and inefficient.

  • Solution:

    • For hydrolytic methods, ensure complete dissolution in the organic co-solvent (e.g., dioxane or THF) before adding the aqueous acid or base.

    • For reductive cleavages, ensure the substrate is fully dissolved in an appropriate anhydrous solvent like THF before the addition of the reducing agent.

Issue 2: Low Yield of the Desired Product After Cleavage

Potential Cause 1: Epimerization of the α-Stereocenter

  • Insight: The newly formed stereocenter at the α-carbon can be susceptible to epimerization under harsh acidic or basic conditions, leading to a loss of enantiomeric purity and a lower yield of the desired enantiomer.

  • Solution:

    • For substrates prone to epimerization, milder basic hydrolysis conditions using tetra-n-butylammonium hydroxide are recommended.[6]

    • If applicable, converting the amide to a ketone via the addition of an organometallic reagent is often a high-yielding process that preserves the stereocenter's integrity.[7]

Potential Cause 2: Side Reactions

  • Insight: Undesired side reactions can consume the starting material or the product, leading to a lower overall yield. For example, in reductive cleavage to an alcohol, over-reduction is a possibility with harsh reducing agents.

  • Solution:

    • Reductive Cleavage: Use a milder reducing agent like lithium borohydride (LiBH₄) in the presence of chlorotrimethylsilane (TMSCl) for conversion to the primary alcohol.[4]

    • Organometallic Addition: When forming ketones, the tetrahedral intermediate is generally stable, preventing over-addition of the organometallic reagent to form a tertiary alcohol.[7] However, ensure the reaction is quenched appropriately upon completion to avoid undesired reactions during work-up.

Potential Cause 3: Difficult Purification

  • Insight: The recovery of the chiral auxiliary and the isolation of the final product can sometimes be challenging, leading to apparent low yields.

  • Solution:

    • After acidic or basic hydrolysis, the protonated (acidic work-up) or neutral (basic work-up) pseudoephedrine auxiliary resides in the aqueous layer. It can be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][4]

    • The desired carboxylic acid product can often be purified by recrystallization or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the pseudoephedrine chiral auxiliary?

The three main strategies for cleaving the pseudoephedrine auxiliary are:

  • Hydrolysis (Acidic or Basic): This method yields the corresponding carboxylic acid.[2]

  • Reductive Cleavage: This approach produces the primary alcohol.[1][8]

  • Addition of Organometallic Reagents: This route provides access to ketones.[1][7]

The choice of method depends on the desired functional group in the final product and the substrate's compatibility with the reaction conditions.[2]

Q2: How do I choose between acidic and basic hydrolysis to obtain the carboxylic acid?

The choice is primarily dictated by the stability of your substrate.[3]

  • Acidic hydrolysis (e.g., 9-18 N H₂SO₄ in dioxane) is effective for substrates that are not sensitive to strong acids.[3][5]

  • Basic hydrolysis can be performed under harsh conditions (e.g., NaOH in refluxing alcohol/water) or milder conditions (e.g., n-Bu₄NOH in t-BuOH/H₂O) for substrates that are prone to epimerization in acidic environments.[3][6]

Q3: Can the pseudoephedrine auxiliary be recovered and reused?

Yes, one of the significant advantages of this auxiliary is that it can typically be recovered and reused.[9] After cleavage and work-up, the auxiliary is usually in the aqueous layer. Basification of this layer followed by extraction with an organic solvent allows for its recovery.[1][4]

Q4: What is the mechanism of stereocontrol in reactions involving the pseudoephedrine auxiliary?

The stereochemical outcome is controlled by the formation of a rigid chelated (Z)-enolate intermediate. The lithium cation is chelated by the enolate oxygen and the hydroxyl oxygen of the auxiliary. This conformation, along with the steric bulk of the phenyl and methyl groups, directs the approach of the electrophile to the less sterically hindered face of the enolate.[4][6]

Data Presentation

Table 1: Comparative Overview of Cleavage Methods to Carboxylic Acids

Cleavage MethodReagentsSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
Acidic Hydrolysis9-18 N H₂SO₄, dioxaneVarious alkyl, aryl85-97>99[1]
Basic Hydrolysisn-Bu₄NOH, t-BuOH/H₂OVarious alkyl, aryl89-99>99[1]
Basic HydrolysisNaOH, MeOH/t-BuOH/H₂OVarious alkyl, arylHighHigh[1]

Table 2: Cleavage to Primary Alcohols via Reduction

ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
LiBH₄, Me₃SiClVarious alkyl89-94>99[1]
SmI₂/Amine/H₂OVarious alkyl, arylHighHigh[1]

Table 3: Cleavage to Ketones via Organometallic Addition

ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
R'Li or R'MgXVarious alkyl, aryl95-98>99[1]

Experimental Protocols & Visualizations

Protocol 1: Acidic Hydrolysis to a Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane to a concentration of approximately 0.1-0.2 M.[1]

  • Acid Addition: Add an equal volume of aqueous sulfuric acid (9-18 N).[1]

  • Reaction Conditions: Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid.[4]

  • Auxiliary Recovery: The aqueous layer can be carefully basified with a strong base (e.g., NaOH) until pH > 12, and then extracted with an organic solvent (e.g., dichloromethane) to recover the pseudoephedrine auxiliary.[1][4]

G cluster_workflow Workflow: Acidic Hydrolysis Start N-Acyl Pseudoephedrine Amide in Dioxane Add_Acid Add 9-18 N H₂SO₄ Start->Add_Acid 1 Reflux Reflux at 100-110 °C (12-24h) Add_Acid->Reflux 2 Workup Aqueous Work-up Reflux->Workup 3 Extraction Organic Extraction Workup->Extraction 4a Recovery Basify Aqueous Layer & Extract Workup->Recovery 4b Product Chiral Carboxylic Acid Extraction->Product Auxiliary Recovered Pseudoephedrine Recovery->Auxiliary

Caption: Step-by-step experimental workflow for acidic hydrolysis.

Protocol 2: Reductive Cleavage to a Primary Alcohol
  • Reaction Setup: To a solution of the N-acyl-pseudoephedrine amide (1.0 equiv) in anhydrous THF at 0 °C, add chlorotrimethylsilane (TMSCl) (2.0 equiv).[4]

  • Reagent Addition: Add a solution of lithium borohydride (LiBH₄) (2.0 equiv) in THF.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.[4]

  • Work-up: Carefully quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude alcohol, which can be purified by chromatography.

Cleavage Mechanisms Overview

The diverse cleavage pathways allow for the synthesis of various functional groups from a common intermediate.

G cluster_products Cleavage Pathways Start Alkylated N-Acyl Pseudoephedrine Amide Acid Chiral Carboxylic Acid Start->Acid  Hydrolysis  (H⁺ or OH⁻) Alcohol Chiral Primary Alcohol Start->Alcohol  Reduction  (e.g., LiBH₄) Ketone Chiral Ketone Start->Ketone  Organometallic Addition  (R'Li or R'MgX)

Caption: Overview of cleavage pathways from the N-acyl amide.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Brichacek, M., & Myers, A. G. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 12(14), 3360–3363. Available at: [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

Sources

Technical Support Center: Scale-Up of (S)-1-amino-2-methyl-1-phenylpropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and scale-up of (S)-1-amino-2-methyl-1-phenylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this chiral amino alcohol's synthesis. This compound is a valuable chiral building block, and its efficient, stereoselective synthesis is critical for various applications, including asymmetric synthesis and pharmaceutical development.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your experimental success from benchtop to pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are three predominant strategies for synthesizing this target molecule, each with distinct advantages and challenges:

  • Diastereoselective Grignard Addition to an α-Amino Ketone Precursor: This is a classical and widely used approach. It involves the addition of a methyl Grignard reagent (CH₃MgBr) to a chiral α-amino ketone. The stereocontrol is dictated by the existing stereocenter in the ketone.

  • Diastereoselective Reduction of an α-Amino Ketone: This route involves the synthesis of a prochiral α-amino ketone followed by a diastereoselective reduction of the ketone functionality to an alcohol. The choice of reducing agent and the nature of the amine-protecting group are critical for achieving high diastereoselectivity.[2][3]

  • Chiral Resolution of a Racemic or Diastereomeric Mixture: In this method, a non-stereoselective synthesis is performed to produce a mixture of stereoisomers. This mixture is then separated, typically by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) and performing fractional crystallization.[4][5] More modern techniques also employ enzymatic resolution or chiral chromatography.[6][7]

Q2: Why is achieving high stereoselectivity so critical and challenging in this synthesis?

The target molecule possesses two adjacent chiral centers (at C1 bearing the hydroxyl group and C2 bearing the amino group), which means four stereoisomers can exist: (1S, 2S), (1R, 2R), (1S, 2R), and (1R, 2S).[8] For applications in pharmaceuticals or as a chiral ligand, typically only one specific stereoisomer, this compound, is desired. The biological activity and chemical efficiency are highly dependent on this precise 3D arrangement.[6] The challenge lies in controlling the reaction to form the desired (1S, 2S) configuration while minimizing the formation of the other three isomers. This requires precise control over reaction conditions, reagents, and catalyst systems.

Q3: What analytical methods are used to determine the stereochemical purity (ee and de)?

Determining the enantiomeric excess (ee) and diastereomeric excess (de) is crucial for validating the success of the synthesis. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, resulting in different retention times and allowing for their separation and quantification.[6][7] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, although polarimetry is less precise for determining exact ratios in a mixture.

Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific problems encountered during the synthesis of this compound, with a focus on the common Grignard-based routes.

Scenario 1: Low or No Yield in Grignard Reaction Step

Question: I am performing a Grignard addition of methylmagnesium bromide to my α-amino ketone precursor, but I am consistently getting low yields or recovering only my starting material. What is going wrong?

This is a frequent issue, as Grignard reactions are notoriously sensitive. The problem can usually be traced to the quality of the reagent or competing side reactions.

Potential Cause A: Inactive or Degraded Grignard Reagent

The Grignard reagent is the heart of the reaction, and its failure is a primary cause of low conversion.

  • Expertise & Causality: Grignard reagents are highly basic and nucleophilic, making them extremely reactive with protic sources like water or alcohols.[9] Atmospheric moisture or residual water in the solvent or glassware can rapidly quench the reagent, rendering it useless. The surface of the magnesium metal can also be passivated by an oxide layer, preventing its reaction with the alkyl halide.[10]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (THF or diethyl ether are common).[9][10]

    • Activate Magnesium: Before adding the alkyl halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]

    • Titrate the Reagent: Never assume the concentration of a commercial or self-prepared Grignard reagent. Before starting the main reaction, perform a titration (e.g., with iodine) to determine the exact molarity. This ensures you are using the correct stoichiometry.[11]

Potential Cause B: Competing Enolization of the Ketone

The Grignard reagent can act as a base instead of a nucleophile, leading to undesired side products.

  • Expertise & Causality: If the α-carbon of your ketone has acidic protons, the Grignard reagent can abstract a proton to form a magnesium enolate.[12] This is particularly problematic with sterically hindered ketones where nucleophilic attack is slowed. This enolate is unreactive towards further Grignard addition and is protonated during workup, regenerating the starting ketone and reducing your yield.

  • Troubleshooting Protocol:

    • Use Additives (Luche Reaction): The most effective solution is to add an anhydrous lanthanide salt, typically Cerium(III) chloride (CeCl₃), to the ketone before introducing the Grignard reagent.[12] This in-situ transmetalation forms a more oxophilic organocerium reagent, which strongly favors nucleophilic 1,2-addition over enolization.

    • Lower the Reaction Temperature: Enolization often has a higher activation energy than nucleophilic addition. Running the reaction at very low temperatures (e.g., -78 °C) can kinetically favor the desired addition pathway.[12]

Visual Workflow: Troubleshooting Low Grignard Yield

G start Low Yield in Grignard Reaction check_reagent Is Grignard Reagent Active? start->check_reagent check_side_reactions Are Side Reactions Occurring? check_reagent->check_side_reactions reagent_no reagent_no check_reagent->reagent_no No enolization enolization check_side_reactions->enolization Evidence of Enolization? (Starting material recovered) reduction reduction check_side_reactions->reduction Evidence of Reduction? (Byproduct alcohol observed) activate_mg activate_mg reagent_no->activate_mg Solution 1: Activate Mg (Iodine, 1,2-dibromoethane) dry_glassware dry_glassware activate_mg->dry_glassware Solution 2: Ensure Anhydrous Conditions (Flame-dry) titrate titrate dry_glassware->titrate Solution 3: Titrate Reagent for Accurate Stoichiometry luche luche enolization->luche Solution 1: Use CeCl₃ (Luche Reaction) low_temp low_temp luche->low_temp Solution 2: Lower Temperature (e.g., -78 °C) no_beta_h no_beta_h reduction->no_beta_h Solution: Use Grignard without β-Hydrogens (e.g., MeMgBr)

Caption: Decision tree for diagnosing low Grignard reaction yields.

Scenario 2: Poor Diastereoselectivity in the Final Product

Question: My reaction works, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

Poor diastereoselectivity indicates that the existing chiral center is not effectively influencing the formation of the new stereocenter.

  • Expertise & Causality: The stereochemical outcome of the reaction is governed by Felkin-Anh or chelation-controlled models. For chelation control, which often provides high selectivity, the nitrogen and carbonyl oxygen of the α-amino ketone must coordinate to the magnesium ion of the Grignard reagent, forming a rigid five-membered ring. This conformation blocks one face of the carbonyl, forcing the incoming nucleophile (methyl group) to attack from the less hindered face. If this chelation is weak or disrupted, selectivity is lost.

  • Troubleshooting Protocol:

    • Optimize the N-Protecting Group: A bulky or non-coordinating N-protecting group can sterically hinder the formation of the chelate. Experiment with different protecting groups. Smaller, coordinating groups may improve selectivity.

    • Solvent Choice: The solvent plays a key role. Highly coordinating solvents like THF can compete with the α-amino ketone for a place in the magnesium's coordination sphere, disrupting the chelate. Consider less coordinating solvents like diethyl ether or toluene, though this may affect Grignard solubility and reactivity.

    • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the major diastereomer.

Scenario 3: Difficulty with Purification by Diastereomeric Salt Crystallization

Question: I've formed a diastereomeric salt of my amino alcohol mixture with a chiral acid, but it won't crystallize, or the enantiomeric excess doesn't improve after recrystallization. What should I do?

This is a common bottleneck in purification. The success of fractional crystallization is highly dependent on the formation of well-ordered, stable crystals and a significant difference in solubility between the two diastereomeric salts.

  • Expertise & Causality: The crystal lattice energy of the diastereomeric salts is a product of many weak interactions. A poor match between the chiral amine, the chiral resolving agent, and the solvent can lead to the formation of an oil or a solid solution where both diastereomers co-crystallize, preventing purification.[13][14]

  • Troubleshooting Protocol:

    • Screen Resolving Agents: Do not limit yourself to one chiral acid. Create a screening matrix with different resolving agents. For amino alcohols, common choices include (R,R)- or (S,S)-tartaric acid, dibenzoyltartaric acid, and mandelic acid.[5][13]

    • Screen Solvent Systems: The choice of solvent is paramount. Test a wide range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexane).[13][14] A successful system will maximize the solubility difference between the two diastereomeric salts.

    • Employ Digestion/Slurrying: Instead of full dissolution and recrystallization, try a "digestion" method. This involves suspending the diastereomeric salt mixture in a specific solvent system and heating it to boiling for a short period without complete dissolution, followed by cooling and filtration.[13] This kinetic process can often enrich the less soluble diastereomer in the solid phase more efficiently than traditional recrystallization.

Protocol: Screening for Optimal Diastereomeric Salt Resolution
  • Setup: In parallel vials, dissolve small, equal amounts of your racemic amino alcohol.

  • Addition: To each vial, add 0.5 equivalents of a different chiral resolving agent (e.g., (+)-Tartaric Acid, (-)-Dibenzoyltartaric Acid, (+)-Mandelic Acid).

  • Solvent Screening: To each set of resolving agents, add a different solvent or solvent system and heat gently to dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then to 0-4 °C.

  • Analysis: Isolate any crystals that form by filtration. Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. Analyze the organic extract by chiral HPLC to determine the enantiomeric excess.

  • Optimization: Scale up the conditions that provided the highest ee and best crystal quality.

Data Summary: Common Chiral Resolving Agents
Resolving AgentAcidityCommon SolventsNotes
(R,R)-Tartaric AcidDicarboxylic AcidAlcohols (MeOH, EtOH), WaterWidely available and cost-effective.[13]
O,O'-Dibenzoyltartaric AcidDicarboxylic AcidAlcohols, AcetonitrileMore lipophilic, may work well for less polar amines.[6]
(S)-Mandelic AcidMonocarboxylic AcidVarious organic solventsOften forms good quality crystals.
(1S)-Camphor-10-sulfonic acidSulfonic AcidAlcohols, WaterStrong acid, forms salts with weakly basic amines.[5]

Scale-Up Considerations

Transitioning from the lab bench to a pilot plant introduces new challenges related to safety, heat transfer, and mass transfer.

Question: We have a successful lab-scale procedure, but we are concerned about safety and consistency during scale-up. What are the key parameters to watch?

  • Heat Management: Grignard reactions are highly exothermic.[15] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A runaway reaction is a significant safety hazard.

    • Solution: Ensure the reactor has adequate cooling capacity. The Grignard reagent or the ketone should be added slowly and sub-surface to control the exotherm. Real-time temperature monitoring is essential.[16]

  • Mass Transfer: In heterogeneous reactions like diastereomeric salt slurrying or catalytic hydrogenations, efficient mixing is critical.

    • Solution: The reactor's agitator design and speed must be optimized to ensure good solid-liquid contact without causing excessive particle attrition.

  • Safety: Handling large quantities of magnesium, pyrophoric Grignard reagents, and flammable ether solvents requires strict safety protocols, including inert atmosphere operations and appropriate fire suppression systems.

Visual Diagram: Key Synthetic Pathways

G cluster_0 Route 1: Grignard Addition cluster_1 Route 2: Ketone Reduction cluster_2 Route 3: Chiral Resolution a_ketone (S)-2-amino-1-phenylpropan-1-one (Chiral Precursor) grignard + CH₃MgBr a_ketone->grignard product (S)-1-amino-2-methyl- 1-phenylpropan-2-ol grignard->product Diastereoselective Addition pro_ketone 2-amino-1-phenylpropan-1-one (Prochiral Ketone) reduction + Reducing Agent (e.g., NaBH₄ with catalyst) pro_ketone->reduction reduction->product Asymmetric Reduction racemate Racemic/Diastereomeric Mixture of amino alcohol resolve + Chiral Resolving Agent (e.g., Tartaric Acid) racemate->resolve separation separation resolve->separation Fractional Crystallization separation->product

Caption: Overview of major synthetic routes to the target molecule.

References
  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Vertex AI Search Result[11]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. europa.eu. [Link]

  • Wikipedia. Cathinone. [Link]

  • Vertex AI Search Result[10]

  • Quora. How to improve the percent yield in Grignard reaction. [Link]

  • AIChE (2022) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting. [Link]

  • Steiner, O., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. [Link]

  • Singh, U. P., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-33. [Link]

  • MySkinRecipes. This compound. [Link]

  • Vertex AI Search Result[5]

  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Society of Korea. [Link]

  • Vertex AI Search Result[22]

  • European Patent Office. (1998). Process for the separation of a mixture of enantiomers. EP 0838448 A1.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-1-Amino-2-methyl-1-phenylpropan-2-ol Against Established Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Chiral Auxiliary Performance

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is a paramount objective, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity in chemical transformations. This guide provides a comprehensive comparison of the chiral auxiliary (S)-1-amino-2-methyl-1-phenylpropan-2-ol and its derivatives with widely used alternatives, including Evans' oxazolidinones, pseudoephedrine, and Oppolzer's sultams. By examining their performance in key asymmetric reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal chiral auxiliary for their synthetic challenges.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This covalent attachment introduces a chiral environment, influencing the facial selectivity of the approach of a reagent to the substrate. After the desired stereocenter has been created, the auxiliary is cleaved and can, in ideal scenarios, be recovered and reused. The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity of the reaction, the chemical yield of the desired product, and the ease of its removal.[2]

This compound , a derivative of phenylalanine, possesses the key structural features of a 1,2-amino alcohol that make it a promising candidate for a chiral auxiliary.[3] Its rigid structure, when incorporated into a heterocyclic system such as an oxazolidinone, can effectively shield one face of a reactive intermediate, thereby directing the approach of an electrophile.

Performance Comparison in Key Asymmetric Reactions

The utility of a chiral auxiliary is best demonstrated through its performance in fundamental carbon-carbon bond-forming reactions, such as alkylations and aldol reactions. Below is a comparative analysis of this compound-derived auxiliaries and other established systems.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. The chiral auxiliary directs the approach of an alkylating agent to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol.

While specific data for an oxazolidinone derived directly from this compound is not extensively reported, studies on analogous 5,5-disubstituted oxazolidinones provide valuable insights. For instance, the use of homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one in asymmetric alkylations has been shown to afford high yields and diastereoselectivities.[4] This suggests that an auxiliary derived from this compound, which would feature a 5-methyl-5-phenyl substitution, is likely to exhibit excellent stereodirecting ability due to the significant steric bulk of the geminal substituents.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-PropionylBenzyl bromide>99:190-95[5]
Pseudoephedrine N-Propionyl amideBenzyl bromide>97:385-95[6]
Oppolzer's Sultam N-PropionylMethyl iodide>99:190-98[2]
(S)-4-isopropyl-5,5-dimethyloxazolidin-2-one N-PropionylBenzyl bromide>98:285-95[4]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral auxiliaries have been instrumental in controlling the absolute and relative stereochemistry of the products.

L-valinol and L-phenylalaninol-derived 2-imidazolidinones have been successfully employed as chiral auxiliaries in asymmetric aldol reactions, proceeding with high diastereoselectivity.[7] This provides strong evidence for the potential of oxazolidinones derived from this compound to act as effective stereocontrolling elements in similar transformations. The predictable stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone Isobutyraldehyde>99:180-90[8]
Oppolzer's Sultam Benzaldehyde>98:285-95[2]
L-phenylalaninol-derived 2-imidazolidinone Isobutyraldehyde95:580-90[7]

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing chiral auxiliaries can be rationalized by considering the conformational biases of the reactive intermediates. For oxazolidinone auxiliaries derived from 1,2-amino alcohols, the stereoselectivity is generally governed by the formation of a rigid, chelated enolate where one face is effectively blocked by a substituent on the auxiliary.

In the case of an oxazolidinone derived from this compound, the C5 position would be substituted with both a methyl and a phenyl group. This gem-disubstitution is expected to create a highly effective steric shield, directing the approach of an electrophile to the opposite face of the enolate.

Caption: Proposed stereochemical model for asymmetric alkylation.

Experimental Protocols

General Procedure for the Synthesis of an N-Acyl Oxazolidinone from this compound
  • Oxazolidinone Formation: To a solution of this compound in an appropriate solvent (e.g., toluene), add a carbonyl source such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base (e.g., triethylamine) at 0 °C. The reaction is typically stirred at room temperature or heated to reflux until completion.

  • N-Acylation: To a solution of the resulting oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium. After stirring for a short period, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Asymmetric Alkylation
  • Enolate Formation: To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

  • Alkylation: After stirring for a period to ensure complete enolate formation, add the alkylating agent (e.g., benzyl bromide, methyl iodide) and continue stirring at low temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, and purify by column chromatography.

Cleavage of the Chiral Auxiliary

The removal of the oxazolidinone auxiliary is a critical step to liberate the desired chiral product. Several methods are available, with the choice depending on the desired functional group in the final product.

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide in a mixture of THF and water is a common and effective method.[9][10]

  • To obtain the alcohol: Reductive cleavage with a hydride reagent such as lithium borohydride or lithium aluminum hydride can be employed.

  • To obtain the ester: Alcoholysis with the desired alcohol in the presence of a Lewis acid or a base can be used.

Cleavage_Workflow Product Alkylated Product Acid Chiral Carboxylic Acid Product->Acid LiOH / H2O2 Alcohol Chiral Alcohol Product->Alcohol LiBH4 or LiAlH4 Ester Chiral Ester Product->Ester ROH / Lewis Acid

Caption: Cleavage methods for the chiral auxiliary.

Conclusion

References

  • Bull, S. D., et al. (2001). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388.
  • Evans, D. A., et al. (1981). Asymmetric aldol reactions. 1. Enantioselective synthesis of β-hydroxy-α-methyl carboxylic acids. Journal of the American Chemical Society, 103(10), 2127–2129.
  • Kim, T. H., & Lee, G. J. (2000). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(10), 1505-1508.
  • Lombardo, M., & Trombini, C. (2000).
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Retrieved from [A relevant BenchChem URL, if available, otherwise omit].
  • ResearchGate. (n.d.). Asymmetric Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives.
  • Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [A relevant journal URL, if available, otherwise omit].
  • UQ eSpace. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Wikipedia. (n.d.). Oppolzer's sultam. Retrieved from [A relevant Wikipedia URL, if available, otherwise omit].
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [A relevant Williams College URL, if available, otherwise omit].
  • Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [A relevant Wikipedia URL, if available, otherwise omit].
  • ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • BenchChem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol. Retrieved from [A relevant BenchChem URL, if available, otherwise omit].
  • Sci-Hub. (n.d.). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Retrieved from [A relevant Sci-Hub URL, if available, otherwise omit].
  • NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [A relevant NIH URL, if available, otherwise omit].
  • ACS Publications. (n.d.). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Retrieved from [A relevant ACS URL, if available, otherwise omit].
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Derivatives as Chiral Auxiliaries. Retrieved from [A relevant BenchChem URL, if available, otherwise omit].
  • ResearchGate. (n.d.). Chiral auxilliary cleavage?.
  • Sci-Hub. (n.d.). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Retrieved from [A relevant Sci-Hub URL, if available, otherwise omit].

Sources

A Comparative Guide to the Validation of Absolute Configuration for (S)-1-Amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of a Bifunctional Chiral Building Block

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol and its stereoisomers are valuable chiral building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals. The molecule possesses two chiral centers at C1 (bearing the phenyl and hydroxyl groups) and C2 (bearing the methyl and amino groups), giving rise to four possible stereoisomers.[1] The precise three-dimensional arrangement, or absolute configuration, of these centers is paramount, as it dictates the molecule's interaction with other chiral entities, profoundly influencing the stereochemical outcome of reactions and the biological activity of downstream products.

For drug development professionals and researchers, simply synthesizing a product with the desired connectivity is insufficient. Rigorous, unambiguous validation of the absolute configuration is a critical step to ensure stereochemical fidelity and batch-to-batch consistency. This guide provides an in-depth comparison of the primary analytical techniques used to definitively assign the absolute configuration of this amino alcohol, moving beyond simple optical rotation to methods that provide unequivocal structural proof. We will explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach.

Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3]

Principle of Unambiguous Assignment

While a standard diffraction experiment reveals the relative arrangement of atoms, the determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering).[4] When the X-ray radiation used is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities from opposite crystal faces (hkl and -h-k-l) are equal. By carefully measuring the small differences in these "Bijvoet pairs," one can determine the absolute structure of the crystal and, consequently, the absolute configuration of the molecule.[5][6]

Advantages & Limitations
  • Key Advantage: Provides a direct, unambiguous, and visually intuitive 3D model of the molecule, leaving no room for interpretation. It is the ultimate structural proof.

  • Major Limitation: The absolute prerequisite is a high-quality, single crystal of the compound or a suitable crystalline derivative.[2][7] Many compounds, especially intermediates in drug discovery, exist as oils or amorphous solids, making this technique inaccessible.[8]

Workflow for SCXRD Validation

cluster_0 SCXRD Workflow A Synthesize (S)-1-amino-2- methyl-1-phenylpropan-2-ol B Purify Compound A->B C Grow Single Crystal (e.g., slow evaporation, vapor diffusion) B->C D Mount Crystal & Collect Diffraction Data C->D E Solve Crystal Structure (Determine Relative Configuration) D->E F Refine Structure using Anomalous Dispersion Data E->F G Determine Flack Parameter & Assign Absolute Configuration F->G H Result: Unambiguous (1S, 2S) Configuration G->H

Caption: Workflow for absolute configuration determination using SCXRD.

Chapter 2: Probing the Local Environment: NMR Spectroscopy via Mosher's Acid Analysis

For non-crystalline materials, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The Mosher's acid method is a classic and reliable technique for assigning the absolute configuration of chiral alcohols and amines.[9][10][11]

Principle of Diastereomeric Differentiation

Enantiomers are indistinguishable in a standard NMR spectrum. This method overcomes this by converting the chiral amino alcohol into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its more reactive acid chloride.[12][13] For a 1,2-amino alcohol like our target compound, both the hydroxyl and amino groups are derivatized to form bis-MTPA derivatives.[14][15][16]

These resulting diastereomers have distinct NMR spectra. The phenyl group of the MTPA moiety creates a specific magnetic anisotropic effect, causing shielding or deshielding of nearby protons in the substrate. By systematically comparing the ¹H NMR chemical shifts of the (R)-MTPA derivative to the (S)-MTPA derivative (calculating Δδ = δS - δR), one can map the spatial arrangement of substituents around the chiral centers and deduce the absolute configuration.[13][17]

Advantages & Limitations
  • Key Advantage: Does not require crystallization and can be performed on small (milligram) quantities of the sample in solution.[11]

  • Limitations: The analysis can be complex if the molecule has significant conformational flexibility. It requires careful and unambiguous assignment of all relevant proton signals, which may necessitate 2D NMR experiments (COSY, HSQC). The derivatization reactions must proceed to completion to avoid analytical errors.

Workflow for Mosher's Acid Analysis

cluster_1 Mosher's Method Workflow A Divide Purified Sample into Two Aliquots B1 React with (R)-MTPA-Cl A->B1 B2 React with (S)-MTPA-Cl A->B2 C1 Acquire ¹H NMR Spectrum of (R)-bis-MTPA derivative B1->C1 C2 Acquire ¹H NMR Spectrum of (S)-bis-MTPA derivative B2->C2 D Assign Proton Signals (May require 2D NMR) C1->D C2->D E Calculate Δδ (δS - δR) for all assigned protons D->E F Apply Mosher's Model to Δδ values to Determine Configuration E->F G Result: Deduced (1S, 2S) Configuration F->G

Caption: Workflow for Mosher's acid analysis of a 1,2-amino alcohol.

Chapter 3: A Non-Invasive Approach: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has emerged as a premier technique for determining the absolute configuration of chiral molecules in solution, offering a powerful alternative when crystallization fails.[8][18]

Principle of Chiroptical Spectroscopy

VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[7][19] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[20] The power of the modern VCD technique lies in its partnership with quantum chemistry. The experimental VCD spectrum of the unknown compound is measured and then compared to a theoretical VCD spectrum calculated ab initio using Density Functional Theory (DFT) for one of the possible enantiomers (e.g., the (1S, 2S)-isomer).[7][8][18]

  • If the experimental and calculated spectra show the same pattern of positive and negative bands , the sample has the same absolute configuration as the calculated model.

  • If the spectra are perfect mirror images , the sample has the opposite absolute configuration.

Advantages & Limitations
  • Key Advantage: It is a non-destructive technique applicable to a wide range of samples, including oils, liquids, and solutions, without the need for derivatization or crystallization.[7][18] It also provides information about the molecule's conformation in solution.[7]

  • Limitations: Requires a specialized VCD spectrometer.[19] The accuracy of the result is critically dependent on the quality of the computational model, which must accurately predict the lowest energy conformation(s) of the molecule.[8][21]

Workflow for VCD Analysis

cluster_2 VCD Analysis Workflow A Measure Experimental VCD Spectrum of Sample D Compare Experimental and Calculated Spectra A->D B Perform Conformational Search for one enantiomer (e.g., 1S, 2S) C Calculate Theoretical VCD Spectrum (DFT) for low-energy conformers B->C C->D E Assign Absolute Configuration based on match or anti-match D->E F Result: Confirmed (1S, 2S) Configuration E->F

Caption: Workflow for absolute configuration assignment using VCD.

Chapter 4: Comparative Analysis of Primary Validation Methods

The choice of method depends on the nature of the sample, available instrumentation, and the required level of certainty. The following table provides an objective comparison to guide this decision.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Mosher's Acid Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by a single crystal.[4]Covalent derivatization to form diastereomers with distinct NMR signals.[]Differential absorption of circularly polarized IR light, compared to DFT calculations.[7][19]
Sample State High-quality single crystal required.Solution (CDCl₃, C₆D₆, etc.).Solution, neat liquid, or oil.[18]
Sample Quantity Micrograms to milligrams (crystal dependent).~5 mg per derivative.~5-10 mg.
Ambiguity None. Considered definitive proof.Low. Relies on correct NMR assignment and conformational models.Low. Relies on the accuracy of the computational model.
Key Advantage Unambiguous 3D structure.No crystallization needed; uses standard NMR.Non-destructive, no derivatization, provides conformational data.
Key Challenge Obtaining a suitable crystal.[7][8]Potentially complex spectral analysis; derivatization must be complete.Requires specialized equipment and computational expertise.

Chapter 5: Complementary Technique: Chiral HPLC for Purity Assessment

While not a primary method for determining absolute configuration de novo, Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the stereochemical purity (enantiomeric excess, or %ee) of the final product.[23][24]

Once the absolute configuration has been validated by one of the methods above, a chiral HPLC method can be developed to separate the (1S, 2S)-enantiomer from its (1R, 2R)-counterpart. This allows for rapid, quantitative quality control to ensure that the synthesis is producing the desired enantiomer with high selectivity. The %ee is calculated from the peak areas of the two enantiomers in the chromatogram.[25]

Conclusion and Recommended Strategy

The validation of the absolute configuration of this compound requires a robust and unambiguous analytical approach.

  • Primary Recommendation: If a high-quality single crystal can be obtained, Single-Crystal X-ray Diffraction is the preferred method, as it provides definitive and irrefutable proof of the absolute configuration.

  • First Alternative: In the common scenario where the compound is a non-crystalline solid or an oil, Vibrational Circular Dichroism is the most powerful and elegant alternative. It is non-destructive and provides a direct comparison between the physical sample and a theoretical model.

  • Second Alternative: If a VCD spectrometer is unavailable, Mosher's Acid Analysis is a reliable and well-established method that leverages standard NMR instrumentation. It requires careful execution and data interpretation but is highly effective.

  • Essential Quality Control: Regardless of the primary method used, Chiral HPLC should be employed as a complementary technique to quantify the enantiomeric excess and ensure the stereochemical purity of the final product.

By selecting the appropriate combination of these techniques, researchers and drug development professionals can confidently validate the stereochemical integrity of their chiral building blocks, ensuring the quality and reliability of their scientific outcomes.

Appendix: Detailed Experimental Protocols

Protocol: Mosher's Ester/Amide Analysis for this compound

This protocol describes the preparation of the bis-MTPA derivatives of a 1,2-amino alcohol for the determination of absolute configuration.[10][11][17]

Materials:

  • This compound (~10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Two clean, dry NMR tubes

  • Standard laboratory glassware, syringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the purified amino alcohol into two separate, dry vials (Vial A and Vial B).

  • Preparation of (R)-bis-MTPA Derivative (Vial A):

    • Dissolve the sample in Vial A in ~0.6 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (~10 µL).

    • Add a molar excess (~2.5 equivalents to account for both functional groups) of (R)-MTPA-Cl.

    • Cap the vial tightly, mix gently, and let the reaction proceed at room temperature for 2-4 hours, or until TLC/¹H NMR indicates full conversion.

    • Transfer the crude reaction mixture directly to a clean NMR tube.

  • Preparation of (S)-bis-MTPA Derivative (Vial B):

    • Repeat the exact procedure from step 2 with the sample in Vial B, but use (S)-MTPA-Cl instead.

    • Transfer the crude reaction mixture to a second clean NMR tube.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-derivatives.

    • If signal overlap occurs, acquire 2D NMR spectra (¹H-¹H COSY and ¹H-¹³C HSQC) to aid in the unambiguous assignment of all protons, particularly those on the phenyl ring, the C1 and C2 methines/methyls, and the other methyl group.

  • Data Analysis:

    • Carefully assign every corresponding proton signal in both spectra.

    • Create a table and calculate the chemical shift difference (Δδ) for each proton using the formula: Δδ = δ(S-derivative) - δ(R-derivative) .

    • Analyze the signs (+ or -) of the Δδ values. According to the established Mosher model for MTPA derivatives, protons that lie on one side of the MTPA plane (relative to the phenyl group) will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Correlate the pattern of positive and negative Δδ values with the expected (1S, 2S) configuration to confirm the assignment.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Available at: [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Available at: [Link]

  • Grokipedia. (n.d.). Mosher's acid. Available at: [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Available at: [Link]

  • Biotapeck. (n.d.). How to Determine Absolute Configuration Using Circular Dichroism. Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 681-690. Available at: [Link]

  • Leiro, V., et al. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5311-5313. Available at: [Link]

  • Riguera, R., & Seco, J. M. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2448-2452. Available at: [Link]

  • Ohrt, J., et al. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry, Vol. E21a. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1020. Available at: [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Available at: [Link]

  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Available at: [Link]

  • American Chemical Society. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Mosher's acid. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Absolute structure and absolute configuration. IUCr Journals. Available at: [Link]

  • JoVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]

  • Leiro, V., et al. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Available at: [Link]

  • ResearchGate. (n.d.). Absolute configuration of amino alcohols by H-1-NMR. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(9), 981-985. Available at: [Link]

  • Medicilon. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Available at: [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. Available at: [Link]

  • National Institutes of Health. (n.d.). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Available at: [Link]

  • Wikipedia. (n.d.). Absolute configuration. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Resolution of racemic 1-amino-2-propanol. Available at: [Link]

Sources

Comparative study of catalytic systems using (S)-1-amino-2-methyl-1-phenylpropan-2-ol ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems Utilizing Chiral β-Amino Alcohol Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount. This is especially critical in drug development, where the therapeutic activity of a molecule often resides in a single stereoisomer. Chiral β-amino alcohols have emerged as a cornerstone class of ligands in asymmetric catalysis, prized for their synthetic accessibility, modularity, and effectiveness in creating a chiral environment around a metal center.[1][2] This guide provides an in-depth comparative analysis of catalytic systems employing (S)-1-amino-2-methyl-1-phenylpropan-2-ol and related β-amino alcohol ligands. We will delve into the causality behind experimental design, present objective performance data, and provide validated protocols to assist researchers in navigating the selection of an optimal catalytic system.

The Principle of Chiral Induction by β-Amino Alcohols

The efficacy of β-amino alcohol ligands stems from their capacity to act as bidentate chelators. The Lewis basic amino and hydroxyl groups coordinate to a metal center, forming a rigid, five-membered ring complex.[1] This coordination geometry restricts conformational flexibility, creating a well-defined three-dimensional space, or "chiral pocket," around the catalytic active site. When a prochiral substrate approaches this complex, the steric and electronic properties of the ligand's chiral backbone dictate the trajectory of the approach, favoring the formation of one product enantiomer over the other.[3] The absolute configuration of the stereogenic centers in the amino alcohol ligand directly influences the stereochemical outcome of the reaction.[1]

The target of this guide, this compound, possesses the characteristic β-amino alcohol scaffold. Its structure is valuable for creating enantiomerically pure compounds, making it a key intermediate in the synthesis of certain pharmaceuticals.[4][5]

Benchmark Reaction: Enantioselective Alkylation of Aldehydes

To objectively compare the performance of various β-amino alcohol ligands, we will focus on a foundational and extensively studied transformation: the catalytic enantioselective addition of diethylzinc to aldehydes.[1][6] This reaction is a powerful tool for forming chiral secondary alcohols, which are versatile building blocks in organic synthesis.[7] The general scheme for this reaction, using benzaldehyde as a model substrate, is shown below:

General reaction scheme for the enantioselective addition of diethylzinc to benzaldehyde.

The performance of the catalyst, generated in situ from the chiral ligand and the organometallic reagent, is evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting (R)- or (S)-1-phenyl-1-propanol.

Comparative Performance of Chiral Amino Alcohol Ligands

The choice of ligand is crucial and can dramatically influence both the yield and the degree of stereocontrol. While specific data for this compound in this exact reaction is not extensively documented in comparative studies, we can analyze its performance relative to other structurally similar and widely used β-amino alcohols to provide a robust framework for evaluation.

LigandStructureYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanol (Structural Analogue)Structure of (S)-2-Amino-2-methyl-1-propanolHigh~90(R)
(1S,2R)-(-)-Norephedrine Structure of (1S,2R)-(-)-Norephedrine9592(R)
(1S,2R)-1-Amino-2-indanol Structure of (1S,2R)-1-Amino-2-indanolHighup to 82 (in ATH of imines)N/A for this reaction
Carbohydrate-Derived Ligand (from D-Fructose) Structure of a D-Fructose derived amino alcoholup to 100up to 96N/A

Note: The data presented is based on typical performance in benchmark reactions like the alkylation of aldehydes or reduction of ketones.[7][8][9] Specific results can vary with reaction conditions.

Field-Proven Insights:

  • Steric Hindrance: Ligands like the analogue (S)-2-Amino-2-methyl-1-propanol, which possess significant steric bulk near the coordinating groups, often create a more defined chiral pocket, leading to high enantioselectivity.[8] The gem-dimethyl group in our target ligand, this compound, would be expected to play a similar role.

  • Structural Rigidity: The high performance of ligands like (1S,2R)-1-amino-2-indanol is attributed to the inherent rigidity of the indane backbone.[9] This rigidity minimizes conformational ambiguity in the transition state, which is crucial for achieving high levels of stereocontrol.

  • Substrate-Ligand Matching: It is a fundamental principle that no single ligand is universally optimal.[10] The electronic and steric properties of the aldehyde substrate must be matched with the ligand to achieve the best results. For example, aromatic and aliphatic aldehydes may require different ligand structures for optimal performance.[6][11]

Mechanistic Workflow and Visualization

The catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde is believed to involve the formation of a dimeric zinc complex. The chiral ligand displaces one of the ethyl groups from a zinc atom, forming a chiral zinc-alkoxide. This complex then coordinates with both the aldehyde and a second molecule of diethylzinc, organizing the reactants in a specific orientation for the enantioselective alkyl transfer.

Catalytic_Cycle A Chiral Amino Alcohol (L*OH) + Et2Zn B Monomeric Catalyst [L*O-Zn-Et] A->B - EtH C Dimeric Active Catalyst [(L*O-Zn-Et)2] B->C Dimerization D Substrate Coordination Complex C->D + Aldehyde (RCHO) + Et2Zn E Transition State (Enantioselective Alkyl Transfer) D->E Intramolecular C-C bond formation F Product-Catalyst Complex [R-CH(Et)O-Zn-Et] E->F F->C + RCHO - Product (after workup)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Validated Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a general and reproducible procedure for testing the efficacy of a chiral β-amino alcohol ligand in the enantioselective addition of diethylzinc to benzaldehyde.[1]

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Adherence to anhydrous and inert atmosphere techniques is critical for reproducibility, as organozinc reagents are highly sensitive to moisture and oxygen.

Materials:

  • Chiral β-amino alcohol ligand (e.g., this compound) (1-5 mol%)

  • Diethylzinc (1.0 M solution in hexanes) (2.0 equivalents)

  • Freshly distilled benzaldehyde (1.0 equivalent)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Workflow Diagram:

Experimental_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) dissolve Dissolve chiral ligand in anhydrous toluene. start->dissolve add_zn Add diethylzinc solution dropwise at room temperature. dissolve->add_zn stir Stir for 30 minutes to form the catalyst complex. add_zn->stir cool Cool the reaction mixture to 0 °C (ice bath). stir->cool add_aldehyde Add benzaldehyde dropwise. cool->add_aldehyde react Stir at 0 °C and monitor progress by TLC. add_aldehyde->react quench Quench reaction slowly with saturated aq. NH4Cl at 0 °C. react->quench extract Warm to RT and extract with diethyl ether (3x). quench->extract dry Dry combined organic layers over anhydrous MgSO4. extract->dry purify Filter, concentrate, and purify by column chromatography. dry->purify analyze Analyze product: Determine yield and enantiomeric excess (chiral HPLC/GC). purify->analyze end End analyze->end

Caption: Step-by-step workflow for the asymmetric ethylation of benzaldehyde.

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL). To this solution, add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the stirred solution.

  • Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the chemical yield and analyze the enantiomeric excess of the 1-phenyl-1-propanol product using chiral HPLC or GC.

References

  • Vimort, D., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. Retrieved from [Link]

  • Cozzi, P. G., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved from [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron. Retrieved from [Link]

  • Di Mola, A., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

A Comparative Guide for Asymmetric Synthesis: The Established Efficacy of Pseudoephedrine versus the Untapped Potential of (S)-1-amino-2-methyl-1-phenylpropan-2-ol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the realm of asymmetric synthesis, the quest for efficient, reliable, and cost-effective chiral auxiliaries is a perpetual endeavor. These molecular scaffolds are instrumental in guiding the stereochemical outcome of reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and complex natural products.[1] This guide provides an in-depth comparison between the well-established and highly effective chiral auxiliary, pseudoephedrine, and the structurally related yet largely unexplored potential of (S)-1-amino-2-methyl-1-phenylpropan-2-ol.

While pseudoephedrine's utility is extensively documented, providing a robust benchmark for performance, this compound represents a frontier for investigation. This guide will furnish a comprehensive overview of pseudoephedrine's performance with supporting experimental data and delve into the theoretical potential of this compound, thereby highlighting opportunities for future research.

Pseudoephedrine: A Stalwart in Asymmetric Alkylation

Since its introduction as a practical chiral auxiliary, pseudoephedrine has become a cornerstone in asymmetric synthesis, particularly for the alkylation of enolates.[] Both enantiomers of pseudoephedrine are readily available and can be acylated with high yields to form tertiary amides. These amides, upon treatment with a strong base, generate Z-enolates that undergo highly diastereoselective alkylations.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by the pseudoephedrine auxiliary is attributed to a rigid chelated transition state. Upon deprotonation with a lithium amide base, both the α-proton of the carbonyl and the hydroxyl proton are removed, forming a lithium enolate and a lithium alkoxide. The lithium cation is believed to coordinate with both the enolate oxygen and the alkoxide oxygen, creating a rigid bicyclic structure. This conformation effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. The presence of lithium chloride is often crucial, as it is thought to break up enolate aggregates and favor the formation of the reactive monomeric species.

G cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Amide Pseudoephedrine Amide Enolate Chelated (Z)-Enolate Amide->Enolate Deprotonation Base LDA (2.2 equiv) Base->Enolate Alkylated_Product Alkylated Amide (High d.r.) Enolate->Alkylated_Product Electrophilic Attack Electrophile R-X Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Removal of Auxiliary Cleavage Hydrolysis or Reduction Cleavage->Final_Product

Figure 1: Experimental workflow for pseudoephedrine-mediated asymmetric alkylation.
Performance Data

The efficacy of pseudoephedrine as a chiral auxiliary is well-documented across a range of substrates and electrophiles. The following table summarizes representative data from the literature for the asymmetric alkylation of pseudoephedrine amides.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide95>99:1
Iodomethane8897:3
Allyl iodide92>99:1
Isobutyl iodide8598:2

Table 1: Performance of pseudoephedrine in asymmetric alkylation reactions.

Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative

The following is a representative protocol for the asymmetric alkylation of a pseudoephedrine amide:

  • Enolate Formation: A solution of the pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (2.2 equiv) is added dropwise, and the reaction mixture is stirred for 30 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.5 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to warm to 0 °C and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield the corresponding carboxylic acid, alcohol, or ketone. For example, acidic hydrolysis (e.g., H2SO4 in dioxane/water) or basic hydrolysis (e.g., NaOH in ethanol/water) can liberate the carboxylic acid.

This compound: A Potential Challenger?

This compound is a chiral 1,2-amino alcohol with structural similarities to pseudoephedrine.[3] It possesses a stereogenic center bearing a hydroxyl group and another bearing an amino group, which are key features for its potential application as a chiral auxiliary.[4]

Structural Analogy and Potential for Stereocontrol

The presence of both a hydroxyl and an amino group in a 1,2-relationship allows for the formation of a rigid, chelated transition state with a metal cation, analogous to that of pseudoephedrine.[4] This chelation is fundamental to creating a well-defined steric environment that can effectively shield one face of a prochiral enolate, thereby directing the approach of an electrophile.

G cluster_pseudo Pseudoephedrine cluster_novel This compound cluster_features Key Structural Features for Chiral Auxiliaries P_Struct P_Struct N_Struct N_Struct F1 1,2-Amino Alcohol P_Struct->F1 Shares F2 Stereogenic Centers P_Struct->F2 Possesses F3 Potential for Chelation P_Struct->F3 Exhibits N_Struct->F1 Shares N_Struct->F2 Possesses N_Struct->F3 Exhibits (Theoretically)

Figure 2: Structural comparison and shared features for chiral auxiliary potential.

The key difference lies in the substitution pattern at the carbon atom bearing the hydroxyl group. In pseudoephedrine, this is a secondary alcohol, while in this compound, it is a tertiary alcohol. This structural alteration could have significant implications for the stability and reactivity of the chelated enolate, potentially influencing the diastereoselectivity of subsequent reactions.

Current State of Research and Future Outlook

Despite its structural promise, a comprehensive search of the scientific literature reveals a notable absence of studies evaluating the efficacy of this compound as a chiral auxiliary in asymmetric synthesis. While the compound is commercially available and has been used as a building block in medicinal chemistry, its application in stereoselective transformations remains an unexplored area.[3]

This lack of data presents a clear opportunity for the research community. A systematic investigation into the performance of this compound as a chiral auxiliary in reactions such as asymmetric alkylation, aldol additions, and Diels-Alder reactions would be of significant value. Such studies would need to establish optimal conditions for its attachment to substrates, its ability to induce high diastereoselectivity, and the efficiency of its subsequent removal.

Conclusion

Pseudoephedrine remains a highly reliable and effective chiral auxiliary for a wide range of asymmetric transformations, with a well-understood mechanism of stereocontrol and a wealth of supporting experimental data. In contrast, this compound, despite its promising structural features, is an uncharted territory in the field of chiral auxiliaries.

For researchers and drug development professionals seeking a proven and dependable method for asymmetric synthesis, pseudoephedrine is an excellent choice. However, for those engaged in the discovery and development of novel synthetic methodologies, the evaluation of this compound as a chiral auxiliary represents a compelling and potentially rewarding avenue of investigation. The findings from such research could broaden the toolkit of synthetic chemists and may offer unique advantages in terms of stereoselectivity or substrate scope.

References

  • This review article describes the use of some of the most popular chiral auxiliaries in the asymmetric synthesis of biologically active compounds. Chirality, 31(10), 776-812. [Link]

  • The auxiliaries of Evans, Corey, Yamada, Enders, Oppolzer, and Kunz are highlighted, which led to remarkable progress in asymmetric synthesis in the last decades and continue to bring advances until the present day. Semantic Scholar. [Link]

  • Chiral oxazolidinones (Evans' chiral auxiliaries) have been utilized as auxiliaries for a wide range of asymmetric transformations. ResearchGate. [Link]

  • The use of chiral N-acyloxazolidinone auxiliaries to control absolute stereoinduction has found wide application in a variety of reactions over the last two decades. Société Chimique de France. [Link]

  • This compound is primarily utilized in the synthesis of pharmaceuticals, particularly in the development of chiral drugs. MySkinRecipes. [Link]

  • In stereochemistry, a chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into an organic compound in order to control the stereochemical outcome of the synthesis. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (S)-1-amino-2-methyl-1-phenylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. The (S)-1-amino-2-methyl-1-phenylpropan-2-ol framework, a cornerstone for many chiral auxiliaries and pharmacologically active compounds, presents a classic analytical challenge with its two contiguous stereocenters.[1] An error in assigning the structure or absolute stereochemistry can have profound consequences, rendering synthetic efforts futile and compromising biological data.

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure and stereochemistry of these vital derivatives. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Gauntlet: A Multi-Technique Approach

No single spectroscopic method can provide a complete structural picture. Instead, we rely on the synergistic power of multiple techniques, where each method provides a unique and complementary piece of the puzzle. The workflow is designed to move from establishing the basic connectivity and functional groups to confirming the molecular weight and, finally, assigning the absolute configuration of the chiral centers.

G cluster_start cluster_connectivity Connectivity & Functional Groups cluster_mass Molecular Weight & Fragmentation cluster_stereo Stereochemistry cluster_end Start Synthesized Derivative of This compound IR FT-IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Atomic Connectivity) Start->NMR End Structurally Confirmed Chiral Molecule MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirms Connectivity CD Circular Dichroism (Absolute Configuration) MS->CD Confirms Mass CD->End Confirms Stereochemistry

Caption: Overall workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy serves as our first-pass analysis. It is a rapid and inexpensive method to confirm the presence of key functional groups, which is crucial for verifying that a reaction has proceeded as expected. For our target amino alcohol, we are looking for the characteristic vibrations of the hydroxyl (-OH), primary amine (-NH₂), and aromatic (phenyl) groups.

Expected IR Absorptions:

  • O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the alcohol's hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.[2][3][4][5]

  • N-H Stretch: A primary amine (-NH₂) will typically show two medium-intensity peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ range.[2][3][5] These may sometimes be superimposed on the broad O-H band.

  • Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically ~3030 cm⁻¹) indicates the C-H bonds of the phenyl ring.[6]

  • Aliphatic C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the methyl and methine groups.[7]

  • Aromatic C=C Bending: A series of medium to strong peaks between 1450-1600 cm⁻¹ confirms the presence of the aromatic ring.[6][8][9]

  • C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range corresponds to the C-O single bond stretch.[10]

Comparative Insight:

While an alcohol and a primary amine both absorb in a similar region, the O-H stretch is characteristically much broader and more intense than the N-H stretches.[4] The presence of both a broad O-H signal and the distinct two-pronged N-H signal is strong evidence for the amino alcohol structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid derivative directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing us to piece together the carbon-hydrogen framework.

¹H NMR Analysis: Protons in Context
  • Aromatic Protons (δ 7.2-7.5 ppm): The five protons on the monosubstituted phenyl ring will appear as a complex multiplet in this region.

  • Methine Proton (-CH(OH)-, δ ~4.5-5.0 ppm): This proton is attached to the carbon bearing both the hydroxyl and phenyl groups (C1). Its signal will be a singlet (as there are no adjacent protons on C2) and will be significantly downfield due to the deshielding effects of the adjacent oxygen and aromatic ring.

  • Hydroxyl and Amine Protons (-OH, -NH₂): These protons have variable chemical shifts and often appear as broad singlets that can be exchanged with D₂O. Their integration should correspond to one and two protons, respectively.

  • Methyl Protons (-CH₃, δ ~1.0-1.3 ppm): The two methyl groups attached to C2 are diastereotopic because C1 is a chiral center. This means they are in chemically non-equivalent environments and should appear as two distinct singlets, each integrating to three protons. This is a key signature of the 2-methyl-1-phenylpropan-2-ol backbone.

¹³C NMR Analysis: The Carbon Backbone
  • Aromatic Carbons (δ ~125-145 ppm): The carbons of the phenyl ring will resonate in this characteristic region.[6]

  • C1 Carbon (-C(OH)-, δ ~75-85 ppm): The carbon attached to the hydroxyl group is significantly deshielded and appears in this range.

  • C2 Carbon (-C(NH₂)-, δ ~55-65 ppm): The quaternary carbon attached to the amine and two methyl groups.

  • Methyl Carbons (-CH₃, δ ~20-30 ppm): The two diastereotopic methyl carbons will appear as two distinct signals in the aliphatic region.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hundred to thousands of scans) is necessary.[11]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Ionization Method: Electrospray ionization (ESI) is well-suited for amino alcohols as the basic amine group is readily protonated, forming a stable [M+H]⁺ ion.

Expected Fragmentation Pathways: The primary fragmentation mechanism for amino alcohols is alpha-cleavage—the breaking of a C-C bond adjacent to the heteroatom (oxygen or nitrogen).[12][13]

G cluster_main Key Fragmentation Pathways cluster_frags Mol [M+H]⁺ This compound FragA Loss of H₂O [M+H - 18]⁺ Mol->FragA Dehydration FragB Alpha-Cleavage (C1-C2) Loss of C₄H₁₀N radical Mol->FragB Benzylic Cleavage FragC Alpha-Cleavage (C2-C(CH₃)₂) Loss of CH₃ radical Mol->FragC Loss of Methyl

Caption: Predicted ESI-MS fragmentation patterns.

  • Molecular Ion Peak ([M+H]⁺): The most important signal, confirming the molecular weight of the derivative.

  • Loss of Water ([M+H - 18]⁺): A common fragmentation for alcohols is the loss of a water molecule.[12]

  • Benzylic Cleavage: Cleavage of the C1-C2 bond is highly favorable as it results in a stable, resonance-stabilized benzylic cation (C₇H₇O⁺). This would be a prominent peak.

  • Alpha-Cleavage at C2: Loss of one of the methyl groups from C2 (a loss of 15 Da) is another expected fragmentation pathway.[14]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.

Chiroptical Spectroscopy: Assigning Absolute Stereochemistry

While NMR and MS confirm the structure, they are generally insensitive to stereochemistry. Circular Dichroism (CD) spectroscopy is the definitive method for confirming the absolute configuration of the chiral centers.[15] Chiral molecules absorb left and right-circularly polarized light differently, resulting in a characteristic CD spectrum with positive or negative bands (Cotton effects).

The Comparative Method: The most robust method for assigning absolute configuration is to compare the experimental CD spectrum with a theoretically predicted spectrum.[16]

  • Experimental Measurement: The CD spectrum of the purified (S)-enantiomer is recorded.

  • Computational Prediction: Using Density Functional Theory (DFT), the theoretical CD spectrum for the (S)-configuration is calculated. This involves first finding the low-energy conformations of the molecule and then calculating the Boltzmann-weighted average spectrum.

  • Comparison: The experimental spectrum is overlaid with the predicted spectrum. A match in the signs and relative intensities of the Cotton effects confirms the (S)-configuration. A mirror-image spectrum would indicate the opposite enantiomer.

An alternative experimental approach involves using chiral solvating agents, such as lanthanide tris(β-diketonates), which bind to the amino alcohol.[17][18] This binding forms a diastereomeric complex that exhibits a strong induced CD signal, the sign of which can often be correlated to the absolute configuration of the substrate.[18]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of ~1.0 in the UV-Vis spectrum.

  • Data Acquisition: Record the CD spectrum in a quartz cuvette (typically 1 cm or 1 mm path length) over the relevant UV wavelength range (e.g., 200-400 nm).

  • Data Processing: Subtract the spectrum of the solvent blank. The data is typically plotted as molar ellipticity [θ] versus wavelength.

Summary of Spectroscopic Data

The table below summarizes the expected key analytical data points for a representative derivative, providing a quick reference guide for structural confirmation.

Technique Parameter Expected Observation for this compound Information Confirmed
FT-IR Wavenumber (cm⁻¹)~3200-3600 (broad), ~3300-3500 (2 peaks), >3000, <3000, ~1450-1600Presence of -OH, -NH₂, and aromatic ring functional groups
¹H NMR Chemical Shift (δ)7.2-7.5 (5H, m), ~4.6 (1H, s), ~1.1 & ~1.2 (3H each, 2 x s)Phenyl, -CH(OH)-, and two diastereotopic -CH₃ groups; confirms connectivity
¹³C NMR Chemical Shift (δ)~125-145, ~75-85, ~55-65, ~20-30 (2 signals)Aromatic ring, C-OH, C-NH₂, and two diastereotopic methyl carbons
ESI-MS Mass-to-Charge (m/z)[M+H]⁺, [M+H - 18]⁺, Benzylic fragment, [M+H - 15]⁺Molecular weight, molecular formula (HRMS), and key structural motifs
CD Cotton EffectCharacteristic positive/negative bands matching DFT-predicted spectrum for (S)-config.Absolute stereochemistry at C1 and C2

By systematically applying this multi-technique spectroscopic workflow, researchers can achieve an unambiguous and self-validating confirmation of the structure and absolute stereochemistry of this compound derivatives, ensuring the integrity and reliability of their scientific endeavors.

References

  • Wenzel, T. J. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2001). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 3(16), 2539-2542. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 15(3), 256-265. [Link]

  • Song, F. R., Liu, Z., & Liu, S. Y. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169. [Link]

  • de Arruda, E. J., & Ferreira, A. G. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(12), 14828-14870. [Link]

  • Tsukube, H., Shinoda, S., & Tamiaki, H. (2001). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry: Structural Optimization of Lanthanide Tris(β-diketonates) toward Effective Circular Dichroism/Fluorescence Probing. Inorganic Chemistry, 40(7), 1585-1591. [Link]

  • Tsukube, H., Shinoda, S., Uenishi, J., Hiraoka, T., & Tamiaki, H. (1999). Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy. Journal of the Chemical Society, Dalton Transactions, (20), 3601-3605. [Link]

  • Organic Chemistry with Victor. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. YouTube. [Link]

  • Li, Z., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. International Journal of Molecular Sciences, 23(21), 13345. [Link]

  • ResearchGate. (n.d.). Mass spectra of cetrizine and phenylpropanolamine by MS. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8422-8429. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Gawroński, J., & Skowronek, P. (2001). Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 235-277). Springer. [Link]

  • Leckrone, K. J., & Hayes, J. M. (1997). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 69(5), 914-918. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride. [Link]

  • Pedrosa, M. R., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(7), 886-897. [Link]

  • Stevens, E. (2018). spectroscopy infrared alcohols and amines. YouTube. [Link]

  • Dowse, R. (1987). Biopharmaceutics of Phenylpropanolamine. Rhodes University. [Link]

  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1547. [Link]

  • Biriș, C., et al. (2022). Rheological Study and FTIR Analysis of Thermally Degraded Mineral and Biodegradable Hydraulic Fluids. Materials, 15(19), 6889. [Link]

  • Li, W., et al. (2018). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 5(1), 55-59. [Link]

  • Clutch Prep. (2015). IR Spect Drawing Spectra: Alcohols and Amines. YouTube. [Link]

  • PubChem. (n.d.). (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid. [Link]

  • Chemistry LibreTexts. (2024). 15.8: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Phenylpropanolamine. [Link]

  • van der Vlugt, W. I., & Buma, W. J. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 18-22. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

  • IJESI. (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy. [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • SpectraBase. (n.d.). 1-(Methyl(phenyl)amino)propan-2-one. [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]

  • PubChem. (n.d.). 1-Amino-2-methyl-1-phenylpropan-1-ol. [Link]

  • PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

  • ResearchGate. (n.d.). Rotational Spectra and Conformational Structures of 1-Phenyl-2-propanol, Methamphetamine, and 1-Phenyl-2-propanone. [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. [Link]

  • Ligandbook. (n.d.). Package name: (2S)-N-methyl-1-phenyl-propan-2-amine. [Link]

Sources

A Cost-Benefit Analysis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and fine chemical synthesis, the selection of an appropriate chiral directing group is a critical decision that profoundly impacts stereochemical outcomes, process efficiency, and economic viability. This guide provides an in-depth cost-benefit analysis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a chiral amino alcohol with significant potential in asymmetric synthesis. While not as extensively documented in peer-reviewed literature as some classical auxiliaries, its structural features and commercial availability warrant a thorough evaluation.

Herein, we will objectively compare its projected performance and cost-effectiveness against well-established alternatives, namely Evans' oxazolidinones and pseudoephedrine-based auxiliaries. This analysis is supported by available data for analogous systems, detailed experimental protocols for the benchmark auxiliaries, and a discussion of the underlying mechanistic principles that govern their stereochemical control.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by a single enantiomer.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[2] Following the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy, while requiring additional synthetic steps for attachment and removal, offers a robust and often highly predictable method for establishing stereocenters.[2]

This compound belongs to the class of 1,2-amino alcohols, which are known to be effective chiral directing groups.[3] Its structure, featuring a phenyl group and two stereocenters, makes it a promising candidate for inducing facial selectivity in reactions of enolates and other prochiral species.[4]

Comparative Analysis of Chiral Auxiliaries

The "benefit" of a chiral auxiliary is primarily measured by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to provide the desired product in high chemical yield. The "cost" encompasses not only the purchase price of the auxiliary but also the efficiency of its attachment and removal, and the potential for its recovery and recycling.

Performance Metrics

While specific experimental data for the application of this compound as a chiral auxiliary in common asymmetric reactions is not extensively reported in the literature, we can infer its potential based on the performance of structurally related amino alcohols. The key to their efficacy lies in the formation of rigid, chelated intermediates that effectively shield one face of the reactive species.

In contrast, Evans' oxazolidinones and pseudoephedrine amides are well-documented and serve as excellent benchmarks for performance.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.)
This compound Asymmetric Alkylation (Projected)N/AN/A
Evans' Oxazolidinone Asymmetric Alkylation68-98%>95:5 to >99:1
(1S,2S)-Pseudoephedrine Asymmetric AlkylationHigh>90:10 to >99:1

Data for Evans' Oxazolidinone and Pseudoephedrine compiled from various sources.

Cost Analysis

The economic viability of a chiral auxiliary is a critical factor, especially in process development and large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier pricing. It is important to note that prices can vary significantly based on supplier, purity, and quantity.

Table 2: Cost Comparison of Chiral Auxiliaries

Chiral AuxiliarySupplier ExamplePrice (USD) per 5gMolecular Weight ( g/mol )Cost per mole (USD)
This compound Toronto Research ChemicalsContact for pricing165.23Varies
(S)-4-Benzyl-2-oxazolidinone Sigma-Aldrich209.00177.20~7415
(R)-4-Benzyl-2-oxazolidinone Sigma-AldrichContact for pricing177.20Varies
(1S,2S)-Pseudoephedrine Sigma-Aldrich128.00165.23~4155

Prices are approximate and subject to change. Bulk pricing may be significantly different.

Mechanistic Insights: The Principle of Chelation Control

The stereodirecting power of 1,2-amino alcohol-derived auxiliaries, including the anticipated behavior of this compound, is rooted in the principle of chelation control .

G cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage ProchiralImide Prochiral Imide (Substrate + Auxiliary) Base Base (e.g., LDA) ChelatedEnolate Rigid Chelated Lithium Enolate ProchiralImide->ChelatedEnolate Deprotonation Electrophile Electrophile (R-X) AlkylatedProduct Alkylated Product (Single Diastereomer) ChelatedEnolate->AlkylatedProduct Attack from less hindered face Cleavage Cleavage Reagent (e.g., LiOH, H2O2) ChiralProduct Enantiomerically Enriched Product AlkylatedProduct->ChiralProduct RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Hydrolysis

Figure 1: General workflow for asymmetric alkylation using a chelation-controlled chiral auxiliary.

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the oxygen of the hydroxyl group (or the nitrogen of the amino group) of the auxiliary. This forms a rigid, five- or six-membered chelated ring that locks the conformation of the enolate. The bulky phenyl group of the auxiliary then effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in the highly diastereoselective formation of the alkylated product.

Experimental Protocols: A Practical Comparison

To provide a tangible basis for comparison, detailed experimental protocols for asymmetric alkylation using the well-established Evans' oxazolidinone and pseudoephedrine auxiliaries are presented below. These protocols highlight the practical aspects of working with these systems.

Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary

This procedure outlines the acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to yield a chiral carboxylic acid.

G start Start: (S)-4-Benzyl-2-oxazolidinone step1 1. Acylation: - n-BuLi, THF, -78 °C - Propionyl chloride start->step1 step2 2. Alkylation: - LDA, THF, -78 °C - Benzyl bromide step1->step2 step3 3. Cleavage: - LiOH, H2O2 - THF/H2O step2->step3 end End: (S)-2-Benzylpropanoic acid + Recovered Auxiliary step3->end

Figure 2: Experimental workflow for Evans' auxiliary-mediated asymmetric alkylation.

Step-by-Step Methodology:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aqueous NH4Cl and extract with an organic solvent. The crude N-propionyl imide is purified by column chromatography.

  • Alkylation: To a solution of the N-propionyl imide (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 eq.). Stir at -78 °C for 2-4 hours or until the reaction is complete. Quench with saturated aqueous NH4Cl and work up as described above. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography.

  • Cleavage: The purified N-acylated product (1.0 eq.) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq.) and hydrogen peroxide (30% aqueous solution, 4.0 eq.) are added, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the chiral carboxylic acid is isolated. The chiral auxiliary can be recovered from the reaction mixture.

Asymmetric Alkylation with a Pseudoephedrine Auxiliary

This protocol details the formation of a pseudoephedrine amide, its diastereoselective alkylation, and subsequent cleavage.

Step-by-Step Methodology:

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 eq.) is reacted with an acyl chloride or anhydride (1.1 eq.) in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane. The resulting amide is purified by crystallization or column chromatography.

  • Alkylation: The pseudoephedrine amide (1.0 eq.) is dissolved in anhydrous THF containing LiCl (6-8 eq.). The solution is cooled to -78 °C, and LDA (2.2 eq.) is added dropwise to form the enolate. After stirring for 1 hour, the electrophile (e.g., methyl iodide, 3.0 eq.) is added, and the reaction is stirred at -78 °C to room temperature until completion. The reaction is quenched and worked up. The diastereoselectivity is determined on the crude product, which is then purified.

  • Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to afford the corresponding chiral carboxylic acid, aldehyde, or ketone, depending on the workup procedure. The pseudoephedrine auxiliary can be recovered.

Conclusion and Future Outlook

This compound presents itself as a structurally promising yet under-explored chiral auxiliary for asymmetric synthesis. Its 1,2-amino alcohol framework suggests that it would operate via a predictable chelation-controlled mechanism, potentially offering high levels of diastereoselectivity in reactions such as enolate alkylations.

Cost-Benefit Summary:

  • Benefit: The primary anticipated benefit is the potential for high stereochemical control, analogous to other 1,2-amino alcohols. Its rigid, chelated transition state is expected to lead to excellent diastereoselectivity.

  • Cost: The current lack of readily available pricing and limited commercial availability in smaller quantities suggest that it may be a more expensive option compared to widely used auxiliaries like pseudoephedrine, especially at the research and development scale. Furthermore, the absence of extensive literature means that reaction optimization would be required, adding to the overall cost of development.

Recommendation for Researchers:

For research and development professionals, the choice of a chiral auxiliary is a balance between innovation and pragmatism. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine offer a high degree of reliability and a wealth of literature support, exploring novel auxiliaries like this compound could lead to new and potentially more efficient synthetic routes.

We recommend that for initial route scouting and small-scale synthesis, the well-established and cost-effective pseudoephedrine auxiliary remains a strong choice. However, for projects where unique stereochemical outcomes are desired or where existing auxiliaries provide suboptimal results, an investigation into the utility of this compound could be a worthwhile endeavor. Further academic and industrial research is needed to fully elucidate its performance and establish its place in the toolbox of asymmetric synthesis.

References

  • Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cognitive Market Research. (n.d.). Chiral Auxiliary Market Analysis 2025. Retrieved January 16, 2026, from [Link]

  • Macmillan Group Meeting. (2002, September 18). Chapter 1: Enolate Alkylations. Retrieved January 16, 2026, from [Link]

  • McNeil, A. J., Toombes, G. E. S., Gruner, S. M., Lobkovsky, E., Collum, D. B., Chandramouli, S. V., Vanasse, B. J., & Ayers, T. A. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16559–16568. [Link]

  • Amerigo Scientific. (n.d.). 1-Amino-2-methyl-1-phenylpropan-2-ol. Retrieved January 16, 2026, from [Link]

  • Wang, C., et al. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Sibi, M. P., & Venkatraman, L. (2004). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Synlett, 2004(12), 2243-2245.
  • Balducci, D., Lazzari, I., Monari, M., Piccinelli, F., & Porzi, G. (2010). (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis. Amino acids, 38(3), 829–837. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • IUCrData. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. IUCrData, 10(x250578). [Link]

  • Torambetov, B., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. ResearchGate.

  • Zheng, T., Berman, J. L., & Michael, F. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical science, 13(33), 9783–9789. [Link]

  • Balducci, D., Lazzari, I., Monari, M., Piccinelli, F., & Porzi, G. (2010). (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis. Amino acids, 38(3), 829–837. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44.
  • Vuong, W., Mosquera-Guagua, F., Sanichar, R., McDonald, T. R., Ernst, O. P., Wang, L., & Vederas, J. C. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic letters, 21(24), 10149–10153. [Link]

  • Brégeon, D., Ladeira, S., & Gembus, V. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules (Basel, Switzerland), 27(19), 6279. [Link]

  • PubChem. (n.d.). 1-Amino-2-methylpropanol. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). (1R)-1-amino-2-methyl-1-phenylpropan-2-ol. Retrieved January 16, 2026, from [Link]

  • Brooks, B. R., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of molecular structure, 1230, 129883. [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. Retrieved January 16, 2026, from [Link]

  • PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved January 16, 2026, from [Link]

  • Marín-Bárbaro, N., & M. A. Esteruelas. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
  • Gini, A., et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 28(15), 5789.
  • Zorya, Y. F., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-1-amino-2-methyl-1-phenylpropan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands and auxiliaries is perpetual. Chiral β-amino alcohols are a privileged class of compounds, forming the backbone of catalysts for some of the most reliable and widely adopted enantioselective transformations. This guide provides an in-depth performance benchmark of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a structurally distinct amino alcohol, contextualized against established alternatives in two cornerstone asymmetric reactions: the reduction of prochiral ketones and the addition of organozinc reagents to aldehydes.

Our analysis is grounded in mechanistic principles and supported by comparative experimental data to provide researchers, chemists, and drug development professionals with a clear, objective framework for catalyst selection and application.

Part 1: Asymmetric Reduction of Prochiral Ketones via Oxazaborolidine Catalysis (Corey-Bakshi-Shibata Reduction)

The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a β-amino alcohol and a borane source, stands as a paramount example of efficient and predictable asymmetric catalysis.[1][2]

The Catalytic Role and Mechanism

The efficacy of this compound in this context lies in its ability to form a rigid chiral oxazaborolidine catalyst. The reaction mechanism, originally proposed by Corey and coworkers, provides a robust model for understanding the origin of enantioselectivity.[2]

  • Catalyst Formation & Activation: The amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst. A second equivalent of borane then coordinates to the Lewis basic nitrogen atom of the catalyst.[3] This coordination is crucial as it simultaneously activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[4]

  • Stereoselective Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron. The catalyst's chiral framework dictates that the ketone orients itself to minimize steric hindrance, typically by placing its larger substituent (RL) away from the catalyst's bulky groups.[3]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered transition state. This intramolecular transfer is face-selective, leading to the formation of one enantiomer of the alcohol preferentially.[4]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, liberating the chiral alcohol upon workup and regenerating the oxazaborolidine catalyst to continue the cycle.

Below is a diagram illustrating the catalytic cycle.

CBS_Reduction_Cycle cluster_main CBS Catalytic Cycle cluster_inputs catalyst Chiral Oxazaborolidine Catalyst (1) activated_catalyst Catalyst-Borane Complex (2) catalyst->activated_catalyst + BH₃ transition_state Six-Membered Transition State (4) activated_catalyst->transition_state + Ketone (R₂C=O) product_complex Alkoxyborane Complex (5) transition_state->product_complex Hydride Transfer product_complex->catalyst - Chiral Alcohol (after workup) ketone Prochiral Ketone ketone->transition_state borane BH₃ Source borane->activated_catalyst caption Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction. diethylzinc_workflow start Start: Flame-dried flask under Argon dissolve Dissolve Chiral Ligand in anhydrous solvent (e.g., Hexane/Toluene) start->dissolve add_ti Add Ti(OiPr)₄ Stir for 30 min at RT dissolve->add_ti cool Cool reaction to 0 °C add_ti->cool add_zn Add Et₂Zn solution (dropwise) Stir for 30 min at 0 °C cool->add_zn add_aldehyde Add Aldehyde (dropwise) add_zn->add_aldehyde react Stir at 0 °C to RT (Monitor by TLC) add_aldehyde->react quench Quench with 1M HCl (aq) react->quench extract Workup: Extract with Ether, Wash, Dry, Concentrate quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze: Yield, Chiral HPLC/GC for ee% purify->analyze caption General workflow for the enantioselective addition of diethylzinc.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of laboratory chemicals, particularly novel or specialized compounds like (S)-1-amino-2-methyl-1-phenylpropan-2-ol, is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance.

Section 1: Hazard Assessment and Waste Characterization

Therefore, as a matter of prudent practice and to ensure compliance, this compound waste must be characterized and managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[2][3][4][5][6] The amine functional group can make solutions alkaline, potentially meeting the corrosivity characteristic (D002) .[5] Furthermore, without comprehensive toxicological data, we must conservatively assume potential toxicity , necessitating its disposal through a certified hazardous waste program.[7]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9] Doing so can harm aquatic ecosystems and damage wastewater treatment infrastructure.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is crucial to prevent skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes. Given the corrosive potential of similar amines, goggles are strongly recommended.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small-scale handling in a well-ventilated area. Use in a fume hood is advised.If there is a risk of aerosol generation or if handling large quantities, consult your institution's safety officer for specific guidance.

Section 3: Waste Segregation and Satellite Accumulation

Proper segregation and storage of chemical waste are fundamental to preventing dangerous reactions and ensuring safe disposal.

Step 1: Container Selection Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap. Never use metal containers, as alkaline solutions can be corrosive to some metals.

Step 2: Labeling The moment you designate a container for waste, it must be labeled. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: This compound

  • The specific hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard")

  • The date accumulation started.

  • The name of the principal investigator or laboratory.

Step 3: Storage Location Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container closed at all times, except when adding waste.[8][9]

  • Use secondary containment (such as a plastic tub) to catch any potential leaks.[9]

Step 4: Segregation of Incompatibles Store this amino alcohol waste away from incompatible materials. Crucially, do not mix it with:

  • Acids: A violent neutralization reaction can occur.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Other Reactive Chemicals: Check the SDS for any other chemicals in your waste stream for incompatibilities.

Section 4: Step-by-Step Disposal Procedures

This section outlines the workflow for preparing the chemical waste and its empty container for final disposal by your institution's Environmental Health and Safety (EHS) department.

Workflow for this compound Waste Disposal

G cluster_prep Preparation & PPE cluster_collection Waste Collection cluster_storage Storage & Pickup ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select & Label Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Labeled Container container->transfer close_container Securely Close Container transfer->close_container store Store in Designated SAA with Secondary Containment close_container->store pickup Request Waste Pickup from EHS/Safety Office store->pickup end EHS Manages Final Disposal pickup->end Disposal Complete

Caption: Waste Disposal Workflow

Procedure for Chemical Waste:
  • Don PPE: Before starting, ensure you are wearing the full PPE detailed in Section 2.

  • Transfer Waste: In a well-ventilated area or chemical fume hood, carefully pour the this compound waste from your experimental vessel into the properly labeled hazardous waste container. Avoid splashing.

  • Close Container: Tightly seal the waste container cap.

  • Store Safely: Place the container in your designated SAA, ensuring it is segregated from incompatible materials.

  • Request Pickup: Once the container is full, or before it has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.

Procedure for Empty Containers:

An "empty" container that held a hazardous chemical is not regular trash. It must be decontaminated or disposed of as hazardous waste.[8][9]

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinseate is considered hazardous waste. [9] It must be collected and added to your hazardous waste container for this compound. Subsequent rinses may also need to be collected, depending on local regulations.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[8][9]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin. Confirm this final step with your institution's specific guidelines.

Section 5: Spill and Emergency Management

Accidents happen. A clear, pre-defined response plan is essential for managing spills safely.

Spill Response Workflow

G cluster_assess Assess & Secure cluster_cleanup Minor Spill Cleanup cluster_evacuate Major Spill Response spill Spill Occurs alert Alert Colleagues & Secure Area spill->alert assess_size Assess Spill Size & Immediate Risk alert->assess_size decision Can I clean it safely? assess_size->decision ppe Don Additional PPE (e.g., double gloves) decision->ppe Yes evacuate Evacuate the Area decision->evacuate No contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Waste Bag/Container contain->collect decon Decontaminate Area collect->decon dispose_waste Dispose of Cleanup Debris as Hazardous Waste decon->dispose_waste call_ehs Call EHS/Emergency Response Team evacuate->call_ehs end Follow EHS Instructions call_ehs->end

Caption: Spill Response Workflow

Minor Spill Procedure (Manageable by Lab Personnel):
  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if possible.

  • PPE: Wear appropriate PPE, including double-nitrile gloves, safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the cleanup debris as hazardous waste and arrange for pickup with your EHS office.

Major Spill Procedure (Requires EHS Assistance):

A spill is considered major if:

  • It is larger than you can comfortably handle.

  • It poses a fire or inhalation hazard.

  • You are unsure of the appropriate response.

In this case:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response number from a safe location.[9]

  • Secure: Prevent others from entering the area until the response team arrives.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive and its byproducts are managed with the highest degree of care.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Amino-2-methyl-2-propanol.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: AMINOPHENOLS (mixed isomers).
  • Apollo Scientific. (2022). Safety Data Sheet: 1-Amino-2-methylpropan-2-ol.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Phenylpropan-2-ol.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-Amino-2-methylpropan-2-ol.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-2-methyl-propan-1-ol.
  • Durham Tech. (2020). Safety Data Sheet: 4-Aminophenol.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminophenol.
  • Lion Technology Inc. (2022). 4 Hazardous Waste Characteristics Under RCRA.
  • Virginia DEQ. (n.d.). Hazardous Waste.

Sources

A Guide to Personal Protective Equipment for Handling (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the safe handling of specialized chemical reagents is paramount to successful and reproducible research. This guide provides an in-depth operational plan for the use of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a valuable chiral intermediate in pharmaceutical synthesis.[1][2] The protocols outlined here are designed to create a self-validating system of safety, ensuring that researchers are protected from potential hazards through a comprehensive understanding of the risks and the deployment of appropriate controls.

Hazard Assessment: Understanding the Risks

This compound and analogous amino alcohols are classified as hazardous materials that demand rigorous handling protocols. The primary risks are associated with their corrosive and irritant properties.[3] A thorough risk assessment dictates a multi-layered approach to personal protection, focusing on preventing all routes of exposure.

Key Hazards Identified from Analogous Compounds:

  • Corrosive to Skin and Eyes: Amines can cause severe skin burns and serious eye damage.[3]

  • Harmful if Inhaled, Swallowed, or in Contact with Skin: Systemic toxicity is a potential risk.[3]

  • Combustible: The material may be a combustible liquid, posing a fire hazard when exposed to heat or flame.[4]

This hazard profile necessitates the use of specific Personal Protective Equipment (PPE) to create effective barriers between the researcher and the chemical.

The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following table summarizes the required PPE for handling this compound.

Task / Scale Eye / Face Protection Hand Protection Body Protection Respiratory Protection
Bench-Scale Operations (<5g in Fume Hood) ANSI Z87.1-compliant safety glasses with side shields.[5]Disposable nitrile or neoprene gloves. Inspect before use.[6][7]Fully-buttoned, flame-resistant lab coat.[6]Not required if work is performed within a certified chemical fume hood.[7]
Large-Scale Synthesis / Transfers (>5g) Chemical splash goggles.[7][8] A face shield worn over goggles is strongly recommended.[5][6]Double-gloving with nitrile or neoprene gloves.[5] Consult manufacturer's resistance guide.Chemical-resistant apron over a flame-resistant lab coat.Work must be conducted in a chemical fume hood.[7] Respirator may be required based on risk assessment.
Spill Cleanup / Emergency Response Full-face respirator with appropriate cartridges, or SCBA.[3][9]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[3]Impervious full-body suit or chemical-resistant coveralls.[3][10]Positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[3][9]

Causality of PPE Choices:

  • Eye Protection: The risk of severe eye damage from a splash of this corrosive amine necessitates, at minimum, chemical splash goggles.[3][8]

  • Hand Protection: Nitrile gloves offer broad, short-term protection, but prolonged contact or immersion requires more robust materials. Always inspect gloves for integrity before use.[6][11]

  • Body Protection: A lab coat protects against incidental contact.[7] For larger quantities where splashing is a significant risk, a chemical-resistant apron or suit is essential to prevent skin burns.[3]

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood, which prevents inhalation of harmful vapors.[7][11] Respirators are reserved for situations where these engineering controls are insufficient or have failed.

Procedural Guidance: From Receiving to Disposal

A safe laboratory environment relies on established, repeatable procedures. The following workflow provides a step-by-step guide for handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management a 1. Review Safety Data Sheet (SDS) b 2. Prepare Work Area in Fume Hood a->b c 3. Don Required PPE (as per Table 1) b->c d 4. Perform Chemical Transfer or Reaction c->d Enter Hood e 5. Securely Close Primary Container d->e f 6. Segregate Waste (Solid, Liquid, Sharps) e->f Exit Hood g 7. Decontaminate Work Surface f->g h 8. Doff PPE in Correct Order g->h i 9. Wash Hands Thoroughly h->i j 10. Label & Store Hazardous Waste for Professional Disposal i->j

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS).[12] Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11]

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see Table 1). This includes a lab coat, appropriate gloves, and eye protection.[5][7]

  • Handling: Conduct all manipulations inside a chemical fume hood to minimize inhalation exposure.[7] Use equipment and glassware that has been inspected for damage.[11][13]

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][14] Keep it away from incompatible materials such as strong acids and oxidizing agents.[3][14]

  • Waste Disposal: This compound and any materials contaminated with it must be treated as hazardous waste.[3]

    • Segregate waste into designated, clearly labeled containers (e.g., non-halogenated organic solvent waste).

    • Do not pour waste down the drain.

    • Dispose of all waste materials in accordance with local, state, and federal regulations.[4]

Emergency Protocols: A Self-Validating Response Plan

In the event of an exposure or spill, a swift and correct response is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[13]

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. [3][4]
Skin Contact Immediately remove all contaminated clothing while under a safety shower.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention. [3][4]
Inhalation Move the individual to fresh air immediately.[3][4][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. [3][14] Seek immediate medical attention. [3]
Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, eliminate ignition sources and increase ventilation.[3]

  • Contain: For small spills, contain the material using an inert absorbent such as sand or vermiculite.[3]

  • Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE (see Table 1).[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Protective Equipment - American Chemistry Council. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University. [Link]

  • Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners - YouTube. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. [Link]

  • This compound - MySkinRecipes. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.